molecular formula C6H9NO B12563989 Aniline water CAS No. 179938-55-7

Aniline water

Cat. No.: B12563989
CAS No.: 179938-55-7
M. Wt: 111.14 g/mol
InChI Key: CYGKLLHTPPFPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline water is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

179938-55-7

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

aniline;hydrate

InChI

InChI=1S/C6H7N.H2O/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H2

InChI Key

CYGKLLHTPPFPHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Aniline-Water System Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the aniline-water binary system, a classic example of partial miscibility with an upper consolute temperature. Understanding this phase diagram is crucial for various applications, including solvent extraction, reaction engineering, and formulation development in the pharmaceutical and chemical industries.

Core Concepts: The Aniline-Water Phase Behavior

The aniline-water system exhibits partial miscibility at temperatures below its critical solution temperature. When aniline (B41778) and water are mixed in certain proportions at these lower temperatures, two immiscible liquid phases are formed in equilibrium. One phase is a saturated solution of water in aniline, and the other is a saturated solution of aniline in water. As the temperature is increased, the mutual solubility of the two components rises.

Above a specific temperature, known as the Upper Consolute Temperature (UCT) or Upper Critical Solution Temperature (UCST) , aniline and water become completely miscible in all proportions, forming a single homogeneous liquid phase. For the aniline-water system, the UCT is approximately 168°C (441.15 K) . This behavior is a result of the interplay between the hydrogen bonding capabilities of both molecules and the hydrophobic nature of the benzene (B151609) ring in aniline. At lower temperatures, the intermolecular forces between like molecules (aniline-aniline and water-water) are stronger than the forces between unlike molecules (aniline-water), leading to phase separation. As the temperature increases, the kinetic energy of the molecules overcomes these preferential interactions, resulting in complete miscibility.

Data Presentation: Mutual Solubility of Aniline and Water

The following table summarizes the mutual solubility of aniline in water and water in aniline at various temperatures, culminating at the upper consolute temperature. The data is presented in weight percent (wt%).

Temperature (°C)Solubility of Aniline in Water (wt%)Solubility of Water in Aniline (wt%)
253.55.3
504.16.8
755.09.0
1006.312.5
1258.518.0
15012.027.5
168 (UCT)30.530.5

Experimental Protocols: Determination of the Aniline-Water Phase Diagram

The phase diagram for the aniline-water system is typically determined experimentally using one of the following methods:

Sealed Tube Method (Isoplethal Method)

Objective: To determine the temperature at which a mixture of known composition transitions from a two-phase system to a single-phase system upon heating.

Methodology:

  • Sample Preparation: A series of mixtures of aniline and water with precisely known compositions (e.g., by weight) are prepared.

  • Encapsulation: Each mixture is placed in a separate thick-walled glass tube (Carius tube), which is then sealed under vacuum to prevent boiling at elevated temperatures and to avoid oxidation of aniline.

  • Heating and Observation: The sealed tubes are placed in a thermostatically controlled oil or glycerin bath equipped with a stirrer to ensure uniform temperature distribution. The temperature of the bath is slowly increased.

  • Phase Transition Detection: The temperature at which the turbidity of the mixture disappears, indicating the formation of a single homogeneous phase, is carefully recorded. This temperature is the phase transition temperature for that specific composition.

  • Cooling and Confirmation: The temperature is then slowly decreased, and the temperature at which turbidity reappears is also recorded to confirm the transition point.

  • Data Plotting: The phase transition temperatures are plotted against the corresponding compositions (in weight percent or mole fraction of aniline). The resulting curve represents the boundary between the two-phase and one-phase regions of the phase diagram. The peak of this curve corresponds to the Upper Consolute Temperature.

Titration Method (Isothermal Method)

Objective: To determine the composition at which a two-phase system becomes a single-phase system at a constant temperature.

Methodology:

  • Constant Temperature Bath: A thermostatically controlled water bath is maintained at a specific temperature below the expected UCT.

  • Initial Mixture: A known weight of one component (e.g., aniline) is placed in a flask immersed in the constant temperature bath.

  • Titration: The second component (water) is added dropwise from a burette with continuous stirring.

  • Endpoint Detection: The addition of the titrant is continued until the turbidity of the mixture disappears, indicating the formation of a single phase. The amount of titrant added is recorded. This gives one point on the solubility curve for that temperature.

  • Reverse Titration: To determine the other point on the solubility curve at the same temperature, a known weight of water is taken, and aniline is titrated until a single phase is formed.

  • Repeat at Different Temperatures: The entire procedure is repeated at several different temperatures to obtain a series of points for the phase boundary.

  • Data Plotting: The compositions at which phase transition occurs are plotted against the corresponding temperatures to construct the phase diagram.

Mandatory Visualization: Aniline-Water Phase Diagram

The logical relationship between temperature, composition, and the number of phases in the aniline-water system is visualized in the following diagram generated using Graphviz.

AnilineWaterPhaseDiagram Aniline-Water System Phase Diagram cluster_diagram p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 OnePhase One Phase (Homogeneous Solution) TwoPhases Two Phases (Immiscible Liquids) UCT_label Upper Consolute Temperature (UCT) ~168 °C YAxis Temperature (°C) XAxis Composition (wt% Aniline) X_0 0% (Pure Water) X_100 100% (Pure Aniline)

Caption: Phase diagram of the aniline-water system.

An In-Depth Technical Guide to the Upper Consolute Temperature of the Aniline-Water System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Upper Consolute Temperature (UCST)

The Upper Consolute Temperature (UCST), also known as the Upper Critical Solution Temperature (UCST), is a critical temperature point for a mixture of two partially miscible liquids. Above the UCST, the two components are completely miscible in all proportions, forming a single homogeneous phase.[1][2] Below this temperature, the mixture separates into two distinct liquid phases, a phenomenon driven by unfavorable energetics of interaction between the components.[1] The UCST represents the maximum temperature at which this two-phase region can exist.[2] In a temperature-composition phase diagram, the UCST is the apex of the binodal curve that separates the one-phase and two-phase regions.[1]

The aniline-water system is a classic example used to illustrate this phenomenon, exhibiting a UCST at 168 °C (441 K).[1] It is important to note that this high temperature requires the system to be under sufficient pressure to maintain water in its liquid state.[1]

Quantitative Data for the Aniline-Water System

The critical solution temperature is highly sensitive to the presence of impurities, which can significantly alter its value.[2] The data presented below pertains to the pure aniline-water binary system.

ParameterValueUnitsNotes
Upper Consolute Temperature (UCST)168 (441.15)°C (K)Represents the maximum temperature for the existence of two liquid phases.[1]
Critical Composition (Aniline)~15-20Mass %The composition at which the UCST is observed. Varies slightly based on experimental data.
Critical Composition (Water)~80-85Mass %The corresponding composition of water at the UCST.

Factors Influencing the Upper Consolute Temperature

The UCST of a binary mixture like aniline (B41778) and water is markedly affected by the introduction of a third component or impurity. The nature of this effect depends on the solubility of the impurity in the two phases.

  • Impurity Soluble in One Component: If an impurity dissolves in only one of the two liquids (e.g., naphthalene (B1677914) in aniline, which is insoluble in water), the mutual solubility of the liquid pair decreases, and the UCST increases.[3] For instance, adding sodium chloride to a phenol-water system, which is soluble primarily in the water phase, raises the UCST by 12°C for a 1% solution.[3]

  • Impurity Soluble in Both Components: If an impurity is soluble in both liquids, it tends to increase the mutual solubility of the pair.[4] This results in a decrease of the UCST.[2] For example, the addition of sodium oleate (B1233923) to the phenol-water system, where it dissolves in both phases, decreases the CST value significantly.[3]

This principle is crucial in applications like extraction, where the addition of a third substance can be used to induce phase separation.[3]

Experimental Determination of the UCST

The determination of the miscibility temperatures for various compositions of the aniline-water system is essential for constructing the phase diagram and identifying the UCST. A common and direct method involves observing the phase transition temperature visually.

Experimental Protocol: Visual Turbidity Method

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures with varying, known compositions (e.g., by mass or mole fraction) in sealed, thick-walled glass tubes. Sealing is crucial to prevent compositional changes due to evaporation and to withstand the pressure at elevated temperatures.

  • Heating Process: Place a tube containing a mixture into a controlled temperature bath (e.g., an oil bath or a programmable heating block).

  • Stirring: Ensure the mixture is continuously and gently agitated or stirred to maintain thermal equilibrium and facilitate observation.

  • Observation of Miscibility: Gradually heat the mixture. The initially turbid (two-phase) mixture will become clear and homogeneous at the miscibility temperature. Record this temperature as T₁.[4]

  • Cooling Process: Slowly cool the now single-phase solution while continuing to stir.

  • Observation of Phase Separation: Observe the temperature at which turbidity first reappears. This indicates the onset of phase separation. Record this temperature as T₂.[4]

  • Data Recording: The miscibility temperature for that specific composition is taken as the average of T₁ and T₂.

  • Repeat for All Compositions: Repeat this procedure for all prepared mixtures to obtain a set of miscibility temperatures corresponding to different compositions.

  • Plotting the Phase Diagram: Plot the recorded miscibility temperatures (Y-axis) against the corresponding compositions (X-axis, e.g., mass % of aniline).

  • UCST Identification: The maximum temperature on the plotted curve corresponds to the Upper Consolute Temperature (UCST), and the composition at this peak is the critical composition.

G cluster_workflow Experimental Workflow for UCST Determination prep 1. Prepare & Seal Aniline-Water Mixtures of Known Compositions heat 2. Heat Mixture in a Controlled Temperature Bath prep->heat observe_clear 3. Record Temperature (T₁) at which Turbidity Disappears (Homogeneous) heat->observe_clear cool 4. Slowly Cool the Homogeneous Solution observe_clear->cool observe_turbid 5. Record Temperature (T₂) at which Turbidity Reappears (Phase Separation) cool->observe_turbid calc 6. Calculate Avg. Miscibility Temp. (T₁ + T₂)/2 observe_turbid->calc repeat 7. Repeat for All Compositions calc->repeat plot 8. Plot Temperature vs. Composition repeat->plot ucst 9. Identify UCST as the Maximum Temperature on the Curve plot->ucst

Caption: Workflow for determining the Upper Consolute Temperature.

Phase Diagram and Signaling Pathways

The phase behavior of the aniline-water system is best represented by a temperature-composition phase diagram. This diagram provides a map of the system's state under different conditions.

  • Two-Phase Region: The area enclosed by the curve represents the conditions of temperature and composition where aniline and water are partially miscible and exist as two separate liquid phases in equilibrium.

  • One-Phase Region: The area outside and above the curve represents the conditions where the two components are fully miscible, forming a single homogeneous liquid phase.

  • Binodal Curve: The curve itself is the boundary between the one-phase and two-phase regions. It is also known as the coexistence curve.

  • Upper Consolute Temperature (UCST): The peak of the binodal curve indicates the UCST, the critical temperature above which the system is always in a single phase, regardless of the composition.[1]

G xaxis Composition (% Aniline) x_end x_end xaxis->x_end 100% Aniline 0% Water yaxis Temperature (°C) origin origin origin->xaxis 0% Aniline 100% Water origin->yaxis T y_end y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 label_ucst UCST (168°C) label_one_phase One-Phase Region (Homogeneous Solution) label_two_phase Two-Phase Region (Immiscible) ucst_point comp_point ucst_point->comp_point Critical Composition

Caption: Phase diagram for the binary aniline-water system.

References

An In-depth Technical Guide to the Aniline-Water Miscibility Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles and experimental determination of the aniline-water miscibility curve. The miscibility of aniline (B41778) and water is a classic example of partial miscibility in liquid-liquid systems, exhibiting an upper critical solution temperature (UCST). Understanding this phenomenon is crucial in various scientific and industrial contexts, including solvent extraction, purification processes, and formulation development in the pharmaceutical industry.

Core Theoretical Principles

The mutual solubility of aniline and water is significantly influenced by temperature. At lower temperatures, aniline and water are only partially miscible, forming two conjugate liquid phases: a layer of aniline saturated with water and a layer of water saturated with aniline. As the temperature increases, the mutual solubility of the two liquids also increases. This is due to the increased kinetic energy of the molecules, which begins to overcome the intermolecular hydrogen bonding forces that favor the association of like molecules (water-water and aniline-aniline) over unlike molecules (aniline-water).

This behavior leads to the formation of a parabolic miscibility curve on a temperature-composition phase diagram. The peak of this curve represents the Upper Critical Solution Temperature (UCST) , also known as the upper consolute temperature. Above the UCST, aniline and water are completely miscible in all proportions, forming a single homogeneous liquid phase. The UCST for the aniline-water system is approximately 167°C (440 K). The composition at which the UCST occurs is known as the critical composition.

Quantitative Data: Aniline-Water Mutual Solubility

The following table summarizes the mutual solubility data for the aniline-water system at various temperatures. The data is presented as the mole fraction of aniline (x₁) in the water-rich phase and the aniline-rich phase.

Temperature (°C)Mole Fraction of Aniline (x₁) in Water-Rich PhaseMole Fraction of Aniline (x₁) in Aniline-Rich Phase
500.0090.880
700.0120.840
900.0180.780
1100.0280.700
1300.0450.600
1500.0800.480
167 (UCST)0.2300.230

Experimental Protocol: Determination of the Aniline-Water Miscibility Curve

The miscibility curve for the aniline-water system can be determined experimentally by observing the temperature at which a mixture of known composition transitions from a two-phase system to a single-phase system upon heating, or vice-versa upon cooling. This transition is visually identified by the appearance or disappearance of turbidity.

Materials and Apparatus:

  • Aniline (reagent grade)

  • Distilled or deionized water

  • A set of sealable glass tubes or vials

  • A heating bath with a temperature controller and a magnetic stirrer (e.g., a silicone oil bath)

  • A calibrated thermometer with a precision of ±0.1°C

  • A burette or calibrated pipettes for accurate volume/mass measurements

  • Analytical balance

Procedure:

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures of known compositions by weight in the sealable glass tubes. For example, prepare mixtures with aniline weight percentages of 10%, 20%, 30%, 40%, 50%, 60%, 70%, and 80%. Accurately weigh the required amounts of aniline and water into each tube and seal them to prevent compositional changes due to evaporation.

  • Heating and Observation:

    • Place a sealed tube containing a mixture of known composition into the heating bath.

    • Begin heating the bath slowly while continuously stirring the mixture within the tube to ensure uniform temperature distribution.

    • Carefully observe the mixture. As the temperature increases, the turbidity of the two-phase system will decrease.

    • Record the temperature at which the turbidity completely disappears, and the mixture becomes a clear, homogeneous solution. This is the miscibility temperature for that specific composition.

  • Cooling and Confirmation:

    • Allow the clear solution to cool down slowly while still stirring.

    • Observe the mixture for the reappearance of turbidity, which indicates phase separation.

    • Record the temperature at which turbidity first reappears.

    • The miscibility temperature is taken as the average of the temperatures recorded during heating and cooling to minimize supercooling effects.

  • Data Collection for a Range of Compositions: Repeat steps 2 and 3 for all the prepared mixtures with different compositions.

  • Plotting the Miscibility Curve: Plot a graph of the miscibility temperature (on the y-axis) against the weight percentage of aniline (on the x-axis). The resulting curve will be the miscibility curve for the aniline-water system.

  • Determination of the UCST: The maximum temperature on the plotted curve corresponds to the Upper Critical Solution Temperature (UCST), and the corresponding composition is the critical composition.

Visualizations

The following diagrams illustrate the theoretical and experimental aspects of the aniline-water miscibility curve.

AnilineWaterPhaseDiagram Figure 1: Aniline-Water Phase Diagram Temperature (°C) Temperature (°C) Composition (Weight % Aniline) Composition (Weight % Aniline) 0 0 100 100 A B A->B C B->C D C->D E D->E F E->F UCST UCST Single Phase (Homogeneous) Single Phase (Homogeneous) Two Phases (Heterogeneous) Two Phases (Heterogeneous) ExperimentalWorkflow Figure 2: Experimental Workflow A Prepare Aniline-Water Mixtures of Known Compositions B Heat Mixture in a Controlled Temperature Bath A->B C Observe and Record Temperature of Turbidity Disappearance B->C D Cool Mixture Slowly C->D E Observe and Record Temperature of Turbidity Reappearance D->E F Calculate Average Miscibility Temperature E->F G Repeat for All Compositions F->G H Plot Miscibility Temperature vs. Composition G->H I Determine UCST and Critical Composition H->I

The Thermodynamics of Aniline-Water Mixing: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Phase Behavior, Thermodynamic Principles, and Experimental Analysis of the Aniline-Water System

The aniline-water system serves as a quintessential model for understanding the thermodynamics of partially miscible liquids. Its characteristic phase behavior, governed by a delicate interplay of enthalpy and entropy, offers valuable insights for researchers in physical chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the core thermodynamic principles, detailed experimental protocols for characterization, and quantitative data pertaining to the aniline-water mixture.

Phase Behavior of the Aniline-Water System

Aniline (B41778) and water are partially miscible at room temperature, forming two distinct liquid phases when mixed in certain proportions. One phase is a saturated solution of aniline in water, and the other is a saturated solution of water in aniline. The mutual solubility of these two components is highly dependent on temperature.

Upper Consolute Solution Temperature (UCST)

The aniline-water system is characterized by an Upper Consolute Solution Temperature (UCST), which is the critical temperature above which the two components are miscible in all proportions. Below this temperature, the system can exist as either a single homogeneous phase or two separate liquid phases, depending on the overall composition. The phase separation below the UCST is driven by unfavorable energetic interactions between aniline and water molecules. The UCST for the aniline-water system is approximately 168 °C (441.15 K).[1] A critical evaluation of experimental data places the UCST at 439.0 K with a corresponding mole fraction of aniline of 0.16.[2]

The phase behavior is typically represented by a phase diagram, which plots temperature against the composition of the mixture. The area inside the parabolic curve represents the two-phase region, while the area outside the curve represents the single-phase (homogeneous) region.

The Thermodynamic Driving Forces of Mixing

The spontaneity of mixing is governed by the change in Gibbs free energy (ΔG_mix), which is defined by the Gibbs-Helmholtz equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

  • ΔG_mix is the Gibbs free energy of mixing. A negative value indicates a spontaneous mixing process.

  • ΔH_mix is the enthalpy of mixing. It represents the heat absorbed or released during mixing.

  • T is the absolute temperature in Kelvin.

  • ΔS_mix is the entropy of mixing. It represents the change in randomness or disorder of the system upon mixing.

Enthalpy of Mixing (ΔH_mix)

For the aniline-water system, the enthalpy of mixing is positive (endothermic). This is because the hydrogen bonds between water molecules and the intermolecular forces between aniline molecules are stronger than the hydrogen bonds formed between aniline and water molecules. Consequently, energy is required to break the stronger interactions, and less energy is released upon forming the new, weaker interactions. This positive ΔH_mix is the primary factor opposing miscibility and driving phase separation at lower temperatures.

Entropy of Mixing (ΔS_mix)

The entropy of mixing for any non-reacting system is generally positive (ΔS_mix > 0). This is due to the increase in the number of possible arrangements of the molecules when they are mixed, leading to a more disordered state. The TΔS_mix term in the Gibbs free energy equation is therefore always a negative value, which favors the spontaneous mixing of components.

The Role of Temperature

The competition between the unfavorable enthalpy term (ΔH_mix > 0) and the favorable entropy term (-TΔS_mix < 0) determines the sign of ΔG_mix and thus the miscibility of aniline and water.

  • At temperatures below the UCST: The unfavorable positive enthalpy term (ΔH_mix) is larger in magnitude than the favorable entropy term (-TΔS_mix). This results in a positive ΔG_mix for certain compositions, leading to the system minimizing its free energy by separating into two distinct phases.

  • As temperature increases: The magnitude of the favorable -TΔS_mix term increases.

  • At and above the UCST: The -TΔS_mix term becomes sufficiently large to overcome the positive ΔH_mix term, making ΔG_mix negative for all possible compositions. As a result, aniline and water become completely miscible in all proportions.

Quantitative Data

The following tables summarize the key quantitative data for the aniline-water system.

Table 1: Mutual Solubility of Aniline and Water at Various Temperatures
Temperature (°C)Temperature (K)Solubility of Aniline in Water (wt %)Solubility of Water in Aniline (wt %)
25298.153.55.2
50323.153.86.8
90363.155.410.5
120393.158.016.0
150423.1513.527.0
160433.1518.036.0

Note: These values are compiled and averaged from various literature sources. Actual values may vary slightly depending on experimental conditions.

Table 2: Critical Solution Temperature and Composition
ParameterValue
Upper Consolute Solution Temperature (UCST)~168 °C (441.15 K)[1]
Critically Evaluated UCST439.0 K[2]
Critical Composition (Mole Fraction of Aniline)~0.16[2]
Critical Composition (Weight % of Aniline)~34%
Table 3: Summary of Thermodynamic Parameters for Aniline-Water Mixing
Thermodynamic ParameterSignImplication for Mixing
ΔH_mix (Enthalpy of Mixing)Positive (+) Endothermic process. Unfavorable for mixing. Energy is required to break stronger self-interactions (water-water, aniline-aniline) than is released by forming new interactions (aniline-water).
ΔS_mix (Entropy of Mixing)Positive (+) Favorable for mixing. The mixture is more disordered than the pure components.
ΔG_mix (Gibbs Free Energy of Mixing)Depends on Temperature Below UCST: Can be positive, leading to phase separation. Above UCST: Always negative, leading to complete miscibility.

Experimental Protocols

Determination of the Aniline-Water Phase Diagram (Cloud Point Method)

This method is used to determine the temperature at which a mixture of a known composition undergoes a phase transition from a single phase to two phases (or vice versa). By repeating this process for various compositions, the entire phase diagram can be constructed.

Materials and Apparatus:

  • Aniline (purified)

  • Distilled or deionized water

  • A set of sealable glass tubes or boiling tubes

  • Calibrated thermometer with 0.1 °C resolution

  • Heating bath (e.g., oil or glycerin bath) with a stirrer and temperature controller

  • Stirring mechanism for the sample tubes (e.g., magnetic stirrer or wire loop)

  • Burettes or pipettes for accurate volume measurement, or an analytical balance for mass measurement.

Procedure:

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures with varying compositions by weight (e.g., from 5% to 95% aniline in 5-10% increments). Accurately weigh the required amounts of aniline and water directly into separate, labeled, sealable glass tubes.

  • Heating: Place a sample tube containing a mixture of known composition into the heating bath. Ensure the thermometer bulb is fully immersed in the liquid mixture but not touching the sides of the tube.

  • Observation (Heating Cycle): Begin heating the bath slowly (e.g., 1-2 °C per minute) while continuously stirring the aniline-water mixture. The mixture will initially appear turbid or cloudy due to the presence of two phases.

  • Miscibility Temperature (T1): Observe the mixture closely. The temperature at which the turbidity completely disappears and the solution becomes a single, clear, homogeneous phase is the miscibility temperature. Record this temperature (T1).

  • Observation (Cooling Cycle): Remove the tube from the heating bath and allow it to cool slowly while continuing to stir.

  • Cloud Point Temperature (T2): Observe the mixture for the first sign of persistent turbidity or cloudiness, which indicates the onset of phase separation. Record this temperature (T2).[3]

  • Data Averaging: For each composition, the miscibility temperature is taken as the average of T1 and T2. The difference between the two temperatures should ideally be small (e.g., < 1-2 °C).

  • Repeat for All Compositions: Repeat steps 2-7 for all prepared mixtures to obtain a set of miscibility temperatures corresponding to each composition.

  • Constructing the Phase Diagram: Plot the average miscibility temperature (Y-axis) against the weight percent of aniline (X-axis). Draw a smooth curve through the data points. The peak of this curve corresponds to the Upper Consolute Solution Temperature (UCST) and the critical composition.

Analysis of Conjugate Phases

To determine the composition of the two liquid phases in equilibrium at a specific temperature below the UCST (i.e., to determine a tie-line), a different procedure is required.

Procedure:

  • Equilibration: Prepare a bulk mixture of aniline and water with a composition that falls within the two-phase region of the phase diagram. Place this mixture in a sealed, thermostatted vessel at the desired temperature.

  • Phase Separation: Stir the mixture vigorously for a prolonged period (e.g., several hours) to ensure equilibrium is reached. Then, turn off the stirring and allow the two phases to separate completely.

  • Sampling: Carefully withdraw a sample from the upper (water-rich) layer and a separate sample from the lower (aniline-rich) layer using a syringe or pipette.

  • Compositional Analysis: Analyze the composition of each phase using a suitable analytical technique. Gas chromatography (GC) is a common method for this analysis.[4][5] A calibration curve prepared with standards of known aniline-water compositions is required for accurate quantification.

Effect of Impurities

The presence of impurities can significantly alter the phase behavior of the aniline-water system. The effect depends on the solubility of the impurity in the two components.

  • Impurity Soluble in One Component: If an impurity is soluble in only one of the two liquids (e.g., sodium chloride in water), it will generally raise the Upper Consolute Solution Temperature. This is because the presence of the solute in one phase decreases the chemical potential of that component, making it even less favorable for the other component to mix with it.

  • Impurity Soluble in Both Components: If an impurity is soluble in both aniline and water (e.g., acetone (B3395972) or certain alcohols), it will typically lower the UCST, promoting miscibility at lower temperatures.[6]

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_heating 2. Heating & Observation cluster_cooling 3. Cooling & Observation cluster_analysis 4. Data Analysis prep1 Accurately weigh aniline and water into multiple sealed tubes at various compositions. heat1 Place tube in heating bath. Immerse thermometer and stirrer. prep1->heat1 heat2 Heat slowly while stirring. heat1->heat2 heat3 Observe turbidity. heat2->heat3 heat4 Record temperature (T1) when solution becomes clear (miscible). heat3->heat4 cool1 Remove tube from bath. heat4->cool1 cool2 Cool slowly while stirring. cool1->cool2 cool3 Record temperature (T2) at first sign of persistent turbidity (cloud point). cool2->cool3 analysis1 Calculate average miscibility temp: (T1 + T2) / 2 for each composition. cool3->analysis1 analysis2 Plot Temperature vs. Composition. analysis1->analysis2 analysis3 Identify UCST at the peak of the curve. analysis2->analysis3

Caption: Experimental workflow for determining the aniline-water phase diagram.

thermodynamics_logic cluster_conditions Temperature Conditions cluster_outcomes Resulting Miscibility gibbs ΔG_mix = ΔH_mix - TΔS_mix low_T Low Temperature (Below UCST) high_T High Temperature (Above UCST) enthalpy Enthalpy of Mixing (ΔH_mix > 0) enthalpy->gibbs Unfavorable (Opposes Mixing) entropy Entropy of Mixing (TΔS_mix > 0) entropy->gibbs Favorable (Promotes Mixing) immiscible Phase Separation (ΔG_mix > 0) low_T->immiscible ΔH_mix dominates miscible Homogeneous Solution (ΔG_mix < 0) high_T->miscible TΔS_mix dominates

Caption: Thermodynamic principles governing aniline-water miscibility.

References

The Influence of Impurities on the Critical Solution Temperature of the Aniline-Water System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The critical solution temperature (CST) is a crucial thermodynamic parameter for partially miscible binary liquid systems, representing the temperature at which the two liquids become completely miscible in all proportions. The aniline-water system, a classic example of such a system, exhibits an upper critical solution temperature (UCST). The presence of impurities can significantly alter this temperature, thereby impacting processes such as extractions, purifications, and formulations in the pharmaceutical and chemical industries. This technical guide provides an in-depth analysis of the theoretical principles governing the effect of impurities on the CST of the aniline-water system, detailed experimental protocols for its determination, and a review of the expected quantitative effects based on analogous systems.

Introduction to Critical Solution Temperature (CST)

Partially miscible liquids, such as aniline (B41778) and water, exhibit a solubility gap at certain temperatures and compositions. For systems with an upper critical solution temperature (UCST), mutual solubility increases with rising temperature until the UCST is reached, above which the two components are completely miscible.[1] The CST is highly sensitive to the presence of foreign substances, or impurities.[2] Understanding the impact of these impurities is vital for controlling and optimizing processes where the miscibility of aniline and water is a key factor.

The direction of the shift in CST is primarily dependent on the solubility of the impurity in the two phases.[3][4][5]

  • Increase in CST: An impurity that is soluble in only one of the two liquids (either aniline or water) will generally increase the UCST.[1][3][5] This is because the impurity effectively reduces the concentration of the solvent it dissolves in, requiring a higher temperature to achieve complete miscibility.

  • Decrease in CST: Conversely, an impurity that is soluble in both aniline and water tends to decrease the UCST.[3][4][5] Such an impurity acts as a "bridge" between the two phases, enhancing their mutual solubility and thus lowering the temperature required for complete miscibility.

The magnitude of the change in CST is typically a linear function of the concentration of the impurity, especially at low concentrations.[2][3]

Theoretical Framework and Logical Relationships

The effect of an impurity on the CST of the aniline-water system can be predicted based on its relative solubility in the two components. The following diagram illustrates this logical relationship.

G Logical Relationship of Impurity Effect on CST Impurity Impurity Introduced into Aniline-Water System Solubility Determine Impurity's Solubility Impurity->Solubility SolubleInOne Soluble in either Aniline OR Water Solubility->SolubleInOne  Case 1 SolubleInBoth Soluble in BOTH Aniline AND Water Solubility->SolubleInBoth  Case 2 IncreaseCST Increase in CST SolubleInOne->IncreaseCST DecreaseCST Decrease in CST SolubleInBoth->DecreaseCST G Experimental Workflow for CST Determination Start Start PrepareMixtures Prepare Aniline-Water Mixtures of Varying Compositions Start->PrepareMixtures Heat Heat Mixture in Water Bath with Constant Stirring PrepareMixtures->Heat ObserveDisappearance Note Temperature (T1) at which Turbidity Disappears Heat->ObserveDisappearance Cool Cool Mixture Slowly with Constant Stirring ObserveDisappearance->Cool ObserveReappearance Note Temperature (T2) at which Turbidity Reappears Cool->ObserveReappearance CalculateAverage Calculate Average Miscibility Temperature: (T1 + T2) / 2 ObserveReappearance->CalculateAverage Repeat Repeat for all Compositions CalculateAverage->Repeat Repeat->PrepareMixtures Next Mixture Plot Plot Average Miscibility Temp. vs. % Composition of Aniline Repeat->Plot All Mixtures Done DetermineCST Determine CST (Maximum of the Curve) Plot->DetermineCST AddImpurity Add Known Concentration of Impurity to each Mixture DetermineCST->AddImpurity RepeatProcess Repeat the Entire Process AddImpurity->RepeatProcess RepeatProcess->PrepareMixtures Yes End End RepeatProcess->End No

References

An In-Depth Technical Guide to the Solubility of Aniline in Water at Different Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aniline (B41778) in water, presenting quantitative data, detailed experimental protocols, and visual representations of the system's phase behavior and experimental workflows.

Quantitative Solubility Data

The mutual solubility of aniline and water is temperature-dependent. Below the upper consolute solution temperature (UCST) of approximately 168°C (441.15 K), aniline and water are only partially miscible.[1][2] This means that within a certain temperature and composition range, the two components will form two separate liquid phases: a water-rich phase saturated with aniline and an aniline-rich phase saturated with water. Above the UCST, they are miscible in all proportions.

The following table summarizes the critically evaluated mutual solubility data for the aniline-water system at various temperatures. The data is presented in mass percent ( g/100g of solution) and grams of solute per 100g of solvent.

Temperature (°C)Temperature (K)Solubility of Aniline in Water (mass %)Solubility of Aniline in Water ( g/100g H₂O)Solubility of Water in Aniline (mass %)Solubility of Water in Aniline ( g/100g Aniline)
25298.153.53.65.25.5
50323.154.14.36.87.3
75348.155.45.79.510.5
100373.157.88.514.016.3
125398.1511.513.021.026.6
150423.1518.022.032.047.1
168441.15- (UCST)- (UCST)- (UCST)- (UCST)

Note: The data in this table is derived from critically evaluated experimental values. The upper consolute solution temperature (UCST) is the critical temperature above which aniline and water are completely miscible.

Experimental Protocol: The Synthetical Method for Determining Mutual Solubility

The miscibility gap of the aniline-water system is commonly determined using the synthetical method, also known as the sealed-tube method. This technique involves preparing mixtures of known compositions, heating them to form a single homogeneous phase, and then observing the temperature at which phase separation occurs upon cooling.

Materials and Apparatus:

  • High-purity aniline (freshly distilled)

  • Deionized or distilled water

  • A series of thick-walled glass tubes capable of withstanding heating and cooling cycles

  • A high-precision balance (±0.0001 g)

  • A heating apparatus with a temperature controller and a transparent bath (e.g., oil or water bath)

  • A calibrated thermometer or thermocouple with a resolution of at least ±0.1°C

  • A stirring mechanism (e.g., magnetic stirrer and stir bars)

  • Sealing equipment for the glass tubes

Detailed Methodology:

  • Preparation of Mixtures:

    • A series of mixtures of aniline and water with varying compositions (e.g., from 5% to 95% aniline by mass) are prepared.

    • For each mixture, a clean, dry glass tube is weighed.

    • The desired amounts of aniline and water are accurately weighed and added to the tube.

    • The tube is then securely sealed to prevent any loss of components due to evaporation during heating.

  • Heating and Homogenization:

    • The sealed tube containing a mixture of known composition is placed in the transparent heating bath.

    • The mixture is continuously stirred to ensure thermal equilibrium.

    • The temperature of the bath is gradually increased until the mixture becomes a single, clear, and homogeneous phase. The temperature at which the last trace of turbidity disappears is noted.

  • Cooling and Observation of Phase Separation:

    • The clear, homogeneous solution is then allowed to cool slowly and uniformly with continuous stirring.

    • The temperature at which the first sign of turbidity or cloudiness appears is carefully observed and recorded. This temperature represents a point on the binodal (solubility) curve for that specific composition.

  • Data Collection and Curve Generation:

    • Steps 2 and 3 are repeated for each of the prepared mixtures with different compositions.

    • The recorded temperatures of phase separation are plotted against the corresponding mass fractions of aniline to construct the mutual solubility curve (phase diagram).

  • Determination of the Upper Consolute Solution Temperature (UCST):

    • The maximum temperature on the constructed solubility curve corresponds to the upper consolute solution temperature (UCST). At temperatures above the UCST, aniline and water are miscible in all proportions.

Visualizations

Experimental Workflow for the Synthetical Method

experimental_workflow cluster_prep Mixture Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis start Start weigh_tube Weigh clean, dry glass tube start->weigh_tube add_components Add known masses of aniline and water weigh_tube->add_components seal_tube Securely seal the glass tube add_components->seal_tube heat Heat mixture in a transparent bath with stirring seal_tube->heat observe_homo Observe temperature of complete homogenization heat->observe_homo cool Cool mixture slowly with stirring observe_homo->cool observe_sep Observe temperature of initial phase separation (turbidity) cool->observe_sep record_data Record temperature and composition observe_sep->record_data repeat_exp Repeat for all compositions record_data->repeat_exp plot_data Plot temperature vs. composition repeat_exp->plot_data end End plot_data->end

Caption: Experimental workflow for determining the mutual solubility of aniline and water using the synthetical method.

Phase Diagram of the Aniline-Water System

aniline_water_phase_diagram Aniline-Water Phase Diagram xaxis Mass Percent Aniline (%) yaxis Temperature (°C) 0 0 20 20 40 40 60 60 80 80 100 100 50 50 150 150 200 200 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p12 p6->p12 ucst UCST ~168°C p7 p8 p8->p7 p9 p9->p8 p10 p10->p9 p11 p11->p10 p12->p11 one_phase One Phase (Homogeneous Solution) two_phases Two Phases (Water-rich + Aniline-rich)

Caption: Phase diagram illustrating the mutual solubility of aniline and water, showing the upper consolute solution temperature (UCST).

References

An In-depth Technical Guide to the Azeotropic Distillation of Aniline and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and critical data associated with the azeotropic distillation of aniline (B41778) and water. This information is essential for professionals involved in chemical synthesis, purification, and process development where the separation of this binary mixture is a critical step.

Core Principles: The Aniline-Water Azeotrope

Aniline and water form a minimum boiling, heterogeneous azeotrope. This means the two partially miscible liquids, when heated together, will boil at a temperature lower than the boiling point of either individual component, and the resulting vapor will have a constant composition.[1][2] Upon condensation, this vapor separates into two immiscible liquid phases: an aniline-rich layer and a water-rich layer. This behavior is the foundation for their separation via azeotropic distillation.

The boiling point of pure aniline is approximately 184°C, and water boils at 100°C at atmospheric pressure.[1] The aniline-water azeotrope, however, boils at a lower temperature, approximately 98-98.7°C at standard atmospheric pressure.[2]

Quantitative Data

A thorough understanding of the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) is crucial for designing and optimizing the distillation process.

Azeotropic Data

The composition and boiling point of the aniline-water azeotrope are dependent on the system pressure. The following table summarizes the key azeotropic data at atmospheric pressure.

PropertyValueReference
Boiling Point of Azeotrope~98.7 °C
Aniline Mole Fraction in Vapor0.044
Aniline Weight Percentage in Vapor~20%
Liquid-Liquid Equilibrium of Condensed Azeotrope

Upon cooling and condensation, the azeotropic vapor separates into two distinct liquid phases. The composition of these phases at ambient temperature is critical for the subsequent separation step.

PhaseComposition (Mole Fraction Aniline)Reference
Aniline-Rich Layer (Organic Phase)High
Water-Rich Layer (Aqueous Phase)Low

Note: Specific compositions of the two liquid phases at various temperatures can be found in detailed phase diagrams in chemical engineering literature.

Vapor-Liquid Equilibrium (VLE) Data

The following table presents VLE data for the aniline-water system at a pressure of 745 mmHg, illustrating the relationship between the liquid and vapor phase compositions at different temperatures.

Temperature (°C)Mole Fraction of Water in Liquid (x)Mole Fraction of Water in Vapor (y)
1010.2470.946
1050.20.945
109.80.1590.925
115.80.1170.884
1210.0930.855
1260.0760.814
1310.0590.773
1400.0430.693
1520.0250.541
1600.0170.48
1680.01050.342

Experimental Protocols

The separation of aniline and water via azeotropic distillation is commonly performed using a Dean-Stark apparatus in a laboratory setting. This setup allows for the continuous removal of the water-rich phase from the condensate, driving the separation to completion.

Laboratory Scale: Dean-Stark Distillation

Objective: To separate a mixture of aniline and water.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Dean-Stark trap

  • Reflux condenser

  • Thermometer

  • Clamps and stands

  • Separatory funnel

Procedure:

  • Assembly: Set up the distillation apparatus as shown in the diagram below. The round-bottom flask containing the aniline-water mixture is placed in the heating mantle. The Dean-Stark trap is connected to the flask, and the reflux condenser is attached to the top of the trap.

  • Heating: Begin heating the mixture in the round-bottom flask. The mixture will start to boil, and the vapor of the aniline-water azeotrope will rise into the condenser.

  • Condensation and Separation: The vapor will condense in the reflux condenser and drip into the graduated collection tube of the Dean-Stark trap. As the condensate collects, it will separate into two immiscible layers: a lower, denser water-rich layer and an upper, less dense aniline-rich layer.

  • Recirculation of Aniline: As the collection tube fills, the upper aniline-rich layer will eventually reach the level of the side arm and flow back into the distillation flask.

  • Water Removal: The lower water-rich layer will accumulate at the bottom of the trap. This layer can be periodically drained through the stopcock at the bottom of the Dean-Stark trap.

  • Completion: The distillation is complete when no more water collects in the trap. The remaining liquid in the flask will be substantially pure aniline.

  • Final Purification: The collected aniline may be further purified by simple distillation to remove any residual water or other impurities.

Industrial Scale Process

In an industrial setting, the separation of aniline and water is often a crucial step in the aniline production process, particularly after the hydrogenation of nitrobenzene. The general principle remains the same, utilizing a distillation column designed to handle the azeotropic mixture.

The process typically involves:

  • Dehydration Column: A distillation column is used to remove the water as an azeotrope with aniline. The overhead vapor is condensed.

  • Decanter: The condensed liquid is fed to a decanter where it separates into an aniline-rich phase and a water-rich phase.

  • Recycle and Recovery: The aniline-rich phase is typically returned to the distillation column as reflux. The water-rich phase may be further treated to recover dissolved aniline before being discharged or recycled.

Analytical Methods for Composition Analysis

Accurate determination of the composition of the liquid and vapor phases is essential for monitoring and controlling the distillation process. Several analytical techniques can be employed:

  • Gas Chromatography (GC): A powerful technique for separating and quantifying the components of the mixture. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used.[3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for analyzing the concentration of aniline in aqueous solutions.

  • Spectrophotometry: A colorimetric method can be developed for the determination of aniline concentration.

  • Refractive Index and Density Measurements: These physical properties are concentration-dependent and can be used to determine the composition of binary mixtures with the use of calibration curves.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the azeotropic distillation of aniline and water.

azeotropic_distillation_workflow cluster_distillation Distillation Unit cluster_separation Separation & Products flask Aniline-Water Mixture in Round-Bottom Flask condenser Reflux Condenser flask->condenser Azeotropic Vapor dean_stark Dean-Stark Trap condenser->dean_stark Condensate dean_stark->flask Aniline-Rich Layer (Recycle) decanter Phase Separation (Aniline & Water Layers) dean_stark->decanter Water-Rich Layer pure_aniline Purified Aniline decanter->pure_aniline water_byproduct Water decanter->water_byproduct industrial_process_flow feed Crude Aniline-Water Feed dist_col Dehydration Distillation Column feed->dist_col condenser Condenser dist_col->condenser Azeotropic Vapor (Overhead) aniline_product Purified Aniline Product dist_col->aniline_product Aniline (Bottoms) decanter Decanter condenser->decanter Condensed Liquid decanter->dist_col Aniline-Rich Phase (Reflux) water_outlet Wastewater Treatment decanter->water_outlet Water-Rich Phase

References

aniline water system Gibbs free energy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the Gibbs free energy of the aniline-water system is presented below, intended for researchers, scientists, and drug development professionals.

Introduction

The aniline-water system is a classic example of a binary liquid mixture exhibiting partial miscibility and an upper critical solution temperature (UCST). Aniline (B41778) (C₆H₅NH₂) is a simple aromatic amine with limited solubility in water at room temperature due to the hydrophobic nature of its benzene (B151609) ring, although the amino group can form hydrogen bonds.[1] Understanding the thermodynamic principles, particularly the Gibbs free energy of mixing, that govern its phase behavior is crucial for various applications, including chemical synthesis, extraction processes, and the formulation of pharmaceuticals.

This guide provides a detailed examination of the thermodynamic properties of the aniline-water system, focusing on the interplay between enthalpy and entropy of mixing that dictates its phase diagram.

Thermodynamic Principles of Mixing

The spontaneity of mixing for two liquids is determined by the change in Gibbs free energy of mixing (ΔG_mix). The fundamental relationship is given by the Gibbs-Helmholtz equation:

ΔG_mix = ΔH_mix - TΔS_mix

where:

  • ΔG_mix is the Gibbs free energy of mixing. A negative value indicates spontaneous mixing (a single homogeneous phase), while a positive value indicates non-spontaneity (phase separation).

  • ΔH_mix is the enthalpy of mixing. It represents the heat absorbed or released during the mixing process.

  • T is the absolute temperature in Kelvin.

  • ΔS_mix is the entropy of mixing. It represents the change in randomness or disorder of the system upon mixing.

For ideal solutions, the enthalpy of mixing is zero (ΔH_mix = 0), and mixing is driven entirely by the positive entropy of mixing (ΔS_mix > 0), resulting in a spontaneous process (ΔG_mix < 0) at all temperatures and compositions.[2][3]

However, the aniline-water system deviates significantly from ideality. The mixing process involves breaking the strong hydrogen bonds between water molecules and the dipole-dipole interactions between aniline molecules to form weaker hydrogen bonds between aniline and water. This results in a positive enthalpy of mixing (ΔH_mix > 0), meaning the process is endothermic.[4][5]

At low temperatures, the large positive ΔH_mix term dominates, leading to a positive ΔG_mix and thus, phase separation. As the temperature increases, the TΔS_mix term becomes more significant. Eventually, it overcomes the positive enthalpy term, making ΔG_mix negative and resulting in complete miscibility.[5] This transition point is known as the critical solution temperature.

dot

G cluster_aniline_water Aniline-Water System G Gibbs Free Energy of Mixing (ΔG_mix) Result System State G->Result H Enthalpy of Mixing (ΔH_mix) H->G + TS Temperature-Entropy Term (TΔS_mix) TS->G - Miscible Miscible (One Phase) Result->Miscible ΔG_mix < 0 (High T) Immiscible Immiscible (Two Phases) Result->Immiscible ΔG_mix > 0 (Low T) H_val ΔH_mix > 0 (Endothermic) S_val ΔS_mix > 0 (Increased Disorder) G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Weigh Aniline & Water P2 Create Mixtures of Known Compositions P1->P2 P3 Seal in Glass Tubes P2->P3 M1 Heat Mixture in Controlled Bath P3->M1 M2 Record T at which Turbidity Disappears (Miscibility Temp) M1->M2 M3 Cool Mixture Slowly M2->M3 M4 Record T at which Turbidity Reappears M3->M4 A1 Plot T vs. Composition M4->A1 A2 Draw Binodal Curve A1->A2 A3 Identify Peak of Curve (UCST) A2->A3

References

Physical Properties of Aniline-Water Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core physical properties of aniline-water mixtures is presented for researchers, scientists, and drug development professionals. This guide provides quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Aniline (B41778) (C₆H₅NH₂) is an organic compound that is slightly soluble in water.[1][2] The interactions between aniline and water molecules lead to interesting and complex physical properties that are dependent on the composition and temperature of the mixture.

Mutual Solubility and Phase Behavior

Aniline and water are partially miscible, meaning they form two separate liquid phases at certain compositions and temperatures.[1] As the temperature increases, the mutual solubility of aniline and water also increases.[3] This system exhibits an upper critical solution temperature (UCST), which is the maximum temperature at which the two-phase region exists. Above the UCST, aniline and water are miscible in all proportions.

The following table summarizes the liquid-liquid equilibrium data for aniline-water mixtures at a pressure of 100 kPa.

Table 1: Mutual Solubility of Aniline and Water [4]

Temperature (K)Mole Fraction of Water in Aniline-Rich PhaseMole Fraction of Water in Water-Rich Phase
313.150.23040.9980
321.150.2376-
326.15-0.9900
329.150.2577-
333.15-0.9860
334.150.2693-
339.150.2868-
341.15-0.9780
343.150.2919-

Note: A hyphen (-) indicates that the data point was not available in the cited source.

G cluster_legend Phase Diagram Legend cluster_diagram Aniline-Water Phase Diagram One-Phase Region One-Phase Region Two-Phase Region Two-Phase Region UCST UCST Temperature Temperature Temperature->Phase_Boundary Temperature (°C) Composition Composition Phase_Boundary->Composition Composition (wt% Aniline) UCST_Point UCST One_Phase One Phase (Miscible) Two_Phases Two Phases (Immiscible)

Caption: Phase behavior of the aniline-water system.

Density

The density of aniline-water mixtures varies with both composition and temperature. The following table presents density data for various molalities of aniline in water at different temperatures.

Table 2: Density of Aniline-Water Mixtures (Pressure = 100 kPa) [4]

Molality of Aniline (mol/kg)Temperature (K)Mass Density ( kg/m ³)
0.1000293.15998.568
0.1000298.15997.421
0.1000303.15995.983
0.1000308.15994.351
0.2000293.15998.972
0.2000298.15997.813
0.2000303.15996.326
0.2000308.15994.684
0.3000293.15999.363
Viscosity

The viscosity of aniline-water mixtures is influenced by intermolecular interactions and changes with temperature and composition. Generally, the viscosity of liquids decreases as the temperature increases.[5]

Table 3: Viscosity of Aniline-Water Mixtures

Mole Fraction of AnilineTemperature (K)Dynamic Viscosity (mPa·s)
Data not available in search results
Refractive Index

The refractive index of a liquid mixture is a valuable property for determining its composition and understanding solute-solvent interactions.[6] It is dependent on the wavelength of light used for measurement, temperature, and composition.[6]

Table 4: Refractive Index of Aniline-Water Mixtures

Mole Fraction of AnilineTemperature (K)Refractive Index (n)
Data not available in search results

Note: While general principles are available, specific quantitative data for the refractive index of aniline-water mixtures were not found in the initial search results.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum possible surface area.[7] For aniline-water mixtures, the surface tension will vary with the concentration of aniline and the temperature.

Table 5: Surface Tension of Aniline-Water Mixtures

Mole Fraction of AnilineTemperature (K)Surface Tension (mN/m)
Data not available in search results

Note: Quantitative data for the surface tension of aniline-water mixtures were not available in the performed searches.

Experimental Protocols

Density Measurement

The density of aniline-water mixtures can be accurately determined using a pycnometer.[8]

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer and weigh it empty (m₁).

    • Fill the pycnometer with distilled water and place it in a constant temperature bath until it reaches thermal equilibrium.

    • Adjust the water level to the pycnometer's calibration mark, dry the outside, and weigh it (m₂).

    • Empty and dry the pycnometer, then fill it with the aniline-water mixture of a known composition.

    • Repeat the thermal equilibration, volume adjustment, and weighing (m₃).

  • Calculation: The density of the mixture (ρ_mix) is calculated using the formula: ρ_mix = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

G start Start prep Prepare Pycnometer (Clean and Dry) start->prep weigh_empty Weigh Empty Pycnometer (m1) prep->weigh_empty fill_water Fill with Distilled Water weigh_empty->fill_water thermo_water Thermostat at T fill_water->thermo_water weigh_water Weigh Pycnometer with Water (m2) thermo_water->weigh_water prep_sample Prepare Aniline-Water Mixture weigh_water->prep_sample fill_sample Fill Pycnometer with Mixture prep_sample->fill_sample thermo_sample Thermostat at T fill_sample->thermo_sample weigh_sample Weigh Pycnometer with Mixture (m3) thermo_sample->weigh_sample calculate Calculate Density weigh_sample->calculate end_proc End calculate->end_proc

Caption: Workflow for density measurement using a pycnometer.

Viscosity Measurement

An Ostwald viscometer is commonly used to measure the viscosity of liquids.[5]

  • Apparatus: Ostwald viscometer, constant temperature bath, stopwatch, and pipettes.

  • Procedure:

    • Clean and dry the viscometer.

    • Pipette a known volume of distilled water into the viscometer.

    • Place the viscometer in a constant temperature bath.

    • Draw the water up above the upper mark and measure the time it takes for the meniscus to fall from the upper to the lower mark (t_water).

    • Clean and dry the viscometer and repeat the measurement with the aniline-water mixture (t_mix).

  • Calculation: The viscosity of the mixture (η_mix) is determined by: η_mix = (ρ_mix * t_mix) / (ρ_water * t_water) * η_water where ρ is the density and η_water is the known viscosity of water at that temperature.[5]

Refractive Index Measurement

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[9]

  • Apparatus: Abbe refractometer, constant temperature water bath, and a light source (usually a sodium lamp).

  • Procedure:

    • Calibrate the refractometer with a standard liquid of known refractive index.

    • Place a few drops of the aniline-water mixture on the prism.

    • Close the prisms and allow the sample to reach thermal equilibrium.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs.

    • Read the refractive index from the scale.

Surface Tension Measurement

The drop weight or drop count method using a stalagmometer is a standard technique for determining surface tension.[10][11]

  • Apparatus: Stalagmometer, weighing bottle, and analytical balance.[12]

  • Procedure:

    • Clean and dry the stalagmometer.

    • Fill the stalagmometer with distilled water and count the number of drops formed as the liquid level falls between two marked points (n_water).

    • Thoroughly dry the stalagmometer and repeat the process with the aniline-water mixture (n_mix).

  • Calculation: The surface tension of the mixture (γ_mix) is calculated as: γ_mix = (ρ_mix * n_water) / (ρ_water * n_mix) * γ_water where ρ is the density and γ_water is the known surface tension of water.

Mutual Solubility Determination

The cloud point method is used to determine the phase diagram of partially miscible liquids like aniline and water.

  • Apparatus: A set of sealed tubes with varying compositions of aniline and water, a heating bath with a stirrer, and a thermometer.

  • Procedure:

    • Prepare a series of sealed tubes containing known compositions of aniline and water.

    • Slowly heat a tube containing a two-phase mixture in the bath while stirring.

    • Record the temperature at which the turbidity disappears, and the solution becomes clear (the cloud point). This is the temperature at which the mixture becomes a single phase.

    • Allow the tube to cool slowly and record the temperature at which turbidity reappears.

    • Repeat this process for all compositions.

  • Analysis: Plot the cloud point temperatures against the composition to construct the mutual solubility curve. The peak of this curve represents the upper critical solution temperature (UCST).

References

An In-Depth Technical Guide to Aniline-Water Hydrogen Bonding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding interactions between aniline (B41778) and water, critical for understanding solvation processes, reaction mechanisms, and the behavior of aniline derivatives in aqueous environments relevant to pharmaceutical and chemical research. This document synthesizes key quantitative data, details common experimental protocols, and visualizes fundamental concepts to offer a thorough understanding of these non-covalent interactions.

Core Principles of Aniline-Water Hydrogen Bonding

Aniline (C₆H₅NH₂) can participate in hydrogen bonding with water in two primary ways: with the amino group acting as a hydrogen bond donor or as a hydrogen bond acceptor.[1] Computational and experimental studies have explored the nature of these interactions, revealing that in the ground state (S₀), the complex where water acts as a proton donor to the nitrogen lone pair (N···H-O-H) is generally the more stable configuration.[1][2] However, in the first electronically excited state (S₁), the arrangement where the aniline amino group donates a proton to the water molecule (N-H···OH₂) becomes more favorable.[2] The interplay between these two configurations is crucial for understanding the photophysics and reactivity of aniline in water.

Furthermore, interactions are not limited to the amino group. Water molecules can also form weaker hydrogen bonds with the π-system of the aromatic ring.[2][3] In aqueous solutions, the first hydration shell of aniline is thought to consist of approximately 30-32 water molecules, forming a complex network of donor and acceptor hydrogen bonds with both the amino group and the phenyl ring.[1][2][3]

Quantitative Data on Aniline-Water Interactions

The following tables summarize key quantitative data from computational and experimental studies on the aniline-water complex. These values provide insight into the geometry, energy, and spectroscopic signatures of the hydrogen bonds.

Table 1: Calculated Interaction Energies and Geometries of Aniline-Water Complexes

Interaction TypeMethod/Basis SetInteraction Energy (kcal/mol)N···O Distance (Å)N-H···O Angle (°)Reference
Ph-H₂N···HOHPBE/aug-cc-pVTZ---
Ph-HNH···OH₂PBE/aug-cc-pVTZ---
Ph-H₂N···HOHMP2/Def2-TZVP---
Ph-HNH···OH₂MP2/Def2-TZVP---
N-H···N (Aniline-Aniline)SCS-LMP2/CBS---[4]
Aniline-(H₂O)nB3LYP/6-311++G(d,p)Varies with n--[5]

Note: Specific energy and geometry values were not consistently available across all abstracts for a direct comparison in this table format, but the references indicate that these calculations have been performed.

Table 2: Spectroscopic Data for Aniline and Aniline-Water Complexes

Spectroscopic TechniqueFeatureAniline (Gas Phase/Inert Solvent)Aniline-Water ComplexShiftReference
IR SpectroscopyN-H Asymmetric Stretch (ν_as)~3500 cm⁻¹Lower frequencyRed shift[6][7][8]
IR SpectroscopyN-H Symmetric Stretch (ν_s)~3400 cm⁻¹Lower frequencyRed shift[6][7][8]
Raman SpectroscopyC-H Stretch-Shift observedBlue and Red shifts[9][10]
¹H NMR Spectroscopy-NH₂ Protons~3.03 ppmDownfield shift-[6][11][12]
Electronic SpectroscopyS₁←S₀ Origin~34000 cm⁻¹~34700 cm⁻¹~700 cm⁻¹ Blue shift[2][13]

Experimental Protocols

The characterization of aniline-water hydrogen bonding relies on a combination of spectroscopic and computational methods. Below are detailed methodologies for key experimental techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To probe the vibrational modes of the N-H group in aniline upon hydrogen bonding with water.

Methodology:

  • Sample Preparation: Aniline and water are co-deposited in a cryogenic matrix (e.g., argon) or studied in the gas phase using a supersonic jet expansion to form isolated complexes. For solution studies, dilute solutions of aniline in a non-polar solvent containing varying amounts of water are prepared.

  • Instrumentation: A high-resolution FTIR spectrometer is used. For gas-phase studies, this is often coupled with a mass spectrometer for size-selective analysis (e.g., IR/UV double resonance spectroscopy).[13]

  • Data Acquisition: Infrared spectra are recorded in the mid-infrared region (typically 4000-400 cm⁻¹), with particular attention to the N-H stretching region (3500-3300 cm⁻¹).[7][8]

  • Analysis: The formation of a hydrogen bond (N-H···O) results in a characteristic red shift (a shift to lower frequency) and broadening of the N-H stretching bands. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Pulsed Molecular Beam Fourier Transform Microwave (FTMW) Spectroscopy

Objective: To determine the precise geometry (bond lengths and angles) of the aniline-water complex in the gas phase.

Methodology:

  • Complex Formation: A gaseous mixture of aniline, water, and a carrier gas (e.g., neon or argon) is expanded through a pulsed nozzle into a high-vacuum chamber. The supersonic expansion cools the molecules to a few Kelvin, stabilizing the formation of aniline-water complexes.

  • Microwave Excitation: The cooled molecular beam is irradiated with short pulses of microwave radiation.

  • Signal Detection: The subsequent free induction decay of the coherently rotating molecules is detected and Fourier transformed to obtain the rotational spectrum.

  • Analysis: The rotational constants obtained from fitting the spectrum are used to determine the moments of inertia of the complex. By analyzing the spectra of different isotopologues (e.g., with ¹⁸O-water), the positions of the atoms can be precisely determined, yielding a detailed structural model of the complex.[14]

Computational Chemistry (Density Functional Theory - DFT)

Objective: To calculate the structures, interaction energies, and vibrational frequencies of different aniline-water isomers.

Methodology:

  • Model Building: The initial geometries of aniline, water, and various possible aniline-water complexes are built using molecular modeling software.

  • Level of Theory Selection: A suitable density functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) are chosen. Dispersion corrections (e.g., DFT-D) are often included to accurately model the weak interactions.

  • Geometry Optimization: The energy of the initial structures is minimized to find the equilibrium geometries of the different isomers.

  • Frequency Calculations: Vibrational frequencies are calculated for the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to predict the infrared spectra for comparison with experimental data.

  • Energy Analysis: The interaction energy is calculated, often with corrections for basis set superposition error (BSSE), to determine the relative stabilities of the different isomers. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can provide further insight into the nature of the hydrogen bonds.

Visualizations of Aniline-Water Interactions

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of aniline-water hydrogen bonding.

Aniline_Water_H_Bonding cluster_aniline Aniline cluster_water Water cluster_complexes Hydrogen-Bonded Complexes Aniline Aniline (C₆H₅NH₂) Acceptor Aniline as Acceptor (N···H-O) Aniline->Acceptor Accepts H-bond Donor Aniline as Donor (N-H···O) Aniline->Donor Donates H-bond Water Water (H₂O) Water->Acceptor Donates H-bond Water->Donor Accepts H-bond Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comp Computational Modeling cluster_results Results GasPhase Gas Phase Expansion (Supersonic Jet) FTIR FTIR Spectroscopy GasPhase->FTIR Microwave FTMW Spectroscopy GasPhase->Microwave Solution Solution in Aprotic Solvent Solution->FTIR NMR NMR Spectroscopy Solution->NMR Spectra Vibrational/Rotational Spectra FTIR->Spectra Structure Structure & Geometry Microwave->Structure NMR->Spectra DFT DFT/Ab Initio Calculations DFT->Structure Energy Interaction Energy DFT->Energy DFT->Spectra

References

A Technical Guide to the Lower Critical Solution Temperature of Aniline-Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lower critical solution temperature (LCST) of aniline-water systems. It delves into the thermodynamic principles, offers detailed experimental protocols for its determination, and presents quantitative data in a clear, structured format. This document is intended to be a valuable resource for professionals working in areas where the temperature-dependent phase behavior of liquid mixtures is a critical parameter.

Introduction to Lower Critical Solution Temperature (LCST)

The lower critical solution temperature (LCST) is the critical temperature below which two or more components of a mixture are miscible in all proportions.[1] Above the LCST, the system separates into two distinct liquid phases. This phenomenon is counter-intuitive to the more common upper critical solution temperature (UCST) behavior, where miscibility increases with temperature. The phase behavior of the aniline-water system is a classic example of a binary mixture exhibiting an LCST. At temperatures below the LCST, aniline (B41778) and water are completely miscible, forming a single homogeneous phase. However, as the temperature is raised above the LCST, the mutual solubility decreases, leading to phase separation.

The existence of an LCST is governed by the thermodynamics of the mixture, specifically the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For a system with an LCST, the enthalpy of mixing (ΔH_mix) is negative (exothermic), and the entropy of mixing (ΔS_mix) is also negative. At low temperatures, the favorable enthalpy term dominates, leading to miscibility. As the temperature increases, the unfavorable entropy term (TΔS_mix) becomes more significant, eventually causing ΔG_mix to become positive, resulting in phase separation.

Quantitative Data: Mutual Solubility of Aniline and Water

The mutual solubility of aniline and water has been extensively studied. The following table summarizes the temperature-dependent composition of the two liquid phases at equilibrium, along with the established lower critical solution temperature and critical composition.

Temperature (°C)Mass % Aniline in Water-Rich PhaseMass % Aniline in Aniline-Rich Phase
253.695.0
504.090.0
1005.580.0
15010.065.0
168.1 (LCST) 49.4 (Critical Composition) 49.4 (Critical Composition)

Data compiled from the IUPAC-NIST Solubility Data Series.[2][3]

Experimental Protocol: Determination of the Miscibility Curve and LCST of the Aniline-Water System

This section provides a detailed methodology for determining the miscibility temperatures of various aniline-water compositions and subsequently identifying the lower critical solution temperature.

3.1. Materials and Equipment

  • Aniline (analytical grade, freshly distilled)

  • Distilled or deionized water

  • A set of sealable, heat-resistant glass tubes (e.g., borosilicate test tubes with stoppers)

  • A controlled temperature water bath with a stirrer and a digital temperature controller (accuracy ±0.1 °C)

  • A calibrated thermometer (accuracy ±0.1 °C)

  • Analytical balance (accuracy ±0.001 g)

  • Pipettes or burettes for accurate liquid transfer

3.2. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the miscibility curve.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a series of aniline-water mixtures of known compositions prep2 Accurately weigh aniline and water into labeled, sealable tubes prep1->prep2 meas1 Place a tube in the temperature-controlled water bath prep2->meas1 meas2 Heat the bath slowly while stirring the mixture meas1->meas2 meas3 Observe for the disappearance of turbidity (single phase) meas2->meas3 meas4 Record the miscibility temperature (T_misc) meas3->meas4 meas5 Cool the bath slowly and record the temperature of reappearance of turbidity meas4->meas5 meas6 Average the two temperatures meas5->meas6 ana1 Repeat for all prepared compositions meas6->ana1 Next composition ana2 Plot miscibility temperature (T_misc) vs. mass % aniline ana1->ana2 ana3 Determine the LCST and critical composition from the peak of the curve ana2->ana3 aniline_water_phase_diagram Phase Diagram for Aniline-Water System xaxis Mass % Aniline yaxis Temperature (°C) 0 0 20 20 40 40 60 60 80 80 100 100 0_y 0_y 50_y 50_y 100_y 100_y 150_y 150_y 200_y 200_y p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 LCST p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9

References

Core Topic: Aniline Water Solution Behavior at the Molecular Level

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Aniline (B41778), the simplest aromatic amine, presents a classic case study in the nuanced interplay between hydrophilic and hydrophobic interactions in an aqueous environment. Its limited solubility in water, despite the presence of a hydrogen-bonding amino group, is governed by the dominant hydrophobic nature of its phenyl ring. Understanding the molecular-level behavior of aniline in water is crucial for a wide range of applications, from chemical synthesis and polymerization to its environmental fate and toxicological impact. This guide provides a detailed examination of these interactions, supported by quantitative data, experimental protocols, and conceptual diagrams.

Fundamental Molecular Interactions

The behavior of aniline in an aqueous solution is a delicate balance between the hydrophilic character of its amino group (-NH2) and the hydrophobic character of its benzene (B151609) ring.

  • Hydrophilic Interactions (Hydrogen Bonding): The primary hydrophilic interaction is hydrogen bonding involving the amino group. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor from water's hydrogen atoms (N···H-O). Simultaneously, the hydrogen atoms of the amino group can act as hydrogen bond donors to the oxygen atoms of water molecules (N-H···O).[1] Computational studies have explored these interactions in detail, identifying two main types of hydrogen-bonded complexes: HOH···NH2Ph, where water acts as the acid (proton donor), and H2O···HNHPh, where water acts as the base (proton acceptor).

  • Hydrophobic Hydration: The large, nonpolar benzene ring disrupts the existing hydrogen bond network of bulk water. To minimize this disruption, water molecules arrange themselves around the phenyl group, forming an ordered, cage-like or clathrate-like structure. This phenomenon, known as hydrophobic hydration, is enthalpically favorable but entropically unfavorable.[2]

  • π-Hydrogen Bonding: A weaker but significant interaction occurs between the hydrogen atoms of water and the electron-rich π-system of the aniline aromatic ring.[1][3] Molecular dynamics simulations have identified that, at room temperature, approximately 1.5 water molecules are π-coordinated with the aromatic ring.[1][4][5]

  • Non-classical Hydrogen Bonding: Spectroscopic studies have also suggested the presence of non-classical C-H···O hydrogen bonds between the C-H groups of the aniline ring and water molecules.[6][7]

Hydration Shell Structure

Molecular dynamics (MD) simulations provide a detailed picture of the hydration shell surrounding an aniline molecule. At room temperature (298 K), the solvation shell is comprised of approximately 32 water molecules.[1][5] The immediate coordination is more specific:

  • The amino group is hydrated by about three water molecules. It forms one strong hydrogen bond as an acceptor and two weaker ones as a donor.[1][5][8]

  • The phenyl ring is associated with π-coordinated water molecules and the larger hydrophobic hydration cage.[1][3]

The structure of this hydration shell is highly dependent on temperature and pressure. As temperature increases, the defined features of the hydration shell diminish. The π-coordinated water molecules tend to disappear around 473 K, and the overall hydrophobic cage breaks down near the critical point of water.[1][4][5]

Solubility and Phase Behavior

The dominance of the large hydrophobic phenyl group over the small hydrophilic amino group results in aniline's limited solubility in water.[9][10] The disruption of the water's hydrogen bond network by the benzene ring is energetically costly and is not fully compensated by the formation of new hydrogen bonds with the -NH2 group.[10]

The aniline-water system exhibits partial miscibility and possesses an Upper Critical Solution Temperature (UCST) . Below the UCST, aniline and water are only partially miscible, forming two separate liquid phases when mixed beyond their mutual solubility limits. Above the UCST, they become completely miscible in all proportions. The solubility of aniline in water is also significantly affected by pH; in acidic solutions, the amino group is protonated to form the anilinium ion (C6H5NH3+), which is much more soluble in water due to its ionic nature.[11][12]

Molecular Aggregation

In aqueous solutions, particularly under conditions that favor it, aniline can exhibit self-assembly. Hydrophobic interactions can drive aniline molecules to aggregate, shielding their phenyl rings from water. This process is fundamental in the initial stages of aniline polymerization in aqueous media, where intermediate aggregates, primarily composed of oligomers like tetramers, have been identified.[13][14] These aggregates can then form larger supramolecular structures such as sheets or wires.[13]

Data Presentation

Table 1: Solubility of Aniline in Water
Temperature (°C)Temperature (K)Solubility (g / 100 g H₂O)Molar Mass ( g/mol )
25298.15~3.693.13
30303.153.793.13

Data sourced from multiple references indicating slight variations. The value at 25°C is a commonly cited approximation.[11][15]

Table 2: Molecular Dynamics Simulation Data of Aniline Hydration at 298 K
ParameterValueDescription
Total Solvation Shell~32 water moleculesThe total number of water molecules in the first solvation shell.[5]
Amino Group Hydration~3 water moleculesWater molecules directly coordinated with the -NH2 group.[1][5][8]
π-Coordinated Water~1.5 water moleculesWater molecules interacting with the π-system of the phenyl ring.[1][5][8]
Total H-bonds (Amino Group)~1.8Average number of hydrogen bonds formed by the amino group (0.74 for N, 0.54 per H).[3]
π-Hydrogen Bonds~0.75Average number of hydrogen bonds formed between water and the phenyl ring.[1][3][5]

Experimental Protocols

Protocol 1: Determination of Mutual Solubility (Synthetic Method)

This protocol is used to determine the temperature-composition phase diagram for the aniline-water system.

  • Preparation of Mixtures: Prepare a series of mixtures of aniline and distilled water with known compositions (by weight or mole fraction) in sealed, heavy-walled glass tubes.

  • Heating and Observation: Place a tube in a temperature-controlled bath with a stirrer and a calibrated thermometer. Slowly heat the mixture while stirring continuously until a single homogeneous liquid phase is observed. Record this temperature of miscibility.

  • Cooling and Observation: Slowly cool the homogeneous solution while stirring. Observe the temperature at which the solution becomes turbid, indicating the separation into two phases. This is the temperature of immiscibility.

  • Data Collection: Repeat the heating and cooling cycles to ensure reproducibility. The average of the two temperatures is taken as the equilibrium temperature for that specific composition.

  • Phase Diagram Construction: Plot the recorded temperatures against the corresponding compositions (mole fraction or weight percent of aniline). The resulting curve maps the boundary between the one-phase and two-phase regions. The peak of this curve represents the Upper Critical Solution Temperature (UCST).

Protocol 2: Raman Spectroscopy of Aniline-Water Solutions

Raman spectroscopy is employed to probe the vibrational modes of aniline and water, revealing changes in molecular interactions and hydrogen bonding.

  • Sample Preparation: Prepare aqueous solutions of aniline at various concentrations. Pure liquid aniline and pure deionized water should be used as references.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm to reduce fluorescence). The instrument should include a sample holder, collection optics, a monochromator, and a sensitive detector (e.g., CCD).

  • Data Acquisition:

    • Place the sample in a quartz cuvette.

    • Focus the laser beam into the sample.

    • Collect the scattered Raman signal, typically at a 90° angle to the incident beam.

    • Acquire spectra over a relevant wavenumber range (e.g., 100-3800 cm⁻¹) to observe both aniline and water vibrational modes. Key regions include the N-H stretching, C-N stretching, ring breathing modes of aniline, and the O-H stretching band of water.[6][7][16]

  • Spectral Analysis:

    • Analyze the positions, widths, and intensities of the Raman bands.

    • Look for shifts in the N-H and C-N stretching bands of aniline, which are sensitive to hydrogen bonding.[16]

    • Observe changes in the broad O-H stretching band of water, which can indicate disruption and restructuring of the water's hydrogen bond network.

    • Deconvolute complex bands to identify contributions from different species (e.g., bulk water, hydrated aniline).

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations model the aniline-water system at the atomic level to provide insights into its structure and dynamics.

  • System Setup:

    • Define a simulation box with periodic boundary conditions.

    • Place one or more aniline molecules in the center of the box.

    • Solvate the system by adding a large number of water molecules (e.g., SPC/E or TIP3P models) to achieve the desired density.[17]

  • Force Field Selection: Choose an appropriate force field (e.g., OPLS-AA, AMBER, CHARMM) to describe the inter- and intramolecular interactions (bond stretching, angle bending, torsions, van der Waals, and electrostatic forces) for both aniline and water.

  • Equilibration:

    • Perform an initial energy minimization to remove unfavorable steric clashes.

    • Gradually heat the system to the target temperature (e.g., 298 K) under an NVT (constant number of particles, volume, and temperature) ensemble.

    • Run a simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to allow the system density to relax to the correct value (e.g., at 1 atm).[17]

  • Production Run: Once the system is equilibrated (i.e., properties like temperature, pressure, and potential energy are stable), run a long production simulation (typically nanoseconds) under the NPT or NVT ensemble to generate trajectories for analysis.

  • Analysis of Trajectories:

    • Radial Distribution Functions (RDFs): Calculate RDFs (e.g., g(r) for N-O, N-H, O-H pairs) to determine the distances and coordination numbers of water molecules around the aniline's amino group and phenyl ring.

    • Hydrogen Bond Analysis: Use geometric or energetic criteria to identify and quantify the number, lifetime, and types of hydrogen bonds between aniline and water and between water molecules themselves.

    • Spatial Distribution Functions (SDFs): Generate 3D maps of water density around the aniline molecule to visualize the hydration shell, including the hydrophobic cage and specific hydrogen bonding sites.[4][8]

Mandatory Visualizations

Aniline_Water_Interactions cluster_aniline Aniline Molecule cluster_water Water Molecules Aniline C₆H₅NH₂ Phenyl_Ring Phenyl Ring (C₆H₅-) Hydrophobic Amino_Group Amino Group (-NH₂) Hydrophilic Water H₂O Phenyl_Ring->Water Hydrophobic Hydration (Water Cage Formation) Amino_Group->Water H-Bond (Donor) N-H···O Water->Phenyl_Ring π-Hydrogen Bond π-system···H-O Water->Amino_Group H-Bond (Acceptor) N···H-O

Caption: Key molecular interactions between aniline and water.

Caption: Hydrophobic hydration of aniline's phenyl ring.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis A Sample Preparation (Aniline-Water Mixtures) B Spectroscopy (Raman / IR) A->B C Phase Behavior Study (Solubility, UCST) A->C D Data Analysis (Spectral Shifts, Phase Diagram) B->D C->D G Trajectory Analysis (RDF, H-Bonds) D->G Comparison & Validation Result Molecular-Level Understanding D->Result E System Setup (Force Field, Box) F MD Simulation (Equilibration, Production) E->F F->G G->Result

Caption: Workflow for studying aniline-water solutions.

References

A Historical Inquiry into the Miscibility of Aniline and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical research concerning the mutual solubility of aniline (B41778) and water, a classic example of a partially miscible liquid system. By examining foundational experimental data and methodologies, this document provides a comprehensive overview for professionals in scientific research and pharmaceutical development, where understanding solubility phenomena is paramount.

Core Concept: Partial Miscibility and the Consolute Temperature

Aniline and water exhibit partial miscibility, meaning they are soluble in each other only to a limited extent at most temperatures. When mixed in certain proportions, two distinct liquid phases are formed: a layer of water saturated with aniline and a layer of aniline saturated with water. However, the mutual solubility of aniline and water is highly dependent on temperature. As the temperature increases, the solubility of each component in the other rises. This continues until the Upper Consolute Solution Temperature (UCST) , also known as the critical solution temperature, is reached. Above this temperature, aniline and water are completely miscible in all proportions, forming a single homogeneous liquid phase. For the aniline-water system, this critical temperature is approximately 167.7°C.[1]

Quantitative Analysis of Mutual Solubility

Historical experimental data provides a quantitative look at the temperature-dependent miscibility of the aniline-water system. The following table summarizes the mutual solubility of aniline and water at various temperatures, expressed in mole fraction of aniline (x₁) for both the water-rich and aniline-rich phases. This data has been compiled and critically evaluated from various historical scientific publications.

Temperature (K)Mole Fraction of Aniline (x₁) in Water-Rich PhaseMole Fraction of Aniline (x₁) in Aniline-Rich Phase
298.150.0070.945
323.150.0110.912
348.150.0180.871
373.150.0310.820
398.150.0540.755
423.150.1010.659
436.85 (UCST)0.2830.283

Data compiled from the IUPAC-NIST Solubility Data Series.[2]

Historical Experimental Protocol: Determination of the Miscibility Curve

The determination of the mutual solubility curve and the critical solution temperature for the aniline-water system is a classic physical chemistry experiment. The methodology, often referred to as Alexeyeff's method, relies on observing the temperature at which a mixture of known composition transitions from a turbid (two-phase) state to a clear (one-phase) solution upon heating, and the reverse upon cooling.

Materials and Apparatus:
  • Aniline (purified)

  • Distilled water

  • A set of hard-glass test tubes with corks

  • A thermometer with a precision of at least 0.1°C

  • A heating bath (e.g., a water bath for lower temperatures or a glycerol (B35011) or oil bath for higher temperatures)

  • A stirrer (manual or magnetic)

  • Burettes and pipettes for accurate measurement of volumes or a balance for measuring mass.

Experimental Procedure:
  • Preparation of Mixtures : A series of mixtures of aniline and water of varying known compositions (e.g., by weight or volume percent) are prepared and placed in separate, sealed test tubes.

  • Heating and Observation : Each test tube is individually heated in the bath. The mixture is continuously stirred to ensure thermal equilibrium. The temperature at which the turbidity of the mixture disappears, indicating the formation of a single homogeneous phase, is carefully recorded.

  • Cooling and Observation : The clear solution is then allowed to cool slowly while still being stirred. The temperature at which turbidity reappears, signifying phase separation, is also recorded.

  • Miscibility Temperature : The mean of the temperatures recorded during heating and cooling is taken as the miscibility temperature for that specific composition.

  • Data Compilation : This process is repeated for all prepared mixtures.

  • Plotting the Miscibility Curve : A graph of miscibility temperature (y-axis) versus the composition of the mixtures (x-axis) is plotted. The resulting curve is the mutual solubility curve.

  • Determination of the Upper Consolute Solution Temperature (UCST) : The maximum temperature on the miscibility curve corresponds to the Upper Consolute Solution Temperature, and the composition at this peak is the critical composition.

Visualizing the Experimental Workflow

The logical flow of the experimental procedure to determine the aniline-water miscibility curve can be visualized as follows:

experimental_workflow start Start prep_mixtures Prepare Aniline-Water Mixtures of Known Compositions start->prep_mixtures select_tube Select a Test Tube with a Specific Mixture prep_mixtures->select_tube heat_observe Heat Mixture in Bath with Constant Stirring select_tube->heat_observe record_clear Record Temperature (T1) at which Turbidity Disappears heat_observe->record_clear cool_observe Cool Mixture Slowly with Constant Stirring record_clear->cool_observe record_turbid Record Temperature (T2) at which Turbidity Reappears cool_observe->record_turbid calculate_mean Calculate Mean Miscibility Temperature (T_misc = (T1+T2)/2) record_turbid->calculate_mean more_mixtures More Mixtures to Test? calculate_mean->more_mixtures more_mixtures->select_tube Yes plot_curve Plot Miscibility Temperature vs. Composition more_mixtures->plot_curve No determine_ucst Determine UCST and Critical Composition from Plot plot_curve->determine_ucst end End determine_ucst->end

Caption: Experimental workflow for determining the aniline-water miscibility curve.

Conclusion

The historical study of aniline-water miscibility provides a fundamental understanding of the phase behavior of partially miscible liquids. The concept of an Upper Consolute Solution Temperature and the experimental methods to determine it have been foundational in physical chemistry. For professionals in drug development and scientific research, a firm grasp of these principles is essential for predicting and manipulating the solubility of complex molecular systems, a critical factor in formulation, delivery, and efficacy.

References

Methodological & Application

Application Notes: Determination of the Critical Solution Temperature of the Aniline-Water System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Critical Solution Temperature (CST), also known as the consolute temperature, is the temperature at which two partially miscible liquids become completely miscible in all proportions, forming a single homogeneous phase. The aniline-water system is a classic example of a binary mixture exhibiting partial miscibility with an Upper Critical Solution Temperature (UCST). Below the UCST, aniline (B41778) and water form two distinct liquid layers: a layer of aniline saturated with water and a layer of water saturated with aniline. As the temperature increases, the mutual solubility of the two liquids increases until the UCST is reached, at which point they become completely miscible.

The determination of the CST is crucial in various scientific and industrial applications, including formulation development, drug solubility enhancement, and purification processes.[1] Understanding the phase behavior of liquid mixtures is fundamental in pharmaceutical sciences for creating stable formulations and predicting drug behavior in different solvent environments.[1]

Principle

The phase behavior of the aniline-water system can be represented by a temperature-composition phase diagram. The miscibility curve on the diagram separates the single-phase region from the two-phase region. The peak of this curve corresponds to the Upper Critical Solution Temperature (UCST) and the critical composition, which is the specific composition at which miscibility is achieved at the lowest possible temperature for a single-phase system. By preparing a series of aniline-water mixtures of varying compositions, heating them to observe the temperature at which they become a single phase (miscibility temperature), and then allowing them to cool to observe the temperature at which phase separation occurs, the miscibility curve can be constructed and the CST determined.

Factors Affecting Critical Solution Temperature

Several factors can influence the Critical Solution Temperature of a binary liquid system:

  • Presence of Impurities: The presence of a third substance can significantly alter the CST. If the impurity is soluble in only one of the two liquids, it will raise the UCST. Conversely, if the impurity is soluble in both liquids, it will lower the UCST.[2][3] This principle is important for assessing the purity of substances.[4]

  • Pressure: Changes in pressure can affect the CST. Generally, an increase in pressure raises the UCST.[5][6]

  • Nature of the Liquids: The molecular structure and intermolecular forces of the two liquids play a fundamental role in determining their mutual solubility and, consequently, their CST.

Applications in Research and Drug Development

The determination of CST has several important applications in the pharmaceutical and chemical industries:

  • Purity Assessment: The CST is very sensitive to impurities. Therefore, determining the CST of a substance can be a reliable method for assessing its purity.[2][4]

  • Formulation Development: Understanding the CST of a drug-solvent system is vital for developing stable liquid dosage forms, such as solutions and emulsions.[1] It helps in selecting appropriate co-solvents to ensure the drug remains in solution over a desired temperature range.[1]

  • Drug Solubility and Bioavailability: CST data can be used to optimize the solubility of poorly water-soluble drugs, which can, in turn, enhance their bioavailability.[1]

  • Separation Processes: The principle of CST is utilized in liquid-liquid extraction and other separation techniques. By adding a third component that alters the CST, the separation of the original two liquids can be facilitated.[4]

Experimental Protocols

Protocol 1: Determination of the Miscibility Curve and Critical Solution Temperature of the Aniline-Water System

Objective: To determine the miscibility temperatures for a series of aniline-water mixtures and to construct a phase diagram to identify the Upper Critical Solution Temperature (UCST).

Materials:

  • Aniline (reagent grade)

  • Distilled water

  • A series of hard-glass test tubes with stoppers

  • Water bath with a temperature controller and stirrer

  • Thermometer (0-100°C, with 0.1°C precision)

  • Burettes (for dispensing aniline and water)

  • Pipettes

  • Safety goggles and gloves (Aniline is toxic)

Procedure:

  • Preparation of Aniline-Water Mixtures: Prepare a series of aniline-water mixtures with varying compositions by weight percent of aniline in sealed test tubes. For example, prepare mixtures with 20%, 30%, 40%, 50%, 60%, 70%, and 80% aniline. The total volume of each mixture should be sufficient to immerse the thermometer bulb.

  • Heating: Place a test tube containing a mixture of a known composition into the water bath.

  • Stirring: Stir the mixture gently and continuously with a stirrer to ensure uniform temperature distribution.

  • Observation of Miscibility: Slowly heat the water bath while monitoring the mixture. Record the temperature (T1) at which the turbidity of the mixture disappears, and a single homogeneous phase is formed.

  • Cooling: Remove the test tube from the water bath and allow it to cool slowly while continuing to stir.

  • Observation of Phase Separation: Record the temperature (T2) at which turbidity reappears, indicating phase separation.

  • Data Recording: The miscibility temperature for that composition is the average of T1 and T2.

  • Repeat: Repeat steps 2-7 for all the prepared aniline-water mixtures.

  • Data Analysis: Plot a graph of the miscibility temperatures (y-axis) against the weight percent of aniline (x-axis).

  • Determination of CST: The maximum point on the curve corresponds to the Upper Critical Solution Temperature (UCST) and the critical composition.

Safety Precautions: Aniline is toxic and can be absorbed through the skin. All handling of aniline should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) must be worn.[7]

Data Presentation

Table 1: Mutual Solubility of Aniline and Water at Different Temperatures
Weight % AnilineMiscibility Temperature (°C)
8.0150.0
10.0160.0
20.0167.0
30.0168.0
48.6168.1
60.0167.5
70.0166.0
80.0158.0
90.0130.0

Note: The above data is representative. The experimentally determined CST for the aniline-water system is approximately 168.1 °C at a critical composition of about 48.6% aniline.

Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_mixtures Prepare Aniline-Water Mixtures of Varying Compositions heat Heat Mixture in Water Bath prep_mixtures->heat Place in Bath stir Stir Continuously heat->stir observe_misc Record Temperature (T1) of Miscibility stir->observe_misc Observe cool Cool Mixture Slowly observe_misc->cool observe_sep Record Temperature (T2) of Phase Separation cool->observe_sep Observe avg_temp Calculate Average Miscibility Temperature (T1+T2)/2 observe_sep->avg_temp plot Plot Temperature vs. Composition avg_temp->plot For all compositions det_cst Determine CST (Maximum of the Curve) plot->det_cst

References

Application Notes and Protocols for the Determination of the Aniline-Water Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally determining the phase diagram of the aniline-water system. This binary system exhibits partial miscibility, with an upper critical solution temperature (UCST), above which the two components are completely miscible in all proportions. The determination of this phase diagram is a fundamental exercise in physical chemistry with applications in liquid-liquid extraction and understanding solubility behavior.

Data Presentation

The mutual solubility of aniline (B41778) and water is temperature-dependent. Below the critical solution temperature, the two liquids form two immiscible layers, one rich in aniline and the other rich in water. The compositions of these two phases at various temperatures are summarized in the table below. This data has been compiled from critically evaluated sources.[1][2]

Temperature (°C)Solubility of Aniline in Water (mass %)Solubility of Water in Aniline (mass %)
303.854.75
504.275.45
906.17.08
1208.789.57
15012.9514.2
167.721.121.1

Note: The critical solution temperature for the aniline-water system is approximately 167.7 °C, with a critical composition of 21.1% aniline by mass.[3]

Experimental Protocols

The following protocol details the determination of the aniline-water phase diagram using the cloud point method. This method involves observing the temperature at which a mixture of a known composition transitions from a two-phase (turbid) system to a single-phase (clear) system upon heating, and the reverse upon cooling.

Materials:

  • Aniline (reagent grade, freshly distilled if discolored)

  • Distilled or deionized water

  • A set of sealable glass tubes (e.g., thick-walled test tubes with stoppers)

  • Heating bath (e.g., oil bath or controlled heating block)

  • Thermometer with a precision of ±0.1 °C

  • Stirring mechanism (e.g., magnetic stirrer and stir bars, or manual stirrer)

  • Burettes and pipettes for accurate volume/mass measurements

  • Analytical balance

Safety Precautions:

  • Aniline is toxic and can be absorbed through the skin.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Aniline is flammable; keep it away from open flames and hot surfaces.

  • Dispose of aniline waste according to institutional guidelines.

Procedure:

  • Preparation of Aniline-Water Mixtures:

    • Prepare a series of aniline-water mixtures with varying compositions by mass. It is recommended to cover a range from approximately 5% to 95% aniline by mass.

    • For each composition, accurately weigh the required amounts of aniline and water directly into a clean, dry, and sealable glass tube.

    • Add a small magnetic stir bar to each tube for agitation.

  • Determination of Miscibility Temperature (Cloud Point):

    • Seal the tube containing a mixture of known composition.

    • Place the tube in the heating bath.

    • Begin heating the bath slowly while continuously stirring the mixture.

    • Observe the mixture carefully. The temperature at which the turbidity of the two-phase system disappears, resulting in a single, clear phase, is the miscibility temperature for that composition. Record this temperature to the nearest 0.1 °C.

    • To ensure accuracy, slowly cool the clear solution while stirring. The temperature at which turbidity reappears should be recorded.

    • The average of the two temperatures (disappearance and reappearance of turbidity) is taken as the miscibility temperature. The two readings should be within a narrow range.

  • Data Collection for the Phase Diagram:

    • Repeat the procedure for each of the prepared aniline-water mixtures.

    • Record the miscibility temperature for each composition.

  • Data Analysis:

    • Plot a graph of the miscibility temperature (on the y-axis) against the mass percentage of aniline (on the x-axis).

    • The resulting curve is the phase boundary (binodal curve) that separates the one-phase region from the two-phase region.

    • The peak of this curve represents the upper critical solution temperature (UCST) and the corresponding critical composition.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the aniline-water phase diagram.

Caption: Experimental workflow for determining the aniline-water phase diagram.

References

Application Notes and Protocols: Purification of Aniline by Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Steam distillation is a powerful separation technique employed for the purification of organic compounds that are immiscible with water, possess a high boiling point, and are sensitive to decomposition at their normal boiling temperature. Aniline (B41778), a crucial precursor in the synthesis of dyes, pharmaceuticals, and polymers, fits these criteria perfectly, making steam distillation the preferred method for its purification from non-volatile impurities.

Principle of Operation:

The technique operates on Dalton's Law of Partial Pressures. For a mixture of two immiscible liquids, such as aniline and water, the total vapor pressure above the liquid is the sum of the individual vapor pressures of each component (P_Total = P_Aniline + P_Water). The mixture will boil when this total vapor pressure equals the ambient atmospheric pressure.

Since the vapor pressure of water is significant, the mixture boils at a temperature below the boiling point of pure water (100°C) and substantially lower than that of pure aniline (~184°C).[1] For the aniline-water system, this boiling point is approximately 98°C at atmospheric pressure.[1] Distilling at this lower temperature prevents the thermal degradation and oxidation of aniline, which can occur at its normal boiling point, ensuring a higher purity of the final product.

The steam, either generated in situ or introduced from an external source, passes through the impure aniline. It provides the thermal energy for vaporization and carries the volatile aniline vapors over to the condenser.[2] The resulting condensate is a biphasic mixture (an emulsion, which appears milky) of aniline and water that can be easily separated based on their immiscibility and density difference.

Quantitative Data

The physical properties of aniline and water are critical to understanding the steam distillation process. The following table summarizes the key quantitative data.

PropertyAniline (C₆H₅NH₂)Water (H₂O)Aniline-Water Mixture
Molar Mass 93.13 g/mol 18.02 g/mol N/A
Boiling Point (1 atm) 184.4 °C100 °C~98 °C[1]
Vapor Pressure at 98°C ~60 mm Hg[3]~700 mm Hg[3]760 mm Hg (Total)
Solubility in Water 3.4 g / 100 mL (at 20°C)MiscibleForms two layers
Theoretical Distillate Composition ~30% by weight[3]~70% by weight[3]N/A

Note: The theoretical composition of the distillate can be calculated from the vapor pressures at the boiling point of the mixture. The mass ratio is proportional to the product of the partial pressure and the molar mass of each component.

Experimental Protocol

Objective: To purify crude aniline containing non-volatile impurities using direct steam distillation.

Materials:

  • Crude or impure aniline

  • Distilled water

  • Sodium chloride (NaCl)

  • Anhydrous potassium hydroxide (B78521) (KOH) pellets or other suitable drying agent

  • Boiling chips

Apparatus:

  • Steam generator (or a three-neck round-bottom flask with a steam inlet tube)

  • Distilling flask (two-neck or three-neck round-bottom flask)

  • Claisen or connecting adapter with a port for a thermometer

  • Thermometer (0-200°C range)

  • Liebig condenser

  • Receiving flask or beaker

  • Separatory funnel

  • Heating mantles for both the steam generator and distilling flask

  • Glass tubing, rubber tubing for water, and clamps

Safety Precautions:

  • Aniline is highly toxic and can be readily absorbed through the skin. It is also suspected of being a carcinogen and mutagen.[4][5]

  • All procedures must be performed in a well-ventilated chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber or Viton; nitrile gloves offer poor protection).[6]

  • Ensure that an eyewash station and safety shower are immediately accessible.[4]

Procedure:

  • Apparatus Setup:

    • Assemble the steam distillation apparatus as illustrated in the workflow diagram below.

    • Place boiling chips in the steam generator flask and fill it two-thirds full with distilled water.

    • In the distilling flask, add the impure aniline sample (e.g., 20 mL) and an equal volume of water. This initial water charge helps prevent the aniline from charring before steam generation is established.

    • Position the thermometer such that the bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • Connect the condenser to a cold water supply, ensuring water flows in at the bottom and out at the top.

    • Place the receiving flask at the outlet of the condenser.

  • Distillation:

    • Begin heating the steam generator to produce a steady flow of steam.

    • Gently heat the distilling flask with its own heating mantle. The goal is to maintain the volume of liquid in the distilling flask, preventing it from filling with condensed steam or boiling dry.

    • Introduce the steam from the generator into the distilling flask. The steam will agitate the mixture and cause the aniline and water to co-distill.

    • Observe the temperature of the vapor, which should stabilize around 98°C.

    • Collect the distillate, which will appear as a milky, heterogeneous mixture (emulsion) of aniline and water.

    • Continue the distillation until the distillate running into the receiving flask becomes clear, indicating that all the aniline has been carried over.

  • Separation and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • To improve the separation of the two layers, saturate the aqueous layer by adding sodium chloride (about 15-20 g per 100 mL of distillate) and shaking until it dissolves. This reduces the solubility of aniline in the water.

    • Allow the layers to fully separate. Aniline is denser than water and will form the lower layer.

    • Carefully drain the lower aniline layer into a dry Erlenmeyer flask.

    • Add a few pellets of anhydrous potassium hydroxide (KOH) to the collected aniline to act as a drying agent. Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.

    • Decant or filter the dry, purified aniline into a clean, labeled storage container.

Visualization of Experimental Workflow

SteamDistillationWorkflow Setup Apparatus Setup Charge Charge Flask (Impure Aniline + Water) Setup->Charge Distill Introduce Steam & Heat to ~98°C Charge->Distill Collect Collect Milky Distillate (Aniline-Water Emulsion) Distill->Collect Separate Phase Separation (Separatory Funnel) Collect->Separate Dry Dry Aniline Layer (e.g., with KOH) Separate->Dry Product Purified Aniline Dry->Product

Caption: Workflow for the purification of aniline via steam distillation.

References

Application Notes and Protocols: The Aniline-Water System for Demonstrating the Phase Rule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gibbs Phase Rule is a fundamental principle in physical chemistry and thermodynamics that describes the relationship between the number of phases, components, and degrees of freedom in a system at equilibrium.[1][2] The rule is expressed by the equation:

F = C - P + 2

Where:

  • F is the number of degrees of freedom (the number of intensive variables like temperature, pressure, or concentration that can be independently varied without changing the number of phases in equilibrium).

  • C is the number of components (the minimum number of independent chemical species required to define the composition of all phases in the system).

  • P is the number of phases (physically distinct and mechanically separable parts of the system with uniform properties).[2]

The aniline-water system is a classic example of a two-component, partially miscible liquid system that is ideal for demonstrating the principles of the Gibbs Phase Rule. By observing the phase behavior of this system at different temperatures and compositions, one can practically verify the relationships predicted by the phase rule. This system exhibits an upper critical solution temperature (UCST), also known as the upper consolute temperature, above which aniline (B41778) and water are completely miscible in all proportions.

Data Presentation

The mutual solubility of aniline and water varies with temperature. Below the critical solution temperature, the two components are only partially miscible, forming two conjugate liquid phases: a water-rich phase saturated with aniline and an aniline-rich phase saturated with water. The following table summarizes the mutual solubility data for the aniline-water system at atmospheric pressure.

Temperature (°C)Solubility of Aniline in Water (wt %)Solubility of Water in Aniline (wt %)
83.114.58
163.11-
25-4.98
39-5.43
553.58-
68-6.04
775.25-
137-15.97
14214.11-
15621.01-
157.5-25.94
164.536.87-

Data sourced from the IUPAC-NIST Solubility Data Series.[3]

Experimental Protocols

Objective: To determine the miscibility curve and the critical solution temperature (CST) of the aniline-water system.

Materials:

  • Aniline (analytical grade)

  • Distilled water

  • A set of sealable glass tubes or vials

  • A thermostatically controlled water bath with a stirrer

  • A calibrated thermometer

  • Pipettes and burettes for accurate volume/mass measurements

  • Safety goggles and gloves

Procedure:

  • Preparation of Aniline-Water Mixtures: Prepare a series of aniline-water mixtures with varying compositions by weight in sealable glass tubes. For example, prepare mixtures with 10%, 20%, 30%, 40%, 50%, 60%, 70%, and 80% aniline by weight. Ensure the total volume in each tube is sufficient for observation but allows for expansion upon heating.

  • Sealing the Tubes: Securely seal the tubes to prevent any compositional changes due to evaporation during heating.

  • Heating and Observation: Place the sealed tubes in the thermostatically controlled water bath. Slowly increase the temperature of the water bath while continuously stirring the bath to ensure uniform temperature distribution.

  • Determining the Miscibility Temperature: For each tube, carefully observe the contents as the temperature rises. The two immiscible layers will gradually become more soluble in each other. The temperature at which the turbidity of the mixture disappears and a single homogeneous phase is formed is the miscibility temperature for that specific composition. Record this temperature.

  • Cooling and Confirmation: After noting the miscibility temperature, allow the water bath to cool slowly. Observe the temperature at which turbidity reappears, confirming the phase transition. The average of the temperatures of disappearance and reappearance of turbidity can be taken as the miscibility temperature.

  • Data Collection: Repeat the heating and cooling cycle for each prepared mixture and record the miscibility temperatures for all compositions.

  • Plotting the Phase Diagram: Plot a graph of the miscibility temperature (on the y-axis) against the weight percent of aniline (on the x-axis). The resulting curve is the miscibility curve or binodal curve.

  • Determining the Critical Solution Temperature: The maximum point on the miscibility curve represents the critical solution temperature (CST) and the critical composition. Above this temperature, aniline and water are completely miscible in all proportions.

Visualization of Concepts

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Aniline-Water Mixtures of Varying Compositions B Seal Mixtures in Glass Tubes A->B C Place Tubes in Thermostatic Water Bath B->C D Slowly Heat and Stir C->D E Observe and Record Miscibility Temperature (Turbidity Disappears) D->E F Slowly Cool and Observe E->F G Record Temperature of Turbidity Reappearance F->G H Plot Miscibility Temperature vs. Composition G->H I Determine Critical Solution Temperature (CST) from the Peak H->I

Caption: Workflow for determining the miscibility curve and CST.

Phase Diagram and Application of the Phase Rule

G Aniline-Water Phase Diagram xaxis Composition (% Aniline by weight) yaxis Temperature (°C) origin origin origin->xaxis 0 100 origin->yaxis T xend xend yend yend p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 l1 One Phase (P=1) F = C - P + 2 F = 2 - 1 + 2 = 3 (At constant pressure, F'=2) l2 Two Phases (P=2) F = C - P + 2 F = 2 - 2 + 2 = 2 (At constant pressure, F'=1) l3 Critical Solution Temperature (CST) l3->p4 a1 Water-rich phase saturated with aniline a2 Aniline-rich phase saturated with water

Caption: Phase diagram of the aniline-water system.

Interpretation based on the Phase Rule

  • Above the Miscibility Curve (One Phase Region): In this region, aniline and water are completely miscible, forming a single liquid phase (P=1). The system is bivariant (F=2, since C=2 and P=1). This means that both temperature and composition can be varied independently without causing a phase separation. However, since the experiment is typically conducted at constant atmospheric pressure, the degrees of freedom are effectively reduced to two (temperature and composition).

  • Below the Miscibility Curve (Two Phase Region): Here, the system exists as two immiscible liquid layers in equilibrium (P=2). The system is univariant (F=1, since C=2 and P=2). At a constant pressure, if the temperature is fixed, the composition of each of the two phases is also fixed. Any attempt to change the overall composition at a constant temperature will only alter the relative amounts of the two phases, not their compositions.

  • On the Miscibility Curve: The curve itself represents the boundary between the one-phase and two-phase regions. Along this curve, two liquid phases are in equilibrium.

  • At the Critical Solution Temperature (CST): The CST is the apex of the miscibility curve. At this specific temperature and composition, the two liquid phases become identical, and the distinction between them disappears. The system effectively becomes a single phase.

Applications in Drug Development

Understanding the phase behavior of multicomponent systems is crucial in various aspects of drug development:

  • Formulation Development: The solubility of a drug substance in different solvent systems is a critical parameter. Phase diagrams help in identifying suitable solvent compositions for liquid formulations and in understanding potential precipitation issues upon changes in temperature or concentration.

  • Preformulation Studies: Characterizing the miscibility of a drug with excipients is essential for developing stable and effective dosage forms.

  • Crystallization Processes: The principles of phase equilibria govern the crystallization of active pharmaceutical ingredients (APIs). Understanding the phase diagram of a drug-solvent system allows for the optimization of crystallization conditions to control crystal size, shape, and purity.

  • Liquid-Liquid Extraction: This technique, often used in the purification of intermediates and APIs, is based on the principles of phase separation and partitioning of a solute between two immiscible liquid phases.

By providing a practical and visual demonstration of the Gibbs Phase Rule, the aniline-water system serves as an excellent model for understanding the complex phase behavior of multicomponent systems encountered in pharmaceutical research and development.

References

Application Notes and Protocols: Preparation of Aniline Water Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives are fundamental building blocks in numerous laboratory and industrial applications, including the synthesis of dyes, polymers, and pharmaceuticals.[1][2][3] Proper preparation of aniline solutions is critical for the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation of aqueous aniline solutions, along with essential safety information and stability data.

Physicochemical Properties and Solubility

Aniline (C₆H₅NH₂) is a colorless to brown, oily liquid that darkens upon exposure to air and light.[4] It possesses a characteristic amine odor and a burning taste.[4] While miscible with many organic solvents like ethanol, ether, and acetone, its solubility in water is limited due to the hydrophobic nature of the benzene (B151609) ring.[1] The amino (-NH₂) group allows for some hydrogen bonding with water, contributing to its slight solubility.[1]

Table 1: Solubility of Aniline in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
203.6[2]
253.6[1]
303.7[3]
504.2[3]
906.4

Note: Data for 90°C is extrapolated and should be considered an estimate.

The solubility of aniline in water can be significantly increased under acidic conditions.[1] In the presence of an acid, aniline is protonated to form the anilinium ion (C₆H₅NH₃⁺), which is much more water-soluble.[1][5]

Safety Precautions and Handling

Aniline is a hazardous chemical and requires strict safety protocols. It is toxic if inhaled, ingested, or absorbed through the skin and can cause skin and eye irritation.[6] It is also a suspected mutagen and carcinogen.[6]

  • Engineering Controls : All work with aniline must be conducted in a certified chemical fume hood.[6][7] An eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Gloves : Chemical-resistant gloves are mandatory. Butyl, neoprene, polyvinyl alcohol (PVA), or Viton gloves are recommended.[7][8] Nitrile gloves are not generally recommended for prolonged contact.[7][8]

    • Eye Protection : Chemical splash goggles are essential.[6][7]

    • Lab Coat : A fully buttoned lab coat must be worn.[6][7]

  • Storage : Store aniline in a cool, dry, well-ventilated area away from light, heat, and incompatible materials such as strong oxidizing agents and acids.[8] Containers should be tightly sealed.

  • Disposal : Dispose of aniline waste as hazardous waste in accordance with local regulations. Do not pour down the drain.[7][8]

Experimental Protocols

This protocol is for preparing a saturated aqueous solution of aniline for general laboratory use.

Materials:

  • Aniline (reagent grade)

  • Distilled or deionized water

  • Glass flask with a stopper

  • Magnetic stirrer and stir bar (optional)

  • Mechanical shaker (optional)

Procedure:

  • In a chemical fume hood, add approximately 5 mL of aniline to a 1-liter glass flask.

  • Add 1 liter of distilled water to the flask.

  • Stopper the flask tightly.

  • Shake the mixture vigorously. A mechanical shaker can be used for this purpose.[9]

  • Continue to shake at intervals for an extended period (e.g., 24-48 hours) to ensure saturation.[9]

  • To facilitate dissolution, the solution may be gently warmed.[9]

  • After shaking, allow the solution to stand undisturbed until the undissolved aniline settles, forming a separate layer.

  • Carefully decant the clear, saturated aqueous layer, ensuring that no undissolved aniline globules are transferred.

This protocol describes the preparation of a dilute aniline solution of a known concentration.

Materials:

  • Aniline (reagent grade)

  • Distilled or deionized water

  • Volumetric flask with stopper

  • Micropipette or graduated cylinder

  • Analytical balance

Procedure:

  • Calculate the required mass or volume of aniline.

    • Aniline density: ~1.022 g/mL at 25°C[3]

    • Molar mass of aniline: 93.13 g/mol

  • In a chemical fume hood, accurately weigh the calculated mass of aniline or measure the calculated volume using a micropipette.

  • Transfer the aniline to a volumetric flask of the desired final volume.

  • Add a portion of the distilled water to the flask (approximately half the final volume).

  • Stopper the flask and swirl gently to dissolve the aniline. A magnetic stirrer can be used to aid dissolution.

  • Once the aniline is dissolved, add distilled water to the calibration mark on the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Solution Stability and Storage

Freshly purified aniline is a colorless oil, but it gradually darkens to a yellow or red color upon exposure to air and light due to the formation of oxidized impurities.[2] Therefore, it is recommended to:

  • Store aniline solutions in amber glass bottles to protect them from light.

  • Prepare fresh solutions for experiments that are sensitive to impurities.

  • The shelf life of a prepared aniline water solution can be extended by storing it in a cool, dark place. A half-life of 2.3 days has been reported for aniline in an industrial river, indicating its susceptibility to degradation in the presence of light and other environmental factors.[4]

Diagrams

Aniline_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage & Use cluster_safety Safety Precautions start Start measure Measure Aniline and Water start->measure mix Mix Aniline and Water measure->mix dissolve Dissolve (Shake/Stir) mix->dissolve store Store in Amber Bottle dissolve->store use Use in Experiment store->use safety Work in Fume Hood Wear PPE

Caption: Workflow for the preparation of this compound solutions.

Aniline_Solubility_Factors cluster_factors Influencing Factors cluster_outcomes Effects aniline Aniline Solubility in Water temp Temperature aniline->temp ph pH aniline->ph inc_temp Increased Solubility temp->inc_temp Increase dec_ph Increased Solubility (Formation of Anilinium Ion) ph->dec_ph Decrease (Acidic)

References

Application Notes and Protocols for the Determination of Aniline Concentration in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) is a primary aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of industrial products, including dyes, polymers, pharmaceuticals, and agricultural chemicals.[1][2][3] Its widespread use, however, raises significant environmental and health concerns due to its toxicity and potential carcinogenicity.[1][4][5] Consequently, the accurate and sensitive determination of aniline concentrations in water is of paramount importance for environmental monitoring, industrial process control, and ensuring the safety of pharmaceutical manufacturing and water resources.

This document provides detailed application notes and protocols for various analytical techniques used to quantify aniline in aqueous samples. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectrophotometry, and Electrochemical Sensing. Each section includes a summary of quantitative data, detailed experimental protocols, and a workflow diagram to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely accepted and robust technique for the analysis of aniline and its derivatives in water, offering a good alternative to GC as it often does not require a derivatization step.[5][6][7]

Data Presentation
ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Principle Reversed-Phase HPLC with Photodiode Array (PDA) DetectionOn-line Solid-Phase Extraction (SPE) HPLC with UV DetectionIonic Liquid-Based Single Drop Microextraction with HPLC
Linearity Range 2.0 to 60 µg/mL[8]1 to 100 µg/L[7]0.010 to 5.000 mg/L[9]
Limit of Detection (LOD) -0.1–0.2 µg/L[7]0.002–0.005 mg/L[9]
Limit of Quantification (LOQ) 0.0778 to 0.2073 µg/mL[8]--
Recoveries 87.51% to 101.35%[8]93% to 147%[7]90.1% to 103%[9]
Relative Standard Deviation (RSD) 0.31% to 1.62%[8]≤ 0.3%[7]3.7% to 5.9%[9]
Experimental Protocols

Method 1: Reversed-Phase HPLC with PDA Detection [8]

This method is suitable for the simultaneous analysis of aniline and its degradation products.

  • Reagents and Solutions:

    • Methanol (B129727) (HPLC grade)

    • Acetate buffer (10 mM, pH 5)

    • Aniline stock standard solution (1000 mg/L): Prepare by dissolving 100 mg of aniline in methanol and diluting to 100 mL in a volumetric flask.

    • Working standards: Prepare by appropriate dilution of the stock solution with the mobile phase.

  • Instrumentation:

    • HPLC system with a PDA detector.

    • C4 analytical column.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol/acetate buffer (10 mM, pH 5) (60:40, v/v)

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 270 nm

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

  • Procedure:

    • Filter water samples through a 0.45 µm membrane filter.

    • Set up the HPLC system with the specified chromatographic conditions.

    • Inject the prepared standards and samples.

    • Identify and quantify aniline based on the retention time and peak area of the standards.

Method 2: On-line Solid-Phase Extraction (SPE) HPLC with UV Detection [7]

This method provides high sensitivity for the determination of aniline and nitroanilines in tap and pond water.

  • Reagents and Solutions:

    • Methanol (HPLC grade)

    • Deionized water

    • Aniline stock standard solution (1000 mg/L): Prepare as described in Method 1.

    • Working standards: Prepare by diluting the stock solution in deionized water.

  • Instrumentation:

    • On-line SPE HPLC system with a UV detector.

    • Thermo Scientific Dionex SolEx on-line SPE HRP cartridge (2.1 x 20 mm).

    • Thermo Scientific Acclaim 120 C18 analytical column (3 µm, 3 x 150 mm).

  • Chromatographic and SPE Conditions:

    • SPE Loading: Load the water sample onto the SPE cartridge.

    • Elution: Elute the trapped analytes from the SPE cartridge onto the analytical column with the mobile phase.

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.

    • Flow Rate: As per instrument recommendations.

    • Detection Wavelength: As per analyte absorbance maxima.

  • Procedure:

    • Configure the on-line SPE-HPLC system.

    • Directly introduce the water sample into the system for automated extraction and analysis.

    • The system will perform the enrichment, separation, and detection of aniline.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_spe On-line SPE (Optional) Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter SPE_Cartridge SPE Cartridge Sample->SPE_Cartridge For high sensitivity methods HPLC HPLC System Filter->HPLC Injection Column Analytical Column HPLC->Column Detector PDA/UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data Enrichment Enrichment SPE_Cartridge->Enrichment Elution Elution Enrichment->Elution Elution->HPLC

Caption: Workflow for HPLC analysis of aniline in water.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of aniline, often coupled with mass spectrometry (GC-MS) for excellent sensitivity and selectivity.[10] Derivatization is sometimes required for thermolabile and polar aniline compounds.[5][7]

Data Presentation
ParameterGC-MS Method[10]GC-NPD Method (EPA 8131)[2]
Principle Gas Chromatography-Mass SpectrometryGas Chromatography with Nitrogen-Phosphorus Detection
Detection Limits (Water) 0.0042–0.031 ng/mL2.3 µg/L
Linearity Range -40 - 800 µg/L
Recoveries 101–121%-
Relative Standard Deviation (RSD) 2.0–11.9%-
Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) [10]

This method is suitable for determining trace levels of aniline and its derivatives in river water.

  • Reagents and Solutions:

    • Dichloromethane (CH₂Cl₂)

    • Sodium chloride (NaCl)

    • Hydrochloric acid (6N HCl)

    • Sodium hydroxide (B78521) (6N NaOH)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Aniline-d5 (surrogate standard)

    • Naphthalene-d8 (internal standard)

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1000 mL of water sample, add 30 g NaCl and 0.5 mL of surrogate standard.

    • Extract twice with CH₂Cl₂ (100 mL then 50 mL).

    • Combine the organic phases and extract with two 10 mL portions of 6N HCl.

    • Combine the HCl extracts and neutralize with 22 mL of 6N NaOH while cooling in an ice bath.

    • Extract the aqueous solution twice with 10 mL portions of CH₂Cl₂.

    • Combine the organic phases, dry with anhydrous Na₂SO₄, and concentrate to 1.0 mL.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column (e.g., DB-5 or equivalent).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at an appropriate temperature to separate aniline from other components, with a temperature ramp to elute all compounds of interest.

    • Carrier Gas: Helium

    • MS Mode: Selected Ion Monitoring (SIM)

    • Ions Monitored for Aniline: m/z 93[10]

Method 2: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) - EPA Method 8131 [11]

This method is designed for the determination of aniline and its derivatives in environmental samples.

  • Reagents and Solutions:

    • Methylene (B1212753) chloride (pesticide quality)

    • Toluene (pesticide quality)

    • Sodium hydroxide (1.0 M)

    • Anhydrous sodium sulfate

    • Stock standard solutions (1000 mg/L) in toluene.

  • Sample Preparation:

    • Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[2]

    • Extract the sample twice with methylene chloride in a separatory funnel.[2]

    • Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.[2]

    • Concentrate the extract to a final volume of 1 mL.[2]

  • Instrumentation:

    • Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD).

    • Fused silica (B1680970) capillary column coated with SE-54 (30 m x 0.25 mm).[11]

  • GC Conditions:

    • Injector Temperature: 250°C[2]

    • Detector Temperature: 300°C[2]

    • Carrier Gas: Helium[2]

    • Injection: 1 µL, splitless[2]

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Water Sample pH_Adjust pH Adjustment Sample->pH_Adjust Extraction Liquid-Liquid Extraction pH_Adjust->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration GC GC System Concentration->GC Injection Column Capillary Column GC->Column Detector NPD or MS Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for GC analysis of aniline in water.

Spectrophotometry

Spectrophotometric methods for aniline determination are typically based on a color-forming reaction, such as diazotization and coupling, providing a simple and cost-effective analytical approach.[1][12]

Data Presentation
ParameterSpectrophotometric Method 1[1]Spectrophotometric Method 2[12]
Principle Diazotization-coupling reaction with 1-naphthol (B170400)Reaction with N-chlorosuccinimide and 8-hydroxyquinaldine
Linearity Range 0.005 - 2.0 mg/L0.2 to 15 mg/L
Limit of Detection (LOD) 0.001 mg/L30 µg/L
Wavelength of Max. Absorbance (λmax) 495 nm615 nm
Recoveries 98.0% - 103.0%96% - 103%
Relative Standard Deviation (RSD) 0.7%< 3%
Experimental Protocol

Diazotization-Coupling Reaction Method [1]

  • Reagents and Solutions:

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.5% (w/v) Sodium Nitrite (NaNO₂), prepared fresh daily.

    • 1.0% (w/v) 1-Naphthol in 0.5 M Sodium Hydroxide (NaOH).

    • Aniline stock standard solution (1000 mg/L).

  • Procedure:

    • To a suitable volume of the water sample or standard, add 0.1 M HCl.

    • Add 0.5% NaNO₂ solution and mix well. Allow the reaction to proceed for the formation of the diazonium salt.

    • Add the 1.0% 1-naphthol solution in NaOH to facilitate the coupling reaction, leading to the formation of a colored azo dye.

    • Measure the absorbance of the resulting solution at 495 nm using a spectrophotometer.

    • Quantify the aniline concentration by comparing the absorbance with a calibration curve prepared from standard solutions.

Workflow Diagram

Spectrophotometry_Workflow cluster_reaction Color-forming Reaction cluster_analysis Spectrophotometric Analysis Sample Water Sample / Standard Diazotization Add HCl and NaNO2 (Diazotization) Sample->Diazotization Coupling Add 1-Naphthol in NaOH (Coupling) Diazotization->Coupling Colored_Product Formation of Azo Dye Coupling->Colored_Product Spectrophotometer Spectrophotometer Colored_Product->Spectrophotometer Measurement Measure Absorbance at 495 nm Spectrophotometer->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

Caption: Workflow for spectrophotometric analysis of aniline.

Electrochemical Sensors

Electrochemical sensors offer a rapid, sensitive, and portable alternative for the determination of aniline.[1] These sensors are based on the electrochemical oxidation of aniline at an electrode surface.[1]

Data Presentation
ParameterElectrochemical Sensor
Principle Amperometric detection based on the oxidation of aniline at an electrode.[1]
Detection Range 0-2 ppm, 0-3 ppm, 0-10 ppm, 0-20 ppm, 0-100 ppm (customizable)[13]
Advantages High sensitivity, potential for miniaturization and in-situ monitoring.[1][14]
Experimental Protocol

General Protocol for Amperometric Detection

  • Reagents and Solutions:

    • Buffer solution (to provide appropriate pH and conductivity).

    • Aniline standard solutions.

  • Instrumentation:

    • Electrochemical sensor for aniline (e.g., with a glassy carbon, carbon paste, or modified electrode).[1]

    • Potentiostat.

  • Procedure:

    • Immerse the electrochemical sensor in the water sample or standard solution containing the buffer.

    • Apply a constant potential to the working electrode at which aniline undergoes oxidation.

    • Measure the resulting current, which is directly proportional to the aniline concentration.

    • Quantify the aniline concentration using a calibration curve.

Workflow Diagram

Electrochemical_Workflow cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Sample Water Sample in Buffer Sensor Immerse Aniline Sensor Sample->Sensor Potential Apply Oxidation Potential Sensor->Potential Current Measure Current Response Potential->Current Quantification Quantification via Calibration Curve Current->Quantification

Caption: Workflow for electrochemical sensing of aniline.

Conclusion

The choice of an analytical technique for determining aniline concentration in water depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. HPLC and GC methods offer high selectivity and sensitivity, making them suitable for trace-level analysis in complex matrices. Spectrophotometric methods provide a simple and cost-effective solution for routine monitoring where lower sensitivity is acceptable. Electrochemical sensors present a promising approach for rapid, in-field, and continuous monitoring of aniline levels. The detailed protocols and comparative data provided in these application notes are intended to assist researchers and professionals in making informed decisions and implementing reliable analytical procedures for aniline quantification.

References

Application Notes and Protocols for Aniline in Aqueous Synthetic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes detail the use of aqueous systems for organic synthesis involving aniline (B41778), either as a reactant or as a product. Employing water as a solvent aligns with the principles of green chemistry, offering benefits such as reduced cost, enhanced safety, and lower environmental impact. These protocols provide detailed methodologies for a range of transformations, including condensation reactions, C-C bond formation, reductions, and electrophilic substitutions.

Application Note 1: Non-Catalytic Condensation of Aromatic Aldehydes with Aniline in High-Temperature Water

Introduction: The synthesis of diaminotriphenylmethanes is a crucial step in the production of dyes and other functional materials. Traditionally, this condensation reaction requires strong acid catalysts. However, utilizing high-temperature water, particularly near its critical point (near-critical water, NCW), can facilitate this reaction without the need for an external catalyst.[1][2] High-temperature water acts as both a solvent and a catalyst, as its ion product increases, providing a source of protons to promote the reaction.[2]

Data Presentation:

The following table summarizes the results for the non-catalytic condensation of various aromatic aldehydes with aniline in high-temperature water.

EntryAldehyde Substituent (X)Temperature (°C)Time (min)Water Density (g/cm³)Yield (%)
14-Cl35030.1595
24-Br35030.1596
34-H35030.1593
44-NO₂35030.1591
54-OCH₃35030.1589

Experimental Protocol:

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Aniline

  • Deionized water

  • High-pressure stainless steel autoclave (e.g., 5 cm³ volume)

  • Nitrogen gas for purging

  • Heating apparatus capable of reaching 400°C

  • Analytical instruments (GC-MS, NMR) for product characterization

Procedure:

  • The high-pressure reactor is charged with the aromatic aldehyde and aniline in a 1:2 molar ratio.[2]

  • A specific amount of deionized water is added to the reactor to achieve the desired water density upon heating (e.g., 0.75 g for a 5 cm³ reactor to achieve a density of 0.15 g/cm³).[2]

  • The reactor is sealed, and the air inside is replaced with nitrogen by successive purging.

  • The reactor is heated to the target temperature (e.g., 350°C) and held for the specified reaction time (e.g., 3 minutes). The heating time is not included in the reaction time.[2]

  • After the reaction, the reactor is rapidly cooled to room temperature.

  • The reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The product is purified, typically by column chromatography, and characterized by analytical methods.

Visualization:

reaction_mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Dehydration & Second Attack cluster_product Final Product Aldehyde Ar-CHO Carbocation Ar-CH⁺-OH Aldehyde->Carbocation + H⁺ H2O H₂O (High Temp) Proton H⁺ Intermediate1 Ar-CH(OH)-NH-Ph Carbocation->Intermediate1 + Aniline Aniline1 Aniline Intermediate2 Ar-CH⁺-NH-Ph Intermediate1->Intermediate2 - H₂O Product_precursor Ar-CH(NH-Ph)₂ Intermediate2->Product_precursor + Aniline Aniline2 Aniline Product Diaminotriphenylmethane Product_precursor->Product - H⁺

Caption: Proposed mechanism for non-catalytic condensation.

Application Note 2: Aqueous Micellar Suzuki Cross-Coupling for the Synthesis of Thienyl-Anilines

Introduction: The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds. Performing this reaction in water is highly desirable from a green chemistry perspective. Micellar catalysis, using surfactants like Kolliphor EL, enables the formation of "nanoreactors" in water where hydrophobic reactants and catalysts can concentrate, leading to efficient reactions at room temperature and often without the need for an inert atmosphere.[3]

Data Presentation:

The following table summarizes results for the Suzuki cross-coupling of monobromoanilines with thienyl boronic acids in an aqueous micellar system.[3][4]

EntryBromoanilineThiophene (B33073) Boronic AcidTime (min)Yield (%)
12-Bromoaniline2-Thienyl boronic acid1598
23-Bromoaniline2-Thienyl boronic acid1596
34-Bromoaniline2-Thienyl boronic acid1597
42-Bromoaniline3-Thienyl boronic acid1595
54-Bromoaniline3-Thienyl boronic acid1596

Experimental Protocol:

Materials:

  • Bromoaniline derivative (e.g., 2-bromoaniline, 0.5 mmol)

  • Thiophene boronic acid derivative (0.6 mmol)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 0.01 mmol)

  • Triethylamine (B128534) (Et₃N, 1 mmol)

  • Aqueous Kolliphor EL solution (e.g., 2% w/w in water, 2 mL)

  • Ethanol (B145695)

  • Standard glassware and magnetic stirrer

Procedure:

  • In a flask, combine the bromoaniline (0.5 mmol), thiophene boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).[3]

  • Add the aqueous Kolliphor EL solution (2 mL).

  • Stir the mixture vigorously (e.g., 500 rpm) at room temperature for the time specified (e.g., 15 minutes). The reaction can be monitored by TLC.

  • Upon completion, add ethanol (approx. 10 mL) until the reaction mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., SiO₂, CH₂Cl₂/n-hexane 8:2) to obtain the pure product.[3]

Visualization:

workflow_suzuki start Combine Reactants: - Bromoaniline - Thiophene Boronic Acid - Pd Catalyst - Et₃N add_micellar Add Aqueous Kolliphor EL Solution start->add_micellar stir Stir at Room Temp (e.g., 15 min) add_micellar->stir homogenize Add Ethanol to Homogenize Mixture stir->homogenize evaporate Solvent Removal (Reduced Pressure) homogenize->evaporate purify Purify by Column Chromatography evaporate->purify product Pure Thienyl-Aniline purify->product

Caption: Workflow for Micellar Suzuki Cross-Coupling.

Application Note 3: Zinc-Mediated Chemoselective Reduction of Nitroarenes in Water

Introduction: The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. Many traditional methods require harsh conditions or expensive catalysts. A green and cost-effective alternative is the use of zinc metal in an aqueous medium, often with an additive like ammonium (B1175870) chloride.[5] This method is highly chemoselective for the nitro group, leaving other reducible functional groups such as esters, amides, and halides unaffected.[5][6]

Data Presentation:

The following table shows the results for the zinc-mediated reduction of various substituted nitroarenes to the corresponding anilines in water.

EntrySubstrateTime (h)Temperature (°C)Yield (%)
1Nitrobenzene1.08095
24-Chloronitrobenzene1.08098
34-Nitrotoluene1.08096
4Methyl 4-nitrobenzoate1.58094
52,6-Dimethylnitrobenzene2.08090

Experimental Protocol:

Materials:

  • Substituted nitroarene (1.0 mmol)

  • Zinc dust (5.0 mmol)

  • Ammonium chloride (NH₄Cl, 1.2 mmol)

  • Water

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the nitroarene (1.0 mmol), zinc dust (5.0 mmol), ammonium chloride (1.2 mmol), and water (e.g., 5-10 mL).[7]

  • Heat the suspension with vigorous stirring to 80°C.[5]

  • Monitor the reaction progress using TLC. The reaction is typically complete within 1-2 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess zinc and zinc salts.

  • Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).

  • Extract the aqueous filtrate with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aniline product.

  • Further purification can be performed by chromatography or recrystallization if necessary.

Visualization:

workflow_reduction start Combine in Flask: - Nitroarene - Zinc Dust - NH₄Cl - Water heat Heat to 80°C with Stirring start->heat monitor Monitor by TLC (1-2 hours) heat->monitor cool_filter Cool to RT and Filter through Celite monitor->cool_filter extract Extract Aqueous Filtrate with Organic Solvent cool_filter->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate product Aniline Product dry_concentrate->product

Caption: Workflow for Zinc-Mediated Nitroarene Reduction.

References

Applications of the Aniline-Water Azeotrope in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aniline (B41778) (C₆H₅NH₂) is a foundational aromatic amine extensively utilized in the synthesis of a vast array of compounds within the pharmaceutical, polymer, and dye industries. The purification of aniline, particularly from aqueous reaction mixtures or byproducts, presents a unique challenge due to the formation of a minimum-boiling heterogeneous azeotrope with water. This application note details the properties of the aniline-water azeotrope and provides protocols for its application in the purification of aniline via steam distillation and its use as an entrainer in breaking other azeotropic mixtures.

The aniline-water azeotrope is characterized by its ability to distill at a temperature lower than the boiling points of either pure aniline (184°C) or pure water (100°C). This phenomenon is exploited in steam distillation, a process that allows for the separation and purification of aniline from non-volatile impurities at temperatures below its decomposition point.

Properties of the Aniline-Water Azeotrope

The aniline-water azeotrope is a heterogeneous, or two-phase, azeotrope. Upon condensation of the vapor, the liquid separates into two immiscible layers: an aniline-rich organic layer and a water-rich aqueous layer. This property is crucial for the subsequent separation of aniline from the distillate.

Table 1: Physical Properties of Aniline, Water, and their Azeotrope

PropertyAnilineWaterAniline-Water Azeotrope
Boiling Point (°C at 1 atm) 184.1100.0~98
Molecular Weight ( g/mol ) 93.1318.02N/A
Density (g/cm³ at 20°C) 1.0220.998N/A

Table 2: Composition of the Aniline-Water Azeotrope

PressureTemperature (°C)Aniline in Vapor (% by weight)Reference
Atmospheric~9819-20[1]
778.0 mm HgNot Specified3.64 (mol%)[2]

Table 3: Solubility of Aniline in Water

Temperature (°C)Solubility ( g/100g H₂O)
25~3.6
863.7

Application Note 1: Purification of Aniline by Steam Distillation

Objective: To purify crude aniline containing non-volatile impurities by exploiting the formation of the aniline-water azeotrope.

Principle: Steam distillation is a separation technique used for temperature-sensitive materials.[3] When steam is passed through a mixture of aniline and non-volatile impurities, the aniline co-distills with the steam at a temperature close to the azeotrope's boiling point.[4] The non-volatile impurities remain in the distillation flask. The collected distillate separates into two layers, allowing for the recovery of purified aniline.[1]

Experimental Protocol: Laboratory Scale

Materials:

  • Crude aniline

  • Distilled water

  • Sodium chloride (NaCl)

  • Drying agent (e.g., anhydrous potassium hydroxide (B78521) pellets)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Steam generator (or a flask for boiling water)

  • Distillation flask (round-bottom flask)

  • Claisen adapter

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Heating mantle or water bath

  • Standard laboratory glassware

Procedure:

  • Apparatus Setup: Assemble the steam distillation apparatus as depicted in the workflow diagram below. The distillation flask should be charged with the crude aniline.

  • Steam Generation: Begin generating steam in the steam generator.

  • Distillation: Introduce the steam into the distillation flask containing the crude aniline. The mixture will begin to boil and the aniline-water azeotrope will distill over.

  • Collection: Collect the distillate, which will appear milky due to the emulsion of aniline and water. Continue the distillation until no more aniline is observed in the distillate.

  • Separation: Transfer the collected distillate to a separatory funnel. The mixture will separate into two distinct layers: a lower, denser layer of aniline and an upper aqueous layer.

  • Salting Out (Optional): To reduce the solubility of aniline in the aqueous layer and improve recovery, add a saturated solution of sodium chloride (brine) to the separatory funnel and shake gently.

  • Extraction: Separate the aniline layer. The aqueous layer can be extracted with a small amount of diethyl ether to recover any dissolved aniline. Combine the ether extracts with the main aniline layer.

  • Drying: Dry the aniline layer using a suitable drying agent like anhydrous potassium hydroxide pellets.

  • Solvent Removal: If an extraction solvent was used, remove it by simple distillation or rotary evaporation.

  • Final Purification: The recovered aniline can be further purified by fractional distillation to obtain high-purity aniline.[3]

Workflow Diagram

Aniline_Purification cluster_distillation Steam Distillation cluster_separation Separation and Recovery A Crude Aniline in Distillation Flask B Introduce Steam A->B C Co-distillation of Aniline-Water Azeotrope B->C D Condensation C->D E Collect Distillate (Aniline-Water Emulsion) D->E F Transfer to Separatory Funnel E->F Transfer G Phase Separation F->G H Separate Aniline Layer G->H I Dry Aniline H->I J Purified Aniline I->J

Caption: Workflow for the purification of aniline using steam distillation.

Application Note 2: Aniline as an Entrainer in Azeotropic Distillation

Objective: To separate a binary azeotropic mixture, such as cyclohexane (B81311) and benzene (B151609), using aniline as an entrainer in extractive distillation.

Principle: Aniline can be used as a solvent in extractive distillation to break the azeotrope of close-boiling mixtures like cyclohexane and benzene.[5] Aniline interacts differently with the components of the azeotrope, altering their relative volatilities and allowing for their separation by distillation.[6] In the case of the cyclohexane-benzene azeotrope, the addition of aniline allows for the overhead distillation of the higher-boiling component, cyclohexane.

Experimental Protocol: Conceptual Laboratory Scale

Materials:

  • Cyclohexane-benzene azeotropic mixture

  • Aniline (high purity)

Equipment:

  • Extractive distillation column (a packed or trayed column)

  • Reboiler

  • Condenser

  • Solvent recovery column

  • Heating mantles

  • Standard laboratory glassware

Procedure:

  • Column Setup: Assemble the extractive distillation apparatus as shown in the logical diagram.

  • Feed Introduction: Introduce the cyclohexane-benzene azeotropic mixture into the middle of the extractive distillation column.

  • Entrainer Introduction: Feed high-purity aniline near the top of the column. A recommended solvent-to-feed ratio for industrial processes is 4, which can be adapted for a laboratory scale.[7]

  • Extractive Distillation: Heat the reboiler to begin the distillation process. The presence of aniline will increase the relative volatility of benzene, causing cyclohexane to move up the column and be collected as the overhead product.

  • Bottoms Product: A mixture of aniline and benzene will be collected from the bottom of the column.

  • Solvent Recovery: The aniline-benzene mixture is then fed into a second distillation column (solvent recovery column) to separate the lower-boiling benzene from the higher-boiling aniline.

  • Aniline Recycling: The recovered aniline from the bottom of the recovery column can be recycled back into the extractive distillation column.

Logical Relationship Diagram

Extractive_Distillation cluster_main_column Extractive Distillation Column cluster_recovery_column Solvent Recovery Column Feed Cyclohexane-Benzene Azeotrope Feed Column1 Distillation Feed->Column1 Entrainer_In Aniline (Entrainer) Entrainer_In->Column1 Overhead Pure Cyclohexane (Overhead Product) Column1->Overhead Bottoms Aniline + Benzene (Bottoms Product) Column1->Bottoms Column2 Distillation Bottoms->Column2 Transfer Benzene_Out Pure Benzene (Overhead Product) Column2->Benzene_Out Aniline_Recycle Recovered Aniline (Bottoms Product) Column2->Aniline_Recycle Aniline_Recycle->Entrainer_In Recycle

Caption: Process flow for separating a cyclohexane-benzene azeotrope using aniline.

Safety Precautions

Aniline is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Care should be taken to avoid inhalation of vapors and skin contact.

Conclusion

The aniline-water azeotrope is a key feature in the purification of aniline and serves as a practical example of the application of azeotropic principles in chemical separation processes. Understanding and utilizing the properties of this azeotrope allows for efficient purification of aniline and the separation of other complex mixtures, making it a valuable tool for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols for the Calorimetric Study of the Aniline-Water System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aniline-water system is a classic example of a binary mixture exhibiting partial miscibility and an upper critical solution temperature (UCST). Understanding the thermodynamic properties of this system, such as the enthalpy of mixing and the precise phase behavior, is crucial in various fields, including chemical engineering, materials science, and pharmaceutical development. Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of numerous organic compounds, and their interactions with aqueous environments are of significant interest.

Calorimetry is a powerful technique for characterizing the energetics of mixing processes and phase transitions. This document provides detailed application notes and experimental protocols for the calorimetric study of the aniline-water system, focusing on the determination of the heat of solution and the construction of the temperature-composition phase diagram.

Data Presentation

Table 1: Thermodynamic and Phase Behavior Data for the Aniline-Water System

ParameterValueConditions
Upper Critical Solution Temperature (UCST) 167 °C (440 K)Atmospheric Pressure
Critical Composition (Aniline Mole Fraction) ~0.10 - 0.15At the UCST
Heat of Solution of Aniline in Water (at infinite dilution) Positive (Endothermic)Standard Temperature
Miscibility Partially miscible below the UCST, fully miscible above.-

Experimental Protocols

Determination of the Aniline-Water Phase Diagram

This protocol outlines the determination of the temperature-composition phase diagram for the aniline-water system to identify the upper critical solution temperature (UCST).

Materials:

  • Aniline (analytical grade, freshly distilled)

  • Deionized water

  • A set of sealable glass tubes or vials

  • Constant temperature bath with a transparent window and temperature control (±0.1 °C)

  • Magnetic stirrer and stir bars

  • Calibrated thermometer or temperature probe

  • Analytical balance

Procedure:

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures with varying compositions by weight in sealable glass tubes. For example, prepare mixtures with aniline mass fractions of 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90%. Accurately weigh the amounts of aniline and water for each mixture.

  • Sealing the Tubes: Securely seal the tubes to prevent any compositional changes due to evaporation during heating.

  • Heating and Observation: Place a sealed tube containing a mixture of a known composition into the constant temperature bath.

  • Stirring: Continuously stir the mixture using a magnetic stirrer to ensure thermal equilibrium.

  • Determining the Miscibility Temperature: Slowly increase the temperature of the bath. Observe the mixture carefully. The temperature at which the two-phase cloudy mixture becomes a single-phase clear solution is the miscibility temperature for that specific composition.

  • Cooling and Verification: Slowly cool the clear solution. The temperature at which the solution becomes cloudy again (phase separation) should be close to the miscibility temperature recorded during heating. Record this temperature as well. The average of the two temperatures can be taken as the transition temperature.

  • Repeat for All Compositions: Repeat steps 3-6 for all the prepared mixtures.

  • Data Plotting: Plot the miscibility temperature (on the y-axis) against the mass fraction or mole fraction of aniline (on the x-axis). The resulting curve is the phase diagram for the aniline-water system. The peak of this curve represents the upper critical solution temperature (UCST) and the corresponding critical composition.

Calorimetric Measurement of the Heat of Solution of Aniline in Water

This protocol describes the use of an isothermal titration calorimeter (ITC) to measure the enthalpy change upon dissolving aniline in water. This provides insight into the energetics of the interactions between aniline and water molecules.

Materials and Equipment:

  • Isothermal Titration Calorimeter (ITC)

  • Aniline (analytical grade, freshly distilled)

  • Deionized water (degassed)

  • Micropipettes

  • Analytical balance

Procedure:

  • Instrument Preparation:

    • Thoroughly clean the sample and reference cells of the ITC with deionized water.

    • Allow the instrument to equilibrate at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Prepare a dilute solution of aniline in degassed deionized water (e.g., 1-5 mM). This will be the titrant in the injection syringe.

    • Fill the sample cell with a known volume of degassed deionized water.

    • Fill the reference cell with degassed deionized water.

  • Titration Experiment:

    • Place the injection syringe containing the aniline solution into the ITC instrument.

    • Set up the experimental parameters in the control software, including the injection volume (e.g., 5-10 µL), the spacing between injections, and the total number of injections.

    • Start the titration. The instrument will inject small aliquots of the aniline solution into the water in the sample cell and measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data will be a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • The initial injections will show a larger heat change as the aniline dissolves and interacts with the water. As the concentration of aniline in the cell increases, the heat change per injection will decrease and eventually plateau, representing the heat of dilution of the aniline solution.

    • The initial heat changes can be used to determine the enthalpy of solution of aniline in water at infinite dilution.

Mandatory Visualization

experimental_workflow_phase_diagram cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_aniline Freshly Distilled Aniline weighing Weighing Components prep_aniline->weighing prep_water Deionized Water prep_water->weighing mixing Mixing in Sealable Tubes weighing->mixing temp_bath Constant Temperature Bath mixing->temp_bath heating Controlled Heating & Stirring temp_bath->heating observation Observe Phase Transition (Cloudy to Clear) heating->observation temp_record Record Miscibility Temperature observation->temp_record plotting Plot Temperature vs. Composition temp_record->plotting ucst Determine UCST and Critical Composition plotting->ucst

Caption: Experimental workflow for determining the aniline-water phase diagram.

calorimetric_measurement_workflow cluster_setup Instrument & Sample Setup cluster_titration Titration cluster_data_analysis Data Analysis instrument_prep ITC Instrument Equilibration cell_loading Load Sample & Reference Cells instrument_prep->cell_loading sample_prep Prepare Aniline Solution (Titrant) & Degassed Water sample_prep->cell_loading injection Inject Aniline Solution into Water cell_loading->injection heat_measurement Measure Heat Change per Injection injection->heat_measurement peak_integration Integrate Heat Flow Peaks heat_measurement->peak_integration enthalpy_calc Calculate Enthalpy of Solution peak_integration->enthalpy_calc

Caption: Workflow for calorimetric measurement of the heat of solution.

aniline_water_phase_diagram Aniline-Water Phase Diagram cluster_boundary xaxis Mole Fraction of Aniline (X_aniline) yaxis Temperature (°C) one_phase One Phase (Homogeneous Solution) two_phases Two Phases (Aniline-rich and Water-rich) p1 p2 p1->p2 p3 p2->p3 ucst p3->ucst p4 ucst->p4 p5 p4->p5 p6 p5->p6

Caption: Temperature-composition phase diagram for the aniline-water system.

Application Notes and Protocols for Spectroscopic Analysis of Aniline-Water Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) is a primary aromatic amine that serves as a crucial building block in the synthesis of a wide array of industrial chemicals, including dyes, polymers, and pharmaceuticals. Its interaction with water is of significant interest in various scientific and industrial contexts, from understanding reaction kinetics in aqueous media to monitoring its presence as an environmental contaminant. Spectroscopic techniques offer powerful, non-destructive methods for characterizing aniline-water mixtures, providing insights into concentration, molecular interactions, and the influence of environmental factors such as pH.

This document provides detailed application notes and protocols for the analysis of aniline-water mixtures using UV-Visible, Fluorescence, and Raman spectroscopy.

Data Presentation

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of aniline in water is characterized by two primary absorption bands. The position and intensity of these bands are sensitive to the pH of the solution due to the protonation of the amino group.[1]

Spectroscopic ParameterValue in Neutral WaterValue in Dilute Aqueous AcidReference
λmax 1 ~230 nm~203 nm[2][3]
λmax 2 ~280 nmNot prominent[2][3]

In acidic conditions, the anilinium cation is formed, leading to a hypsochromic (blue) shift of the primary absorption band as the lone pair of electrons on the nitrogen atom is no longer in conjugation with the benzene (B151609) ring.[2]

Fluorescence Spectroscopy

Aniline exhibits fluorescence in aqueous solutions, though the quantum yield is significantly affected by the interaction with water molecules, which can lead to fluorescence quenching.[4]

Spectroscopic ParameterValueReference
Excitation λmax ~286 nm[5]
Emission λmax ~336 nm[5]
Fluorescence Quenching Observed in water compared to organic solvents[4]

The fluorescence of aniline and its derivatives is known to be quenched by water, a phenomenon attributed to interactions with water clusters rather than exciplex formation.[4]

Experimental Protocols

Protocol 1: UV-Visible Spectroscopic Analysis

This protocol outlines the procedure for determining the concentration of aniline in a water sample.

1. Materials and Reagents:

  • Aniline (analytical grade)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

2. Preparation of Standard Solutions:

  • Stock Solution (1000 mg/L): Accurately weigh 100 mg of aniline and dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Fill the flask to the mark with deionized water.

  • Working Standards: Prepare a series of working standards (e.g., 1, 2, 5, 10, 20 mg/L) by diluting the stock solution with deionized water in volumetric flasks.

3. Sample Preparation:

  • For clear aqueous samples, no special preparation is needed. If the sample contains suspended solids, filter it through a 0.45 µm syringe filter.

4. Instrumentation and Measurement:

  • Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength range to scan from 200 nm to 400 nm.

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance spectra of the prepared standard solutions and the sample.

  • Identify the absorbance maximum at approximately 230 nm and 280 nm.[3]

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance at the chosen wavelength (e.g., 280 nm to avoid interference from other substances absorbing in the deep UV)[3] versus the concentration of the aniline standards.

  • Determine the concentration of aniline in the sample by interpolating its absorbance value on the calibration curve.

Protocol 2: Fluorescence Spectroscopic Analysis

This protocol describes the measurement of the fluorescence spectrum of an aniline-water mixture.

1. Materials and Reagents:

  • Aniline (fluorescence grade)

  • Deionized water

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

2. Preparation of Solutions:

  • Prepare a dilute solution of aniline in deionized water (e.g., 1 mg/L) to avoid inner filter effects.

3. Instrumentation and Measurement:

  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Set the excitation wavelength to 286 nm.[5]

  • Scan the emission spectrum from 300 nm to 500 nm.

  • Use a deionized water blank to subtract any background fluorescence.

4. Data Analysis:

  • Identify the emission maximum, which should be around 336 nm.[5] The fluorescence intensity can be used for quantitative analysis with a proper calibration curve.

Protocol 3: Raman Spectroscopic Analysis

This protocol details the acquisition of a Raman spectrum for an aniline-water mixture to study intermolecular interactions.

1. Materials and Reagents:

  • Aniline (analytical grade)

  • Deionized water

  • Glass vials or quartz cuvettes for Raman analysis

  • Raman spectrometer

2. Sample Preparation:

  • Prepare a mixture of aniline and water in the desired concentration. For studying intermolecular interactions, a mixture with a significant mole fraction of both components is recommended.

3. Instrumentation and Measurement:

  • Turn on the Raman spectrometer and allow it to stabilize.

  • Place the sample in the sample holder.

  • Set the laser excitation wavelength (e.g., 785 nm).

  • Acquire the Raman spectrum over a suitable spectral range (e.g., 200 cm⁻¹ to 3500 cm⁻¹).

  • Acquire spectra of pure aniline and pure water for comparison.

4. Data Analysis:

  • Compare the spectrum of the mixture to the spectra of the pure components. Shifts in the positions of Raman bands, particularly those associated with the N-H stretching vibrations of aniline and the O-H stretching vibrations of water, can provide information about hydrogen bonding and other intermolecular interactions.[6]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis start Start stock Prepare Aniline Stock Solution start->stock sample_prep Prepare/Filter Water Sample start->sample_prep standards Prepare Working Standards stock->standards uv_vis UV-Vis Spectroscopy standards->uv_vis sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence raman Raman Spectroscopy sample_prep->raman uv_data Generate Calibration Curve & Quantify uv_vis->uv_data fluor_data Identify Emission Peak & Quantify fluorescence->fluor_data raman_data Analyze Spectral Shifts for Interactions raman->raman_data end End uv_data->end fluor_data->end raman_data->end

Caption: Experimental workflow for spectroscopic analysis.

aniline_water_interaction cluster_aniline Aniline cluster_water Water aniline C₆H₅NH₂ N H1 H2 H3 N->H3 H-Bond O H1->O H-Bond water H₂O H4

Caption: Aniline-water hydrogen bonding interactions.

References

Application Notes and Protocols for Measuring the Mutual Solubility of Aniline and Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aniline (B41778) and water exhibit partial miscibility, forming a system with a critical solution temperature above which they are completely miscible. The determination of the mutual solubility of aniline and water at various temperatures is crucial in many industrial processes, including chemical synthesis, solvent extraction, and formulation development. This document provides a detailed protocol for measuring the mutual solubility of the aniline-water system.

Data Presentation

The mutual solubility of aniline and water is temperature-dependent. Below the upper critical solution temperature (UCST) of approximately 168 °C, the two liquids are partially miscible. The following table summarizes the mutual solubility data at different temperatures, expressed as mass percent.

Temperature (°C)Solubility of Aniline in Water (mass %)Solubility of Water in Aniline (mass %)
03.404.90
103.505.00
203.605.20
303.805.50
404.105.90
504.506.40
605.007.00
705.607.80
806.408.80
907.3010.1
1008.5011.8
12011.515.9
14016.022.0
16025.032.0

Experimental Protocols

This section details the methodologies for determining the mutual solubility of aniline and water. The protocol involves the preparation of saturated solutions at a controlled temperature, followed by the quantitative analysis of each phase.

1. Preparation of Saturated Aniline-Water Mixtures

This protocol describes the preparation of two-phase aniline-water mixtures to ensure thermodynamic equilibrium.

  • Materials:

    • Aniline (reagent grade, freshly distilled)

    • Deionized water

    • Jacketed glass vessels or temperature-controlled shaker bath

    • Calibrated thermometer or thermocouple

    • Magnetic stirrer and stir bars

  • Procedure:

    • To a series of jacketed glass vessels, add known volumes of aniline and deionized water in approximately equal proportions (e.g., 50 mL of each).

    • Place the vessels in a temperature-controlled water bath or connect them to a circulating bath set to the desired temperature.

    • Stir the mixtures vigorously using a magnetic stirrer for a minimum of 24 hours to ensure that equilibrium is reached. A longer equilibration time (e.g., 48 hours) is recommended, especially at lower temperatures.

    • After equilibration, stop the stirring and allow the two phases to separate completely. This may take several hours. The upper phase will be the water-rich layer (aqueous phase), and the lower, denser phase will be the aniline-rich layer (organic phase).

2. Analysis of the Aqueous Phase (Aniline in Water)

The concentration of aniline in the saturated aqueous phase can be determined using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Mobile phase: Acetonitrile and water (e.g., 40:60 v/v)

    • Aniline standard solutions for calibration

    • Syringes and syringe filters (0.45 µm)

  • Procedure:

    • Carefully withdraw an aliquot (e.g., 1 mL) from the upper aqueous layer using a pipette, ensuring that none of the lower aniline phase is collected.

    • Filter the aliquot through a 0.45 µm syringe filter into an HPLC vial.

    • Prepare a series of aniline standard solutions of known concentrations in water.

    • Inject the filtered sample and the standard solutions into the HPLC system.

    • Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

    • Construct a calibration curve by plotting the peak area of the aniline standards against their concentrations.

    • Determine the concentration of aniline in the sample from the calibration curve.

3. Analysis of the Organic Phase (Water in Aniline)

The concentration of water in the saturated aniline phase can be accurately determined by Karl Fischer titration.

  • Instrumentation and Reagents:

    • Volumetric or coulometric Karl Fischer titrator

    • Karl Fischer reagent (e.g., hydranal-composite)

    • Anhydrous methanol (B129727) or other suitable solvent

    • Syringes

  • Procedure:

    • Carefully withdraw an aliquot (e.g., 1 mL) from the lower aniline layer using a dry syringe.

    • Quickly transfer the aliquot into the Karl Fischer titration vessel containing a pre-titrated solvent to prevent atmospheric moisture contamination.

    • Record the weight of the added aniline sample.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the protocol.

G cluster_prep Preparation of Mixtures cluster_equil Equilibration cluster_sampling Phase Separation and Sampling cluster_analysis Quantitative Analysis prep1 Add Aniline and Water to Jacketed Vessels prep2 Set Desired Temperature prep1->prep2 equil1 Stir Vigorously for 24-48 hours prep2->equil1 equil2 Stop Stirring and Allow Phases to Separate equil1->equil2 sampling1 Identify Upper (Aqueous) and Lower (Aniline) Phases equil2->sampling1 sampling2 Withdraw Aliquot from Aqueous Phase sampling1->sampling2 sampling3 Withdraw Aliquot from Aniline Phase sampling1->sampling3 analysis1 HPLC Analysis of Aqueous Phase for Aniline Content sampling2->analysis1 analysis2 Karl Fischer Titration of Aniline Phase for Water Content sampling3->analysis2

Caption: Experimental workflow for determining the mutual solubility of aniline and water.

G cluster_aqueous Aqueous Phase Analysis cluster_organic Aniline Phase Analysis aq_sample Aqueous Sample (Aniline in Water) hplc HPLC System aq_sample->hplc concentration_aq Concentration of Aniline hplc->concentration_aq calibration Aniline Standards calibration->hplc org_sample Aniline Sample (Water in Aniline) kft Karl Fischer Titrator org_sample->kft concentration_org Concentration of Water kft->concentration_org

Caption: Analytical pathways for the determination of aniline and water concentrations.

Application Notes: The Aniline-Water System for Demonstrating Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aniline-water system serves as a classic and effective model for demonstrating the principles of liquid-liquid extraction. This set of application notes provides researchers, scientists, and drug development professionals with a comprehensive overview of this system, including its phase behavior and a detailed protocol for a demonstrative experiment. Aniline (B41778) and water are partially miscible at room temperature, forming two distinct liquid phases when mixed in appropriate proportions. This partial miscibility is temperature-dependent, a key characteristic that can be exploited in separation processes.

Principle of the Aniline-Water System in Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential solubility of a solute between two immiscible or partially miscible liquid phases. In the context of the aniline-water system, one can demonstrate the partitioning of a solute that has a preference for either the aniline-rich (organic) phase or the water-rich (aqueous) phase.

The mutual solubility of aniline and water increases with temperature. Above a specific temperature, known as the Upper Critical Solution Temperature (UCST) or Upper Consolute Temperature, aniline and water become completely miscible in all proportions, forming a single homogeneous phase. For the aniline-water system, the UCST is approximately 168°C. Below this temperature, the composition of the two coexisting phases at equilibrium is fixed for a given temperature.

Data Presentation: Mutual Solubility of Aniline and Water

The following table summarizes the mutual solubility of aniline and water at various temperatures. These data are crucial for understanding the phase behavior of the system and for designing liquid-liquid extraction experiments.

Temperature (°C)Solubility of Aniline in Water ( g/100 g H₂O)Solubility of Water in Aniline ( g/100 g Aniline)
03.44.8
203.55.0
253.65.2
504.36.4
805.58.8
906.410.1
1007.512.0
12010.216.8
15018.028.0

Note: The data presented are compiled from various literature sources. Exact values may vary slightly depending on the experimental conditions.

Experimental Protocols

This section provides a detailed methodology for demonstrating liquid-liquid extraction using the aniline-water system. The experiment is designed to illustrate the phase separation and the effect of temperature on mutual solubility.

Objective: To observe the formation of two liquid phases in the aniline-water system at room temperature and the transition to a single phase upon heating.

Materials:

  • Aniline (analytical grade)

  • Distilled or deionized water

  • Test tubes with stoppers or screw caps

  • Water bath with temperature control

  • Thermometer

  • Pipettes or graduated cylinders

  • Safety goggles, gloves, and lab coat

Procedure:

  • Preparation of Aniline-Water Mixtures:

    • Label a series of test tubes.

    • Using a pipette or graduated cylinder, prepare mixtures of aniline and water with varying compositions (e.g., 20:80, 40:60, 50:50, 60:40, 80:20 by volume). Ensure the total volume in each test tube is consistent (e.g., 10 mL).

    • Securely stopper the test tubes.

  • Observation at Room Temperature:

    • Shake the test tubes vigorously for 1-2 minutes to ensure thorough mixing.

    • Allow the mixtures to stand undisturbed for 5-10 minutes.

    • Observe the formation of two distinct layers in the test tubes containing appropriate compositions. The upper layer will be the water-rich phase, and the lower, denser layer will be the aniline-rich phase.

  • Effect of Temperature on Miscibility:

    • Place the test tubes in a room temperature water bath.

    • Slowly heat the water bath while gently agitating the test tubes.

    • Monitor the temperature with a thermometer.

    • Observe the mixtures as the temperature increases. Note the temperature at which the turbidity disappears and the two phases merge to form a single, clear, homogeneous solution. This is the miscibility temperature for that specific composition.

    • To confirm the transition, slowly cool the water bath and observe the temperature at which the solution becomes turbid again, indicating phase separation.

  • Demonstrating Extraction (Optional Extension):

    • To demonstrate the principle of extraction, a solute soluble in either aniline or water can be introduced.

    • For example, a small amount of a water-soluble dye (e.g., methylene (B1212753) blue) can be added to the two-phase system. After shaking and allowing the phases to separate, the dye will be predominantly in the aqueous phase.

    • Conversely, a small amount of an organic-soluble substance (e.g., iodine, which is more soluble in organic solvents) can be added. The iodine will preferentially dissolve in the aniline-rich phase, imparting a characteristic color.

Safety Precautions:

  • Aniline is toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Dispose of aniline-containing waste according to institutional safety guidelines.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the phase behavior of the aniline-water system.

G cluster_prep Preparation cluster_exp Experiment cluster_heat Heating & Observation prep1 Label Test Tubes prep2 Prepare Aniline-Water Mixtures (Varying Compositions) prep1->prep2 exp1 Shake Vigorously prep2->exp1 exp2 Allow Phases to Separate exp1->exp2 exp3 Observe Two Liquid Phases at Room Temperature exp2->exp3 heat1 Place in Water Bath exp3->heat1 heat2 Heat Slowly & Agitate heat1->heat2 heat3 Record Miscibility Temperature (Single Phase Formation) heat2->heat3

Caption: Experimental workflow for observing aniline-water phase behavior.

G cluster_system Aniline-Water System cluster_conditions Conditions cluster_phases Resulting Phases A Aniline + Water Mixture B Temperature < UCST A->B C Temperature > UCST A->C D Two Immiscible Phases (Aniline-rich & Water-rich) B->D E Single Homogeneous Phase C->E

Caption: Logical relationship of temperature and phase behavior.

Industrial Applications of Aniline-Water Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778), a fundamental aromatic amine, is a cornerstone in numerous industrial processes, including the synthesis of dyes, pharmaceuticals, rubber, and pesticides.[1][2][3] Its presence in industrial wastewater, however, poses significant environmental and health risks due to its toxicity and carcinogenic properties.[2][4] Consequently, the effective separation of aniline from water is a critical process in industrial manufacturing and environmental remediation. This document provides detailed application notes and protocols for various established and emerging aniline-water separation techniques.

Overview of Separation Technologies

A variety of methods are employed for the separation of aniline from aqueous solutions, each with distinct advantages and ideal applications. These techniques can be broadly categorized as recovery-based or destruction-based. Recovery-based methods, such as distillation, extraction, and membrane separation, aim to isolate and reclaim aniline for potential reuse, offering economic and environmental benefits. Destruction-based methods, primarily advanced oxidation processes (AOPs), are designed to mineralize aniline into less harmful compounds like CO2, H2O, and inorganic ions.[5]

The selection of an appropriate separation technology depends on several factors, including the concentration of aniline in the wastewater, the desired purity of the recovered aniline or the required level of remediation, and economic considerations such as energy consumption and operational costs.

Data Presentation: Comparison of Separation Technologies

The following table summarizes key quantitative data for various aniline-water separation methods, providing a comparative overview of their performance.

Separation TechnologyKey Performance MetricValueReference Conditions
Membrane Aromatic Recovery System (MARS) Aniline Concentration in Product96.5 wt%Synthetic wastewater, silicone rubber tubing membrane, 50°C stripping solution temperature, 10.45 wt% HCl.[1]
Aniline Removal Efficiency98.6%Requires a 50-m membrane tube with a flow rate of 3.4 L/day.[1]
Emulsion Liquid Membranes (ELM) Aniline Removal EfficiencyUp to 99.5%5000 ppm initial aniline concentration, separation in as little as 4 minutes.[6][7]
Membrane Phase Recovery~98%Kerosene (B1165875) and span 80 membrane phase, recovered by heat and/or 2-propanol.[6]
Adsorption (Graphene Oxide-Modified Attapulgite) Saturated Adsorption AmountUp to 90 mg/gpH = 2–4.[8]
Adsorption (Mesoporous Silica MCM-48) Maximum Aniline Adsorption94 mg/gEquilibrium adsorption rose from 34 to 94 mg/g as aniline concentration increased from 4 to 60 mg/L.[9]
Adsorption (Cr-bentonite) Monolayer Sorption Capacity21.60 mg/g30°C.[10]
Advanced Oxidation Process (Adsorption-Double Catalytic Oxidation) Aniline Degradation Rate99.7%Optimal conditions.[11]
Liquid-Liquid Extraction (with salts) Extraction EfficiencyEnhanced by saltsK2CO3 showed the highest salting-out effect.[12]

Experimental Protocols

This section provides detailed methodologies for key aniline-water separation experiments.

Membrane Separation: Membrane Aromatic Recovery System (MARS)

The MARS process facilitates the recovery of aniline from wastewater by extracting it through a nonporous membrane into an acidic solution.

Materials:

  • Silicone rubber tubing (membrane)

  • Stripping vessel

  • Two-phase separator

  • Hydrochloric acid (HCl) solution (10.45 wt%)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Synthetic wastewater containing aniline

Protocol:

  • Set up the MARS system as depicted in the workflow diagram below.

  • Pass the synthetic wastewater containing aniline through the silicone rubber tubing within the stripping vessel.

  • Circulate the acidic stripping solution (10.45 wt% HCl) on the outside of the membrane tubing at 50°C.

  • The aniline will permeate through the hydrophobic membrane into the acidic solution, where it reacts to form anilinium chloride salt, preventing its back-diffusion.[1]

  • Continuously monitor and control the pH of the stripping solution.

  • Collect the stripping solution containing anilinium chloride.

  • Transfer the collected solution to the two-phase separator.

  • Adjust the pH of the solution to alkaline conditions by adding NaOH. This converts the anilinium chloride back to unionized aniline.

  • Allow the solution to separate into two phases: an aniline-rich organic phase and a saline aqueous phase.[1]

  • The aniline-rich phase (containing approximately 96.5 wt% aniline) is the recovered product.

MARS_Workflow Wastewater Aniline-Containing Wastewater StrippingVessel Stripping Vessel (Silicone Rubber Membrane) Wastewater->StrippingVessel AniliniumChloride Anilinium Chloride Solution StrippingVessel->AniliniumChloride AcidicSolution Acidic Stripping Solution (HCl) AcidicSolution->StrippingVessel TwoPhaseSeparator Two-Phase Separator AniliniumChloride->TwoPhaseSeparator NaOH_Addition NaOH Addition (pH Adjustment) TwoPhaseSeparator->NaOH_Addition AnilineProduct Recovered Aniline (96.5 wt%) NaOH_Addition->AnilineProduct AqueousPhase Saline Aqueous Phase NaOH_Addition->AqueousPhase

Workflow for the Membrane Aromatic Recovery System (MARS).
Membrane Separation: Emulsion Liquid Membranes (ELM)

This technique utilizes a liquid membrane emulsified in the aqueous phase to extract aniline.

Materials:

  • Rushton stirred tank

  • Membrane phase: Kerosene and Sorbitan monooleate (Span 80)

  • Internal phase: Hydrochloric acid (HCl) solution

  • Aqueous solution containing aniline (e.g., 5000 ppm)

Protocol:

  • Prepare the emulsion by dispersing the internal HCl phase within the kerosene and Span 80 membrane phase.

  • Introduce the aniline-containing aqueous solution into the Rushton stirred tank.

  • Add the prepared emulsion to the stirred tank and agitate to facilitate contact between the emulsion globules and the external aqueous phase.

  • Aniline from the external phase diffuses through the membrane phase into the internal HCl phase, where it is trapped as a salt.

  • After a predetermined contact time (e.g., 4 minutes), stop the agitation and allow the phases to separate.

  • The external aqueous phase, now depleted of aniline, can be removed.

  • To recover the aniline and the membrane phase, break the emulsion using heat and/or the addition of a demulsifier like 2-propanol.[6] This will yield the aniline-rich internal phase and the reusable membrane phase.

ELM_Workflow cluster_preparation Emulsion Preparation cluster_extraction Extraction cluster_demulsification Demulsification InternalPhase Internal Phase (HCl Solution) Emulsion Emulsion InternalPhase->Emulsion MembranePhase Membrane Phase (Kerosene + Span 80) MembranePhase->Emulsion StirredTank Rushton Stirred Tank Emulsion->StirredTank AnilineWater Aniline-Water Solution AnilineWater->StirredTank DepletedWater Aniline-Depleted Water StirredTank->DepletedWater Demulsification Demulsification (Heat / 2-Propanol) StirredTank->Demulsification RecoveredMembrane Recovered Membrane Phase (~98%) Demulsification->RecoveredMembrane RecoveredAniline Recovered Aniline Demulsification->RecoveredAniline

Workflow for Aniline Separation using Emulsion Liquid Membranes.
Adsorption using Modified Attapulgite (B1143926)

This protocol describes the use of graphene oxide-modified attapulgite for the removal of aniline from aqueous solutions.

Materials:

  • Graphene oxide-modified attapulgite composite

  • Aqueous solution of aniline at a known concentration

  • pH meter

  • Shaker or magnetic stirrer

  • Filtration apparatus

Protocol:

  • Prepare a series of aniline solutions with varying initial concentrations.

  • Adjust the pH of the aniline solutions to the optimal range of 2-4.[8]

  • Add a known mass of the graphene oxide-modified attapulgite composite to each aniline solution.

  • Agitate the mixtures at a constant temperature for a sufficient time to reach equilibrium.

  • After reaching equilibrium, separate the adsorbent from the solution by filtration.

  • Analyze the aniline concentration in the filtrate to determine the amount of aniline adsorbed per unit mass of the adsorbent.

  • To test reusability, the adsorbent can be regenerated and reused in subsequent adsorption cycles.

Steam Distillation

Steam distillation is a classic and effective method for separating aniline from water, particularly for compounds with high boiling points that might decompose at their normal boiling point.[13][14]

Materials:

  • Distillation flask

  • Steam generator (or provision for adding boiling water)

  • Condenser

  • Receiving flask

  • Separating funnel

  • Heating source

Protocol:

  • Place the aniline-water mixture into the distillation flask.

  • Connect the steam generator and the condenser to the distillation flask.

  • Begin heating the mixture and introduce steam into the flask. The steam will lower the boiling point of the aniline-water azeotrope.[15]

  • The mixture of aniline and water vapor will pass into the condenser.

  • Collect the condensed liquid (distillate) in the receiving flask.

  • Continue the distillation until no more aniline is observed in the distillate.

  • Transfer the collected distillate to a separating funnel.

  • Allow the layers to separate; the aniline layer will be denser and can be separated from the aqueous layer. At elevated temperatures (around 90°C), the specific gravity can reverse, with the aniline layer becoming lighter.[16]

SteamDistillation_Workflow Start Aniline-Water Mixture in Distillation Flask Steam Introduce Steam Start->Steam Heating Heat the Mixture Start->Heating Vaporization Vaporization of Aniline-Water Azeotrope Steam->Vaporization Heating->Vaporization Condensation Condensation in Condenser Vaporization->Condensation Collection Collection of Distillate Condensation->Collection Separation Separation in Separating Funnel Collection->Separation Aniline Purified Aniline Separation->Aniline Water Water Separation->Water

Workflow for the Steam Distillation of Aniline-Water Mixture.

Advanced Oxidation Processes (AOPs)

AOPs are destructive methods that are highly effective for the complete mineralization of aniline in wastewater.[2] These processes generate highly reactive hydroxyl radicals (HO•) that oxidize organic pollutants.

Common AOPs for Aniline Degradation:

  • Fenton's Reagent (Fe²⁺/H₂O₂): This is a cost-effective and efficient method.[17] The reaction is typically carried out in an acidic pH range (3-4).[17]

  • Photo-Fenton: The efficiency of the Fenton process can be enhanced by UV irradiation.[2]

  • Electrochemical Oxidation: This method uses electrodes, such as boron-doped diamond (BDD) electrodes, to generate hydroxyl radicals and has shown high efficiency for aniline mineralization.[5][18]

  • Ozonation: Catalytic ozonation can be used to degrade aniline.[19]

  • Photocatalysis: This process often utilizes catalysts like TiO₂ activated by UV light.

General Protocol for a Fenton's Reagent Experiment:

  • Place the aniline-containing wastewater in a reaction vessel.

  • Adjust the pH to the optimal range (typically 3-4) using an appropriate acid.

  • Add the Fenton's reagent, which is a solution of ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂). The optimal concentrations of FeSO₄ and H₂O₂ need to be determined experimentally.[20]

  • Stir the reaction mixture for a specific duration.

  • Monitor the degradation of aniline over time by taking samples and analyzing the aniline concentration.

  • After the reaction, the pH is typically raised to precipitate the iron catalyst.

AOP_Logic AOPs Advanced Oxidation Processes (AOPs) HydroxylRadicals Generation of Hydroxyl Radicals (HO•) AOPs->HydroxylRadicals Degradation Oxidation/ Degradation HydroxylRadicals->Degradation Aniline Aniline Aniline->Degradation Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Degradation->Mineralization

Logical Relationship in Advanced Oxidation Processes for Aniline Degradation.

Conclusion

The separation of aniline from water is a critical industrial process with significant environmental implications. The choice of technology depends on a variety of factors, including the concentration of aniline, the desired outcome (recovery or destruction), and economic feasibility. The protocols and data presented in this document provide a foundation for researchers, scientists, and drug development professionals to select and implement appropriate aniline-water separation techniques in their respective fields. Further optimization of these methods will continue to enhance their efficiency and cost-effectiveness, contributing to more sustainable industrial practices.

References

Application Notes and Protocols for Electrochemical Treatment of Aniline-Contaminated Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical treatment of water contaminated with aniline (B41778). Electrochemical methods offer a promising and effective approach for the degradation of persistent organic pollutants like aniline, mineralizing them into less harmful substances. This document outlines various electrochemical techniques, key experimental parameters, and analytical methods for monitoring the degradation process.

Introduction to Electrochemical Aniline Degradation

Aniline (C₆H₅NH₂) is a toxic and biorefractory organic compound widely used in the manufacturing of dyes, pharmaceuticals, and polymers. Its presence in industrial wastewater poses a significant environmental threat. Electrochemical Advanced Oxidation Processes (EAOPs) are effective for treating such wastewater by generating highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic pollutants.[1][2] Common electrochemical methods for aniline degradation include direct anodic oxidation, where aniline is oxidized directly on the anode surface, and indirect oxidation, which involves the electrochemical generation of oxidants like •OH radicals or active chlorine species.[1][3] The electrochemical polymerization of aniline onto the electrode surface is another removal method, particularly effective at lower aniline concentrations in neutral pH.[4]

Electrochemical Treatment Methods and Performance

The efficiency of aniline degradation is influenced by several factors, including the electrode material, electrolyte composition, pH, and applied current density or potential. The following table summarizes the performance of different electrochemical systems for aniline and Chemical Oxygen Demand (COD) removal.

Electrode System (Anode/Cathode)Electrolyte/pHApplied Potential/CurrentTreatment Time (h)Aniline Removal (%)COD Removal (%)Key Findings & Byproducts
Ti/SnO₂-Sb₂O₅ / Graphite (B72142)0.5 mmol/L Fe²⁺, pH 3.0-0.65 V (cathode)10-77.5Electro-Fenton oxidation was the main degradation mechanism.[5]
SnO₂-Sb₂O₃-PtO / TiAlkaline (pH 11.0)--Effective Degradation-Intermediates detected: dianiline, 4-anilino phenol, and azobenzol.[6]
Boron-Doped Diamond (BDD) / TitaniumAcidic5 V, 8 A-High Mineralization96.1 ± 1.3 (TOC)Indirect oxidation by •OH radicals is the primary pathway, leading to mineralization.[1]
Carbon Fiber (CF) BundleNeutral> 0.8 V-High Removal Efficiency-Electropolymerization of aniline on the electrode surface. p-benzoquinone byproduct generation can be suppressed at potentials < 0.9 V.[4]
Ti/RuO₂NaCl solution----The presence of Cl⁻ ions is crucial to prevent anode passivation and enhance degradation efficiency.[3]
Stainless SteelAniline (5 g/L), Phenol (5 g/L)1300 mA10>98% (coupled)98Efficient removal through electrochemical oxidation-induced copolymerization.[7][8]

Experimental Protocols

Protocol for Anodic Oxidation of Aniline using a BDD Electrode

This protocol describes the batch electrochemical treatment of aniline-contaminated water using a Boron-Doped Diamond (BDD) anode.

Materials:

  • Electrochemical reactor (batch mode)

  • BDD on silicon electrode (Anode)

  • Titanium electrodes (Cathode)

  • DC power supply (e.g., up to 8 A and 5 V)

  • Magnetic stirrer

  • pH meter

  • Aniline-contaminated water sample

  • Supporting electrolyte (e.g., Na₂SO₄)

  • Sulfuric acid (for pH adjustment)

Procedure:

  • Reactor Setup:

    • Place the BDD anode and titanium cathodes in the electrochemical reactor with a fixed gap (e.g., 3 mm).[1]

    • Connect the electrodes to the DC power supply.

  • Sample Preparation:

    • Fill the reactor with a known volume of the aniline-contaminated water.

    • Add a supporting electrolyte (e.g., 0.1 M Na₂SO₄) to increase the conductivity of the solution.

    • Adjust the pH of the solution to the desired value (acidic pH is often more efficient) using sulfuric acid.[1]

  • Electrochemical Treatment:

    • Turn on the magnetic stirrer to ensure the solution is well-mixed.

    • Apply a constant voltage or current to the system.

    • Monitor and record the current, voltage, temperature, and pH at regular intervals.[1]

  • Sampling and Analysis:

    • Withdraw samples at predetermined time intervals.

    • Analyze the samples for aniline concentration and Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) to determine the degradation and mineralization efficiency.

Protocol for Electro-Fenton Treatment of Aniline

This protocol details the electro-Fenton process, which utilizes Fenton's reagent (Fe²⁺ and H₂O₂) generated in-situ for aniline degradation.

Materials:

  • Divided or undivided electrochemical cell

  • Ti/SnO₂-Sb₂O₅ anode

  • Graphite cathode

  • DC power supply

  • Aniline-contaminated water sample

  • FeSO₄·7H₂O (source of Fe²⁺)

  • Sulfuric acid (for pH adjustment)

Procedure:

  • Reactor Setup:

    • Assemble the electrochemical cell with the Ti/SnO₂-Sb₂O₅ anode and graphite cathode.

  • Sample Preparation:

    • Introduce the aniline-contaminated water into the cell.

    • Add a specific concentration of FeSO₄·7H₂O (e.g., 0.5 mmol/L).[5]

    • Adjust the pH to around 3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.[5]

  • Electrochemical Treatment:

    • Apply a constant cathodic potential (e.g., -0.65 V) to facilitate the reduction of O₂ to H₂O₂.[5]

    • Simultaneously, apply an anodic potential (e.g., ~2.0 V) for the direct oxidation of aniline.[5]

  • Monitoring:

    • Collect samples periodically to analyze for aniline and COD concentrations.

Analytical Methods for Monitoring Aniline Degradation

Accurate monitoring of aniline and its degradation byproducts is crucial for evaluating the treatment efficiency.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying aniline and some of its aromatic intermediates.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying a wide range of volatile and semi-volatile degradation byproducts.[6] Sample preparation may involve liquid-liquid extraction with a solvent like methylene (B1212753) chloride.[11]

  • Spectrophotometry: Can be used for monitoring the decolorization of dye solutions or for quantifying specific byproducts that have a characteristic absorbance.[6]

  • Total Organic Carbon (TOC) Analysis: Measures the total amount of organically bound carbon, providing an indication of the extent of mineralization.[1]

  • Chemical Oxygen Demand (COD) Test: Measures the amount of oxygen required to chemically oxidize the organic compounds in the water, indicating the overall organic load.[5][7]

Visualizing Workflows and Mechanisms

Experimental Workflow for Electrochemical Treatment

G cluster_prep Sample Preparation cluster_treatment Electrochemical Treatment cluster_analysis Analysis A Aniline-Contaminated Water B Add Supporting Electrolyte A->B C Adjust pH B->C D Electrochemical Reactor C->D E Apply Potential/Current D->E F Periodic Sampling E->F G HPLC/GC-MS Analysis F->G H TOC/COD Measurement F->H I I G->I Degradation Efficiency J J H->J Mineralization Efficiency

Caption: General workflow for the electrochemical treatment of aniline-contaminated water.

Proposed Degradation Pathway of Aniline via Anodic Oxidation

G Aniline Aniline Radical_Cation Aniline Radical Cation Aniline->Radical_Cation -e⁻ Polymerization Polymerization (Polyaniline) Radical_Cation->Polymerization Intermediates Aromatic Intermediates (e.g., p-benzoquinone) Radical_Cation->Intermediates + •OH Short_Chain_Acids Short-Chain Carboxylic Acids Intermediates->Short_Chain_Acids + •OH Mineralization CO₂ + H₂O + NH₄⁺ Short_Chain_Acids->Mineralization + •OH

Caption: Simplified reaction pathway for the anodic oxidation of aniline.

References

Troubleshooting & Optimization

Technical Support Center: Accurate Determination of Critical Solution Temperature for the Aniline-Water System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for professionals engaged in experiments involving the critical solution temperature (CST) of the aniline-water system. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the determination of the critical solution temperature for the aniline-water system.

Q1: Why is my measured Critical Solution Temperature (CST) for the aniline-water system different from the literature value?

A1: Discrepancies between experimental and literature CST values are common and can arise from several sources. The most significant factor is the presence of impurities. The CST of the aniline-water system is highly sensitive to foreign substances.

  • Effect of Impurities:

    • Impurities Soluble in One Component: Substances that dissolve preferentially in either aniline (B41778) or water will alter the mutual solubility and, consequently, the CST. For instance, impurities soluble only in water, such as sodium chloride (NaCl) or potassium chloride (KCl), tend to raise the upper CST. This is because the impurity reduces the activity of water, making aniline less soluble in the aqueous phase.

    • Impurities Soluble in Both Components: Impurities that are soluble in both aniline and water can either raise or lower the CST, depending on their relative solubilities and interactions with both components.

Q2: My miscibility temperature readings are inconsistent across different trials. What could be the cause?

A2: Inconsistent readings are often due to procedural variations. Key factors to control include:

  • Rate of Heating and Cooling: A rapid rate of heating can lead to an overestimation of the miscibility temperature, while a rapid cooling rate can result in an underestimation. It is crucial to heat and cool the system slowly and steadily to allow for thermal equilibrium.

  • Stirring: Inadequate or inconsistent stirring can lead to localized temperature and concentration gradients, resulting in a non-uniform mixture. Continuous and gentle stirring is essential to ensure the entire system reaches equilibrium at the same time.

  • Thermometer Placement: The thermometer bulb must be fully immersed in the liquid mixture to accurately record the temperature of the system.

Q3: The transition from a turbid to a clear solution (or vice versa) is not sharp, making it difficult to pinpoint the exact miscibility temperature. How can I improve this?

A3: A broad transition can be a result of several factors:

  • Purity of Aniline and Water: Ensure the use of high-purity aniline and distilled or deionized water. Impurities can broaden the temperature range over which the phase transition occurs.

  • Rate of Temperature Change: As mentioned previously, a slow and controlled rate of heating and cooling will lead to a sharper, more discernible transition point.

  • Subjectivity in Observation: The visual determination of the exact point of turbidity disappearance or appearance can be subjective. It is advisable to have the same person observe the transition for all measurements in a series to maintain consistency. Using a well-lit background can also aid in observation.

Q4: Are there any common equipment-related errors I should be aware of?

A4: Yes, equipment calibration and setup are critical for accurate measurements.

  • Thermometer Calibration: Ensure your thermometer is properly calibrated. An uncalibrated thermometer is a direct source of systematic error in your temperature readings.

  • Glassware Cleanliness: The test tubes or vessels used for the experiment must be scrupulously clean and dry. Any residual contaminants can act as impurities and affect the CST.

Quantitative Data on the Effect of Impurities

ImpurityConcentrationSystemObserved Change in Upper CST (°C)Reference
Naphthalene0.5% (w/v)Aniline-Cyclohexane+6[1]
Naphthalene1.0% (w/v)Aniline-Cyclohexane+12.5[1]

It is a well-established principle that for systems with an upper CST, an impurity soluble in only one of the components will raise the CST. Therefore, it is expected that NaCl and KCl, being soluble in water but not in aniline, will increase the upper CST of the aniline-water system.

Experimental Protocols

Determination of the Upper Critical Solution Temperature of the Aniline-Water System

This protocol outlines the procedure for determining the upper CST of the aniline-water system. The principle is based on observing the temperature at which the two partially miscible liquids become completely miscible upon heating.

Materials:

  • Aniline (analytical grade)

  • Distilled or deionized water

  • Hard glass test tubes

  • A thermometer with a precision of ±0.1°C

  • A stirrer (e.g., a looped glass rod or a magnetic stirrer)

  • A heating apparatus (e.g., a water bath or an oil bath)

  • Burettes or pipettes for accurate volume measurement

Procedure:

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures with varying compositions by weight in clean, dry, hard glass test tubes. For example, prepare mixtures with 10%, 20%, 30%, 40%, 50%, 60%, 70%, and 80% aniline by weight. Accurately weigh the amounts of aniline and water for each composition.

  • Heating and Observation:

    • Take one of the test tubes containing an aniline-water mixture and place it in the heating bath.

    • Immerse the thermometer bulb and the stirrer in the liquid mixture.

    • Begin heating the bath slowly while continuously stirring the mixture.

    • Observe the mixture carefully. Initially, it will appear turbid due to the presence of two immiscible phases.

    • Note the temperature at which the turbidity just disappears, and the solution becomes clear and homogeneous. This is the miscibility temperature for that specific composition.

  • Cooling and Confirmation:

    • Remove the test tube from the heating bath and allow it to cool slowly while continuing to stir.

    • Note the temperature at which turbidity reappears.

    • The miscibility temperature is the average of the temperatures recorded during heating and cooling. These two temperatures should be in close agreement.

  • Repeat for All Compositions: Repeat steps 2 and 3 for all the prepared aniline-water mixtures.

  • Data Analysis:

    • Plot a graph of the miscibility temperatures (on the y-axis) against the corresponding weight percentage of aniline (on the x-axis).

    • The resulting curve will be a parabola. The maximum temperature on this curve corresponds to the Upper Critical Solution Temperature (UCST) of the aniline-water system. The composition at this maximum temperature is the critical composition.

Visualizations

Troubleshooting Workflow for Inaccurate CST Measurement

The following diagram illustrates a logical workflow for troubleshooting inaccurate Critical Solution Temperature measurements.

TroubleshootingWorkflow start Inaccurate CST Measurement check_purity Check Purity of Aniline and Water start->check_purity review_procedure Review Experimental Procedure start->review_procedure check_equipment Check Equipment Calibration start->check_equipment purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurity Suspected heating_cooling Control Heating/Cooling Rate review_procedure->heating_cooling Inconsistent Rates stirring Ensure Consistent Stirring review_procedure->stirring Inadequate Stirring calibrate_thermometer Calibrate Thermometer check_equipment->calibrate_thermometer Inaccurate Thermometer remeasure Re-measure CST purify_reagents->remeasure heating_cooling->remeasure stirring->remeasure calibrate_thermometer->remeasure

Troubleshooting workflow for inaccurate CST measurements.
Logical Relationship of Factors Affecting CST

This diagram shows the relationship between the primary factors that can lead to an inaccurate Critical Solution Temperature reading.

CST_Factors inaccurate_cst Inaccurate CST impurities Presence of Impurities impurities->inaccurate_cst procedural_errors Procedural Errors procedural_errors->inaccurate_cst heating_rate Incorrect Heating/ Cooling Rate procedural_errors->heating_rate stirring Inconsistent Stirring procedural_errors->stirring equipment_errors Equipment Errors equipment_errors->inaccurate_cst thermometer_calibration Thermometer Not Calibrated equipment_errors->thermometer_calibration

Factors leading to inaccurate CST determination.

References

Technical Support Center: Aniline-Water Miscibility Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aniline-water miscibility experiment.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Solution Temperature (CST) and why is it important in the aniline-water system?

A1: The aniline-water system consists of two partially miscible liquids. The Critical Solution Temperature (CST), also known as the upper consolute temperature, is the maximum temperature at which the two-phase system can exist. Above the CST, aniline (B41778) and water are completely miscible in all proportions, forming a single homogeneous phase. The CST is a critical physical property that is highly sensitive to impurities, making its determination a useful method for assessing the purity of a substance.[1][2][3]

Q2: My aniline solution is dark brown. Can I still use it for my experiment?

A2: Freshly purified aniline is a colorless to pale yellow oily liquid. However, it is prone to oxidation upon exposure to air and light, which results in a gradual darkening to a brown or reddish-brown color due to the formation of colored, oxidized impurities. While slightly discolored aniline might still be usable for some applications, for accurate CST determination, it is highly recommended to use purified, colorless, or pale-yellow aniline. The presence of these colored impurities can affect the miscibility and the observed CST.

Q3: What are the primary safety precautions I should take when working with aniline?

A3: Aniline is toxic and can be readily absorbed through the skin and by inhalation. It is also a suspected carcinogen and mutagen. Therefore, strict safety measures are essential:

  • Ventilation: Always handle aniline in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber, neoprene, or Viton are recommended; nitrile gloves may not be suitable for prolonged contact), chemical splash goggles, and a full-length lab coat.

  • Handling: Avoid direct contact with skin, eyes, and clothing.

  • Spills: In case of a spill, absorb the aniline with an inert material like vermiculite (B1170534) or sand, and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal: Collect all aniline-containing waste in a designated, labeled, and sealed hazardous waste container.

Q4: How do impurities affect the Critical Solution Temperature of the aniline-water system?

A4: The CST of the aniline-water system is very sensitive to impurities. The effect of an impurity depends on its solubility in the two phases:

  • Impurity soluble in only one phase (e.g., NaCl in water): Such impurities generally raise the CST. This is because the impurity interacts with one of the components (in this case, water), reducing its ability to dissolve the other component (aniline), thus requiring a higher temperature to achieve complete miscibility.[1][3]

  • Impurity soluble in both phases (e.g., succinic acid, certain organic compounds): Impurities that can dissolve in both aniline and water tend to lower the CST. They act as a "bridge" between the two phases, increasing their mutual solubility and thus lowering the temperature required for complete miscibility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty in observing the miscibility/turbidity point. 1. Heating or cooling rate is too fast.2. Inadequate stirring.3. Poor lighting conditions.1. Maintain a slow and steady heating/cooling rate (approximately 1°C per minute) to allow the system to reach equilibrium.2. Ensure continuous and gentle stirring throughout the heating and cooling cycles to maintain a uniform composition.3. Use a well-lit background to make the appearance or disappearance of turbidity more apparent.
Inconsistent or non-reproducible CST values. 1. Presence of impurities in aniline or water.2. Inaccurate measurement of aniline and water volumes/masses.3. Thermometer is not calibrated or is being misread.4. Evaporation of one of the components at higher temperatures.1. Use freshly distilled aniline and deionized or distilled water.2. Use calibrated pipettes or burettes for volume measurements or an analytical balance for mass measurements to ensure accurate compositions.3. Calibrate the thermometer against a standard. Avoid parallax error when reading the temperature.4. Keep the test tube loosely covered (e.g., with a cotton plug) to minimize evaporation without creating a closed system that could build up pressure.
The solution remains turbid even at high temperatures. 1. The composition of the mixture is far from the critical composition.2. Presence of a significant amount of an impurity that raises the CST.1. Prepare a new set of mixtures with varying compositions to ensure you are measuring across the entire miscibility curve.2. Check the purity of your aniline and water. If an impurity is known to be present, this may be the expected behavior.
The two layers do not separate upon cooling. 1. The cooling process is too rapid, leading to supersaturation.2. The composition is very close to 100% of one component.1. Allow the solution to cool slowly with gentle stirring.2. Ensure you are working with compositions that are known to exhibit phase separation.

Data on the Effect of Impurities on the Aniline-Water System

Impurity Type Solubility Qualitative Effect on CST Quantitative Data/Observations Reference(s)
Sodium Chloride (NaCl) Inorganic SaltSoluble in water, insoluble in anilineIncreases CSTFor the analogous phenol-water system, a 1% NaCl solution can increase the CST by approximately 12°C. In aniline-water-toluene systems, NaCl addition shows a significant "salting-out" effect, decreasing aniline's solubility in water.[1][4][5]
Potassium Chloride (KCl) Inorganic SaltSoluble in water, insoluble in anilineIncreases CSTIn the phenol-water system, the addition of KCl leads to an increase in the CST.[3]
Magnesium Chloride (MgCl₂) Inorganic SaltSoluble in water, insoluble in anilineIncreases CSTShows a salting-out effect in aniline-water-toluene systems, though less pronounced than NaCl.[4]
Potassium Iodide (KI) Inorganic SaltSoluble in water, insoluble in anilineIncreases CSTIn the phenol-water system, KI shows a smaller increase in CST compared to some organic impurities.[3]
Polyethylene Glycol (PEG2050) Organic PolymerSoluble in waterIncreases CSTThe addition of PEG2050 to the aniline-water system raises the miscibility curve. For instance, at a mole fraction of PEG of 0.0087, the CST is significantly increased.[6]
Succinic Acid Organic AcidSoluble in both water and anilineDecreases CSTIn the phenol-water system, succinic acid is known to lower the CST.
Acetone (B3395972) Organic SolventMiscible with both water and anilineDecreases CSTIn the phenol-water system, acetone shows a significant increase in CST, suggesting it is more soluble in phenol. A similar effect might be observed in the aniline-water system.[3]
Cyclohexane (B81311) Organic SolventSoluble in aniline, insoluble in waterIncreases CSTIn the phenol-water system, cyclohexane causes a large increase in the CST.[3]

Experimental Protocols

Detailed Methodology for Determining the Mutual Solubility Curve of the Aniline-Water System

This protocol outlines the procedure for determining the mutual solubility curve and the critical solution temperature (CST) of the aniline-water system.

Materials and Equipment:

  • Freshly distilled aniline

  • Distilled or deionized water

  • A set of large, hard-glass test tubes with stoppers

  • A 10 mL burette or graduated pipettes

  • A thermometer with 0.1°C divisions

  • A heating apparatus (e.g., a water bath with a stirrer and a hot plate)

  • A stirrer for the test tube (e.g., a wire loop stirrer)

  • A clamp and stand to hold the test tube in the water bath

  • Analytical balance (if preparing solutions by mass)

Procedure:

  • Preparation of Aniline-Water Mixtures:

    • Prepare a series of aniline-water mixtures of known composition in the hard-glass test tubes. It is recommended to prepare these by mass for higher accuracy. A range of compositions should be covered, for example, from 10% to 90% aniline by mass, with smaller increments around the expected critical composition (approximately 50% by mass).

    • For each mixture, accurately weigh the required mass of aniline and water directly into the test tube.

  • Determination of Miscibility Temperature:

    • Place the first test tube containing an aniline-water mixture in the water bath.

    • Immerse the thermometer and the stirrer in the mixture, ensuring the thermometer bulb is fully submerged but not touching the bottom or sides of the test tube.

    • Begin heating the water bath slowly while continuously stirring both the water bath and the aniline-water mixture. The mixture will appear turbid or as two distinct layers.

    • Observe the mixture carefully. The miscibility temperature is the temperature at which the turbidity just disappears, and the solution becomes clear and homogeneous. Record this temperature to the nearest 0.1°C.

    • After the solution becomes clear, turn off the heat and allow the water bath and the mixture to cool slowly while continuing to stir.

    • Record the temperature at which turbidity reappears. This should be close to the miscibility temperature recorded during heating.

    • The average of the two recorded temperatures (disappearance and reappearance of turbidity) is taken as the miscibility temperature for that composition.

  • Repeat for All Compositions:

    • Repeat step 2 for all the prepared aniline-water mixtures.

  • Data Analysis:

    • Plot a graph of the miscibility temperature (y-axis) against the mass percentage of aniline (x-axis).

    • Draw a smooth curve through the data points. The resulting dome-shaped curve is the mutual solubility curve.

    • The peak of this curve represents the Critical Solution Temperature (CST) and the corresponding composition is the critical composition.

Visualizations

Experimental Workflow for CST Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_aniline Prepare Aniline-Water Mixtures of Known Compositions prep_setup Set up Heating Apparatus (Water Bath, Stirrer, Thermometer) prep_aniline->prep_setup heat Slowly Heat Mixture while Stirring prep_setup->heat observe_clear Record Temperature at which Turbidity Disappears heat->observe_clear cool Slowly Cool Mixture while Stirring observe_clear->cool observe_turbid Record Temperature at which Turbidity Reappears cool->observe_turbid avg_temp Calculate Average Miscibility Temperature observe_turbid->avg_temp plot Plot Miscibility Temperature vs. Composition avg_temp->plot determine_cst Determine CST and Critical Composition from the Peak of the Curve plot->determine_cst G cluster_checks Potential Causes cluster_solutions Solutions start Inconsistent CST Results check_purity Impure Reagents? start->check_purity check_measurement Inaccurate Measurements? start->check_measurement check_thermometer Thermometer Issues? start->check_thermometer check_evaporation Component Evaporation? start->check_evaporation purify Use Freshly Distilled Aniline and Water check_purity->purify calibrate_instruments Use Calibrated Glassware and Balances check_measurement->calibrate_instruments calibrate_thermometer Calibrate Thermometer and Read Carefully check_thermometer->calibrate_thermometer cover_tube Loosely Cover Test Tube check_evaporation->cover_tube

References

Technical Support Center: Prevention of Aniline Oxidation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of aniline (B41778) and its derivatives in aqueous solutions. Unwanted oxidation can lead to sample discoloration, degradation, and the formation of impurities, compromising experimental results and product stability. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Solution
Solution turns yellow, brown, or black Oxidation of aniline by dissolved oxygen, light, or metal ion catalysis.1. Work under an inert atmosphere: Purge all solvents and the reaction vessel with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] 2. Control the pH: Adjust and buffer the pH of the solution to a range where the specific aniline derivative is most stable. Oxidation rates can be pH-dependent.[2] 3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 4. Use high-purity solvents and reagents: Impurities, especially metal ions, can catalyze oxidation.
Formation of precipitate Polymerization of aniline oxidation products.1. Implement preventative measures immediately: Follow the steps to prevent oxidation from the outset. 2. Purification: If oxidation has already occurred, the desired compound may need to be purified from the insoluble byproducts through filtration and subsequent techniques like recrystallization or chromatography.
Inconsistent analytical results (e.g., in HPLC) Degradation of aniline in stock solutions or during analysis.1. Prepare fresh solutions: Whenever possible, use freshly prepared solutions of aniline. 2. Store stock solutions properly: If storage is necessary, keep stock solutions under an inert atmosphere, protected from light, and refrigerated. 3. Use a suitable mobile phase: For HPLC analysis, ensure the mobile phase pH is compatible with the aniline derivative to prevent on-column degradation.
Unexpected side products in a reaction Oxidation of the aniline moiety competes with the desired reaction.1. Protect the amine group: Use a protecting group strategy, such as acetylation, to temporarily block the reactive amino group. The protecting group can be removed after the desired reaction is complete.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my aniline solution changing color?

A1: The discoloration of an aniline solution, typically to shades of yellow, brown, or even black, is a primary indicator of oxidation. The amino group in aniline is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of metal ions. This leads to the formation of colored impurities and polymeric byproducts.

Q2: How does pH affect aniline oxidation?

A2: The rate of aniline oxidation is often highly dependent on the pH of the aqueous solution. The relationship can be complex, but generally, the oxidation rate increases in acidic conditions, reaching a maximum near the pKa of the specific aniline derivative, after which it may decrease.[2] Therefore, maintaining an optimal and stable pH through buffering is crucial for preventing oxidation.

Q3: What are the most effective ways to remove dissolved oxygen from my aqueous solution?

A3: The most common and effective method for removing dissolved oxygen in a laboratory setting is by purging the solution with an inert gas, such as high-purity nitrogen or argon. This process, often referred to as sparging, involves bubbling the gas through the liquid for a sufficient amount of time to displace the dissolved oxygen. For highly sensitive experiments, the freeze-pump-thaw technique can also be employed.

Q4: Can I use antioxidants to stabilize my aniline solution?

A4: Yes, antioxidants can be effective in preventing the oxidation of aniline. The choice of antioxidant will depend on the specific application and potential for interference with downstream processes. Common antioxidants include:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that can inhibit free-radical mediated oxidation.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can act as a reducing agent to prevent oxidation.

It is important to run control experiments to ensure the chosen antioxidant does not interfere with your experiment.

Q5: When should I consider using a protecting group for the aniline?

A5: A protecting group strategy is advisable when you are performing a reaction on another part of the molecule and the amino group of aniline is susceptible to unwanted side reactions, particularly oxidation. Acetylation of the amino group to form an acetanilide (B955) is a common and effective method to reduce its reactivity.[3][4][5] The acetamido group is less activating towards the aromatic ring and less prone to oxidation. The protecting group can be removed later to regenerate the aniline functionality.[6]

Data Presentation: Factors Influencing Aniline Stability

Table 1: Effect of pH on Aniline Oxidation Rate by Permanganate (B83412)

The following table illustrates the pH-dependent kinetics of aniline oxidation by potassium permanganate in an aqueous solution. The pseudo-first-order rate constants (k_obs) demonstrate that the oxidation rate is significantly influenced by the hydrogen ion concentration.

pHPseudo-first-order rate constant (k_obs) (s⁻¹)
5.0Data not available in a comparable format
6.0Data not available in a comparable format
7.0Data not available in a comparable format
8.0Data not available in a comparable format
9.0Data not available in a comparable format
Table 2: Comparative Efficacy of Antioxidants for Aromatic Amines

The antioxidant activity of various compounds can be compared using their EC50 values from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. A lower EC50 value indicates a higher antioxidant efficacy.

Compound DPPH Scavenging Activity (EC50 in mM)
Aniline> 83
2-Aminophenol0.011
3-Aminophenol0.048
4-Aminophenol0.015
o-Phenylenediamine0.013
p-Phenylenediamine0.021

Data sourced from Bendary et al., 2013, as presented in a comparative guide.[7] This data suggests that aniline itself has very low antioxidant activity, while substituted anilines with additional electron-donating groups show significantly higher activity.

Experimental Protocols

Protocol 1: Deoxygenation of Aqueous Solutions by Inert Gas Purging

This protocol describes the standard procedure for removing dissolved oxygen from an aqueous solution using a high-purity inert gas.

Materials:

  • High-purity nitrogen or argon gas cylinder with a regulator.

  • Reaction vessel or solvent bottle.

  • Gas dispersion tube (sparging tube) or a long needle.

  • Tubing.

  • Septum or a cap with a small outlet for gas to escape.

Procedure:

  • Assemble the apparatus by connecting the gas cylinder to the gas dispersion tube via the tubing.

  • Place the aqueous solution in the reaction vessel.

  • Insert the gas dispersion tube into the solution, ensuring the tip is near the bottom of the vessel.

  • If using a sealed vessel, ensure there is a vent for the displaced gas to exit (e.g., a needle through a septum).

  • Slowly open the gas regulator to start a gentle stream of bubbles through the solution. Avoid vigorous bubbling, which can cause splashing and solvent evaporation.

  • Purge the solution for at least 15-30 minutes for small volumes (e.g., up to 100 mL). For larger volumes, a longer purging time is necessary.

  • After purging, maintain a positive pressure of the inert gas over the solution to prevent re-oxygenation.

Deoxygenation_Workflow Start Start Gas_Cylinder Inert Gas Cylinder (N₂ or Ar) Start->Gas_Cylinder Regulator Regulator Gas_Cylinder->Regulator Tubing Tubing Regulator->Tubing Sparger Gas Dispersion Tube Tubing->Sparger Vessel Solution in Vessel Vent Vent Vessel->Vent Displace O₂ End Deoxygenated Solution Vessel->End Sparger->Vessel Bubble gas

A simple workflow for deoxygenating aqueous solutions.
Protocol 2: Protection of Aniline via Acetylation

This protocol details the protection of the aniline amino group as an acetanilide to prevent oxidation during subsequent reactions.[3][4][5]

Materials:

Procedure:

  • In a fume hood, dissolve 500 mg of aniline in 14 mL of water and 0.45 mL of concentrated hydrochloric acid in an Erlenmeyer flask.[3]

  • In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[3]

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride while swirling.[3]

  • Immediately add the sodium acetate solution to the reaction mixture and swirl. A white precipitate of acetanilide will form.[3]

  • Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the crude acetanilide by vacuum filtration using a Büchner funnel and wash the solid with a small amount of ice-cold water.

  • Purify the crude product by recrystallization from hot ethanol or a mixture of ethanol and water.

Protocol 3: Deprotection of Acetanilide (Hydrolysis)

This protocol describes the removal of the acetyl protecting group to regenerate the aniline.[6]

Materials:

  • Acetanilide

  • Concentrated sulfuric acid or hydrochloric acid (for acidic hydrolysis) or sodium hydroxide (B78521) (for basic hydrolysis)

  • Water

  • Standard laboratory glassware for reflux

Procedure (Acidic Hydrolysis):

  • Place the acetanilide in a round-bottom flask.

  • Add a solution of dilute sulfuric acid or hydrochloric acid (e.g., 10% v/v).

  • Heat the mixture under reflux for 30-60 minutes.

  • Cool the reaction mixture.

  • Carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the aniline.

  • The aniline can then be extracted with a suitable organic solvent.

Protection_Deprotection_Pathway Aniline Aniline (Susceptible to Oxidation) Acetylation Acetylation (Acetic Anhydride) Aniline->Acetylation Acetanilide Acetanilide (Protected, Stable) Acetylation->Acetanilide Reaction Further Reactions Acetanilide->Reaction Hydrolysis Hydrolysis (Acid or Base) Reaction->Hydrolysis Aniline_Regenerated Aniline Derivative (Regenerated) Hydrolysis->Aniline_Regenerated

Signaling pathway for aniline protection and deprotection.
Protocol 4: Monitoring Aniline Stability by HPLC

This protocol provides a general method for using High-Performance Liquid Chromatography (HPLC) to monitor the stability of aniline and detect the formation of degradation products.[8][9]

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile (B52724) or methanol.

  • HPLC-grade water.

  • Buffer (e.g., phosphate (B84403) buffer).

  • Aniline standard.

  • Syringe filters (0.45 µm).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water (e.g., 60:40 v/v). The mobile phase can be isocratic or a gradient depending on the complexity of the sample. A buffer can be added to control the pH.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific aniline derivative).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the aniline standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the aqueous aniline sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards to create a calibration curve. Inject the samples to be analyzed.

  • Data Analysis: Identify and quantify the aniline peak by comparing its retention time and peak area to the calibration standards. The appearance of new peaks or a decrease in the aniline peak area over time indicates degradation.

HPLC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Aniline Standards Inject_Standard Inject Standards Prep_Standard->Inject_Standard Prep_Sample Prepare Aqueous Sample (Dilute and Filter) Inject_Sample Inject Sample Prep_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Standard Equilibrate->Inject_Sample Calibration Generate Calibration Curve Inject_Standard->Calibration Quantify Quantify Aniline & Detect Degradation Products Inject_Sample->Quantify Calibration->Quantify

Experimental workflow for HPLC analysis of aniline stability.

References

Technical Support Center: Optimizing Heating Rate for CST Determination of Aniline-Water System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the critical solution temperature (CST) determination of the aniline-water system. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is the Critical Solution Temperature (CST) and why is it important for the aniline-water system?

The Critical Solution Temperature (CST) is the specific temperature at which two partially miscible liquids become completely miscible in all proportions, forming a single homogeneous phase. For the aniline-water system, this is an Upper Critical Solution Temperature (UCST), meaning that aniline (B41778) and water are completely miscible above this temperature. The UCST for the aniline-water system is approximately 168°C, though this value can be influenced by pressure and impurities.

Understanding the CST is crucial in various applications, including:

  • Purity Assessment: The CST is highly sensitive to impurities. Any deviation from the established CST value can indicate the presence of contaminants.[1]

  • Formulation Development: In pharmaceutical sciences, knowing the miscibility behavior of components at different temperatures is vital for developing stable liquid formulations.

  • Extraction Processes: CST data helps in designing solvent extraction protocols by defining the temperature conditions for single-phase or two-phase systems.

2. What is the optimal heating rate for determining the CST of the aniline-water system?

A slow and controlled heating rate is paramount for the accurate determination of the CST. A rapid heating rate can lead to thermal lag , a phenomenon where the temperature of the sample lags behind the temperature reading of the thermometer. This discrepancy results in an overestimation of the miscibility temperature.

While a definitive, universally "optimal" heating rate is not established in the literature, a rate of 1°C/minute is widely recommended for analogous systems and is considered a best practice to minimize thermal lag. It is also crucial to maintain a slow and equivalent cooling rate when determining the temperature of phase separation (reappearance of turbidity). The average of the temperatures at which turbidity disappears upon heating and reappears upon cooling provides a more accurate CST value.

3. How do impurities affect the CST of the aniline-water system?

The presence of impurities significantly alters the CST. The effect of an impurity depends on its solubility in the two phases:

  • Impurity soluble in only one liquid: If an impurity dissolves in either aniline or water, but not both, it will raise the UCST.

  • Impurity soluble in both liquids: If an impurity is soluble in both aniline and water, it will lower the UCST.

This principle is so reliable that CST measurements can be used as a method to determine the concentration of certain impurities.

4. What is the significance of continuous stirring during the experiment?

Continuous and uniform stirring of the aniline-water mixture is essential for several reasons:

  • Ensuring Thermal Equilibrium: Stirring helps to maintain a uniform temperature throughout the mixture, preventing localized superheating or supercooling.

  • Promoting Phase Equilibrium: It facilitates the dispersion of one liquid phase into the other, allowing the system to reach equilibrium more rapidly at each temperature.

  • Accurate Endpoint Detection: A well-stirred mixture ensures that the disappearance or reappearance of turbidity is a sharp and distinct event, making the endpoint easier to determine accurately.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Aniline solution is yellow or brown before starting the experiment. Oxidation of aniline due to exposure to air and light.[2][3]Use freshly distilled, colorless aniline for the experiment. If the aniline is already discolored, it should be purified by distillation. Store aniline in a dark, airtight container, under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent oxidation.[2]
Difficulty in observing a sharp disappearance/reappearance of turbidity. 1. Inadequate stirring. 2. Heating or cooling rate is too fast. 3. Impurities in the aniline or water.1. Ensure continuous and vigorous stirring throughout the heating and cooling cycles. 2. Reduce the heating and cooling rate to approximately 1°C/minute. 3. Use high-purity aniline and deionized or distilled water.
Inconsistent or non-reproducible CST values. 1. Inaccurate measurement of aniline and water volumes/weights. 2. Thermometer is not calibrated or is improperly placed. 3. Superheating or supercooling effects due to lack of stirring or rapid temperature change.1. Use calibrated volumetric glassware or an analytical balance for precise measurements. 2. Calibrate the thermometer against a standard. Ensure the thermometer bulb is fully immersed in the liquid mixture and not touching the sides or bottom of the test tube. 3. Maintain a slow, steady heating/cooling rate with constant stirring.
The measured CST is significantly different from the literature value (approx. 168°C). 1. Presence of impurities in the aniline or water. 2. Systematic error in temperature measurement (uncalibrated thermometer). 3. Atmospheric pressure is significantly different from standard pressure.1. Purify the aniline and use high-purity water. 2. Calibrate the thermometer. 3. Note the atmospheric pressure during the experiment, as CST is pressure-dependent.

Experimental Protocol: Determination of the Upper Critical Solution Temperature of the Aniline-Water System

This protocol outlines the steps for determining the UCST of the aniline-water system.

Materials:

  • Freshly distilled aniline

  • Deionized or distilled water

  • A set of clean, dry test tubes with stoppers

  • A calibrated thermometer (with 0.1°C resolution)

  • A heating apparatus (e.g., a water bath for lower temperatures, transitioning to a silicone oil or paraffin (B1166041) bath for temperatures approaching the CST)

  • A stirrer (manual or magnetic)

  • Burettes or pipettes for accurate liquid measurement

Procedure:

  • Preparation of Aniline-Water Mixtures:

    • Prepare a series of aniline-water mixtures with varying compositions by weight in the test tubes. It is recommended to cover a range of compositions, for example, from 20% to 80% aniline by weight.

    • Accurately weigh the amounts of aniline and water for each mixture.

  • Heating and Observation:

    • Take one test tube and place it in the heating bath.

    • Immerse the thermometer and the stirrer in the mixture, ensuring the thermometer bulb is in the center of the liquid.

    • Begin heating the bath slowly, at a rate of approximately 1°C/minute, while continuously stirring the mixture.

    • Observe the mixture carefully. As the temperature increases, the two phases will become more soluble in each other.

    • Record the temperature at which the turbidity of the mixture completely disappears, resulting in a single, clear phase. This is the miscibility temperature for that composition.

  • Cooling and Observation:

    • Remove the test tube from the heating bath and allow it to cool slowly, with continuous stirring, at a rate not exceeding 1°C/minute.

    • Observe the mixture for the reappearance of turbidity, which indicates phase separation. Record this temperature.

  • Data Collection:

    • Calculate the average of the two recorded temperatures (disappearance and reappearance of turbidity) for each composition.

    • Repeat steps 2 and 3 for all the prepared aniline-water mixtures.

  • Data Analysis:

    • Plot a graph of the average miscibility temperature (on the y-axis) against the weight percentage of aniline (on the x-axis).

    • The resulting curve should be parabolic. The peak of this curve represents the Upper Critical Solution Temperature (UCST) and the corresponding composition is the critical composition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_heating Heating Cycle cluster_cooling Cooling Cycle cluster_analysis Data Analysis prep_aniline Prepare Aniline-Water Mixtures of Varying Compositions heat Heat Slowly (~1°C/min) with Continuous Stirring prep_aniline->heat observe_clear Record Temperature at which Turbidity Disappears heat->observe_clear cool Cool Slowly (~1°C/min) with Continuous Stirring observe_clear->cool observe_turbid Record Temperature at which Turbidity Reappears cool->observe_turbid avg_temp Calculate Average Miscibility Temperature observe_turbid->avg_temp plot Plot Temperature vs. Composition avg_temp->plot det_cst Determine UCST from the Peak of the Curve plot->det_cst Troubleshooting_Logic cluster_issue Problem Identification cluster_solution Corrective Actions start Start CST Experiment issue Inaccurate or Inconsistent CST Value? start->issue color_issue Is Aniline Discolored? issue->color_issue Yes turbidity_issue Is Turbidity Endpoint Unclear? issue->turbidity_issue Yes end Accurate CST Determination issue->end No color_issue->turbidity_issue No purify_aniline Purify Aniline by Distillation color_issue->purify_aniline Yes check_rate Verify Slow Heating/Cooling Rate (~1°C/min) turbidity_issue->check_rate Yes check_stirring Ensure Continuous Stirring turbidity_issue->check_stirring Yes check_purity Use High-Purity Reagents turbidity_issue->check_purity Yes calibrate Calibrate Thermometer turbidity_issue->calibrate Yes check_rate->issue check_stirring->issue check_purity->issue calibrate->issue purify_aniline->issue

References

Technical Support Center: Aniline-Water Miscibility Experiment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the aniline-water miscibility experiment.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the aniline-water miscibility experiment?

A1: The experiment is based on the concept of partial miscibility, where two liquids are only soluble in each other over a limited range of compositions and temperatures. For the aniline-water system, mutual solubility increases with temperature. By observing the temperature at which a mixture of a known composition becomes homogeneous (miscible) upon heating and heterogeneous (immiscible, indicated by turbidity) upon cooling, a miscibility curve can be constructed. The peak of this curve represents the Critical Solution Temperature (CST), the minimum temperature at which aniline (B41778) and water are miscible in all proportions.

Q2: What is the significance of the Critical Solution Temperature (CST)?

A2: The CST is a key physical constant for a binary liquid system and is highly sensitive to impurities.[1][2] Therefore, determining the CST can be a method to assess the purity of a substance.[1] A deviation from the literature value of the CST for the aniline-water system can indicate the presence of contaminants.

Q3: How do impurities affect the Critical Solution Temperature (CST)?

A3: The effect of an impurity on the CST depends on its solubility in the two phases (aniline and water).

  • Impurity soluble in only one liquid: If an impurity dissolves in only one of the components (e.g., salt in water), it generally raises the upper CST.[1]

  • Impurity soluble in both liquids: If an impurity is soluble in both aniline and water (e.g., certain organic compounds), it typically lowers the upper CST.

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Troubleshooting Steps
Difficulty in observing the exact temperature of miscibility (disappearance of turbidity). 1. Rapid heating or cooling rate: The temperature change is too fast to accurately pinpoint the phase transition. 2. Inadequate stirring: The mixture is not homogeneous, leading to localized clearing or turbidity. 3. Poor lighting: The turbidity is difficult to see.1. Control heating and cooling: Heat the water bath slowly and allow the mixture to cool naturally while monitoring the temperature closely. The rate of cooling should be around 0.5 to 1.0°C per minute. 2. Ensure constant and gentle stirring: Stir the mixture continuously throughout the heating and cooling process to maintain a uniform composition. 3. Improve visibility: Use a black background behind the test tube to make the turbidity more apparent.
The observed Critical Solution Temperature (CST) is significantly different from the expected literature value. 1. Impure aniline or water: The presence of contaminants is a primary cause for shifts in the CST. Aniline can oxidize and darken on exposure to air and light, indicating impurity.[3] 2. Inaccurate temperature measurement: The thermometer may not be calibrated correctly or may not be properly immersed in the mixture. 3. Incorrect composition: The volumes or masses of aniline and water were not measured accurately.1. Use pure reagents: Use freshly distilled aniline and deionized or distilled water. 2. Calibrate thermometer: Check the thermometer against a known standard. Ensure the thermometer bulb is fully immersed in the liquid mixture but not touching the bottom or sides of the test tube. 3. Accurate measurements: Use calibrated pipettes or burettes for volume measurements or an analytical balance for mass measurements.
Inconsistent miscibility temperatures for the same composition across multiple trials. 1. Subjectivity in determining the endpoint: Different observers may interpret the point of complete clarity or the first appearance of turbidity differently. 2. Contamination between runs: Residual material from a previous run can alter the composition of the current mixture. 3. Fluctuations in heating/cooling rate: Inconsistent thermal cycling can lead to variations in the observed transition temperature.1. Standardize observation: Have the same person observe the endpoint for all trials, and agree on a consistent visual cue for the transition. 2. Thoroughly clean glassware: Clean and dry the test tubes and any other glassware between each measurement. 3. Maintain consistent procedure: Follow the experimental protocol precisely for each trial, especially concerning the rates of heating and cooling.
The mixture remains cloudy even at high temperatures. 1. Presence of an insoluble impurity: The impurity may not be soluble in either aniline or water, or in the mixture at any temperature. 2. Incorrect composition: The composition of the mixture may be far from the critical composition, requiring a much higher temperature for miscibility.1. Check for purity: Filter the aniline and water to remove any particulate matter. 2. Verify composition: Double-check the volumes or masses of aniline and water used. Prepare a fresh mixture with a composition known to be near the critical point to test the system.

Data Presentation

Table 1: Effect of Impurities on the Critical Solution Temperature (CST) of a Binary Liquid System

Type of ImpuritySolubility CharacteristicsExpected Effect on Upper CSTExample
Inorganic Salt Soluble in water, insoluble in anilineIncreaseSodium Chloride in Phenol-Water System[1]
Organic Compound (soluble in one phase) Soluble in aniline, insoluble in waterIncreaseNaphthalene in Phenol-Water System[1]
Organic Compound (soluble in both phases) Soluble in both aniline and waterDecreaseSuccinic Acid in Phenol-Water System

Experimental Protocols

Detailed Methodology for Determination of the Aniline-Water Miscibility Curve

Objective: To determine the mutual solubility curve of the aniline-water system and to find the Critical Solution Temperature (CST).

Materials:

  • Freshly distilled aniline

  • Distilled or deionized water

  • A set of clean, dry test tubes with stoppers

  • A larger beaker to act as a water bath

  • A calibrated thermometer (0-100°C with 0.1°C precision)

  • Pipettes or burettes for accurate volume measurement

  • A stirrer (e.g., a looped wire)

  • A hot plate or Bunsen burner

  • A stand and clamp to hold the test tube

Procedure:

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures with varying compositions by accurately measuring the required volumes or masses of aniline and water into separate, labeled test tubes. For example, prepare mixtures with 10%, 20%, 30%, 40%, 50%, 60%, 70%, and 80% aniline by mass or volume.

  • Heating: Place one of the test tubes in the beaker of water (water bath). The water level in the bath should be above the level of the aniline-water mixture in the test tube. Insert the thermometer and stirrer into the test tube, ensuring the thermometer bulb is immersed in the liquid but not touching the glass.

  • Observation of Miscibility: Gently heat the water bath while continuously stirring the aniline-water mixture. Observe the mixture carefully. The initially cloudy (turbid) mixture will become clear and homogeneous at the miscibility temperature. Record this temperature as T1.

  • Observation of Immiscibility: Remove the heat source and allow the clear solution to cool slowly while continuing to stir. Observe the temperature at which the first sign of turbidity or cloudiness reappears. Record this temperature as T2.

  • Data Recording: The mean of T1 and T2 gives the miscibility temperature for that specific composition.

  • Repeat for all Compositions: Repeat steps 2-5 for each of the prepared aniline-water mixtures.

  • Plotting the Miscibility Curve: Plot a graph of the miscibility temperatures (on the y-axis) against the corresponding compositions (percentage of aniline, on the x-axis).

  • Determining the CST: The maximum temperature on the curve corresponds to the Critical Solution Temperature (CST), and the composition at this point is the critical composition.

Mandatory Visualization

Sources_of_Error_in_Aniline_Water_Miscibility_Experiment cluster_sources Sources of Error cluster_effects Direct Effects cluster_outcome Final Outcome Impurity Impurity in Aniline or Water ShiftCST Shift in Observed CST Impurity->ShiftCST TempError Inaccurate Temperature Measurement InaccurateMiscibility Inaccurate Miscibility Temperature TempError->InaccurateMiscibility CompError Inaccurate Composition Measurement CompError->ShiftCST CompError->InaccurateMiscibility ObservationError Subjective Observation of Turbidity ObservationError->InaccurateMiscibility PoorReproducibility Poor Reproducibility ObservationError->PoorReproducibility RateError Inconsistent Heating/ Cooling Rate RateError->InaccurateMiscibility RateError->PoorReproducibility IncorrectCurve Incorrect Miscibility Curve and CST Value ShiftCST->IncorrectCurve InaccurateMiscibility->IncorrectCurve PoorReproducibility->IncorrectCurve

References

Technical Support Center: Purification of Aniline for Critical Solution Temperature (CST) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for the purification of aniline (B41778), a critical step for obtaining accurate Critical Solution Temperature (CST) data.

Frequently Asked Questions (FAQs)

Q1: Why is my commercial aniline sample dark brown or reddish instead of colorless? A1: Aniline is susceptible to aerial oxidation, especially when exposed to light and air.[1][2] This oxidation process leads to the formation of highly colored polymeric by-products and compounds like p-benzoquinone, which cause the discoloration.[1][3] Even high-purity aniline will darken over time.

Q2: What are the typical impurities found in aged or technical-grade aniline? A2: Common impurities include:

  • Oxidation and degradation products: These are the primary cause of the dark color.[3]

  • Water: Aniline is hygroscopic and readily absorbs moisture from the atmosphere.[4][5]

  • Process-related impurities: These can include unreacted precursors like nitrobenzene (B124822) or by-products from synthesis such as phenol (B47542) and aminophenols.[3][4][6]

  • Sulfur-containing compounds: These can be removed by treatment with stannous chloride.[4][7]

Q3: Why is using highly purified aniline crucial for a Critical Solution Temperature (CST) experiment? A3: The CST of a partially miscible liquid system (like aniline-hexane) is highly sensitive to impurities.[8] The presence of even small amounts of contaminants, particularly water, can significantly alter the miscibility curve and lead to inaccurate and irreproducible CST values.[8]

Q4: What is the most effective method for purifying discolored aniline for a CST experiment? A4: Vacuum distillation is the preferred method to separate aniline from non-volatile colored polymers and other impurities. Prior to distillation, drying the aniline with a suitable agent like potassium hydroxide (B78521) (KOH) pellets is essential to remove absorbed water.[4][7] For preventing re-oxidation during heating, adding a small amount of zinc dust to the distillation flask is also recommended.[1][4]

Q5: How should purified aniline be stored to maintain its purity? A5: Purified aniline should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and light, which would cause it to discolor again.[1] Storing it in an amber glass bottle is recommended.

Q6: What are the most critical safety precautions when working with aniline? A6: Aniline is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[9][10] It is also a suspected carcinogen and mutagen.[9][10] All work must be conducted in a properly functioning chemical fume hood.[9] Personal protective equipment (PPE), including chemical-resistant gloves (butyl, neoprene, or Viton are recommended over nitrile for prolonged contact), splash goggles, and a lab coat, is mandatory.[11] Ensure an eyewash station and safety shower are readily accessible.[9]

Aniline Properties and Data

This table summarizes key quantitative data for pure aniline.

PropertyValueCitation(s)
Appearance Colorless to pale yellow oily liquid[5]
Boiling Point (760 mmHg) 184 °C[6][7]
Boiling Point (20 mmHg) ~72-73 °C
Density (at 20 °C) 1.022 g/mL[7]
Refractive Index (n_D at 20 °C) 1.585[7]
Molar Mass 93.13 g/mol [7]

Detailed Experimental Protocol: Purification of Aniline by Vacuum Distillation

This protocol describes a standard method for purifying aged, discolored aniline to a quality suitable for physical chemistry experiments like CST determination.

Materials and Equipment:

  • Discolored or technical-grade aniline

  • Potassium hydroxide (KOH) pellets

  • Zinc dust (optional)

  • Round-bottom flasks (distillation and receiving flasks)

  • Distillation head (Claisen or standard) with thermometer adapter

  • Condenser (Liebig or Allihn)

  • Vacuum adapter

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Vacuum pump with trap and pressure gauge

  • Glass joints grease

  • Amber glass bottle for storage

Procedure:

  • Pre-treatment: Drying the Aniline

    • Place the impure aniline in a round-bottom flask.

    • Add several pellets of solid potassium hydroxide (KOH). The amount will depend on the expected water content, but a common starting point is 10-20 g per 100 mL of aniline.

    • Stopper the flask and let it stand overnight, or for at least 4-6 hours. Swirl occasionally. The KOH will absorb any dissolved water.[7]

  • Apparatus Setup

    • Assemble the vacuum distillation apparatus inside a chemical fume hood (see workflow diagram below).

    • Decant the dried aniline into a clean, dry distillation flask, leaving the KOH pellets behind.

    • Add a few fresh boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

    • (Optional) Add a small amount of zinc dust to the distillation flask to prevent oxidation during heating.[1][4]

    • Lightly grease all glass joints to ensure a good vacuum seal.

    • Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a cold water supply.

    • Connect the vacuum adapter to a vacuum trap and the vacuum pump.

  • Distillation Process

    • Turn on the cooling water to the condenser.

    • Begin stirring if using a magnetic stirrer.

    • Slowly and carefully apply the vacuum, reducing the pressure to the desired level (e.g., 20 mmHg). Initial bubbling may occur as dissolved gases and residual water are removed.

    • Once the pressure is stable, begin gently heating the distillation flask with the heating mantle.

    • Collect and discard any initial low-boiling fraction (forerun).

    • Collect the main fraction of pure aniline when the distillation temperature is stable and consistent with the expected boiling point at that pressure (e.g., ~72-73 °C at 20 mmHg). The distillate should be colorless.

    • Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown and Storage

    • Remove the heating mantle and allow the apparatus to cool completely.

    • Slowly and carefully release the vacuum before turning off the pump.

    • Transfer the purified, colorless aniline to a clean, dry amber glass bottle.

    • Flush the bottle with an inert gas like nitrogen before sealing tightly.

    • Store in a cool, dark, and designated area.

Visual Workflow and Troubleshooting Guides

Aniline_Purification_Workflow cluster_prep Preparation & Drying cluster_distill Vacuum Distillation cluster_post Storage & Use start Impure Aniline (Dark Brown) dry Add KOH Pellets Stand for 4-6 hours start->dry decant Decant Dried Aniline into Distillation Flask dry->decant add_zinc Add Boiling Chips & Zinc Dust (optional) decant->add_zinc assemble Assemble Apparatus in Fume Hood add_zinc->assemble distill Heat under Vacuum Collect Colorless Fraction assemble->distill store Transfer to Amber Bottle Under Inert Gas distill->store finish Pure Aniline Ready for CST Exp. store->finish

Aniline Purification Experimental Workflow

Troubleshooting Common Issues

Q: My purified aniline distillate is still yellow or brown. What went wrong? A: This indicates that oxidation is still occurring or that some colored impurities have carried over.[1]

  • Potential Cause 1: The distillation temperature was too high, causing thermal decomposition.

    • Solution: Ensure you are using an appropriate vacuum level to lower the boiling point. A pressure of 20 mmHg or lower is effective.

  • Potential Cause 2: Oxidation occurred during distillation.

    • Solution: Add a small amount of zinc dust to the distillation flask before heating. This helps prevent oxidation.[1]

  • Potential Cause 3: The initial aniline was extremely contaminated.

    • Solution: A second distillation may be necessary. Ensure the forerun is properly discarded.

Q: The liquid in the distillation flask is "bumping" violently. A: Bumping occurs when the liquid becomes superheated and boils in an abrupt, uncontrolled manner. This is dangerous as it can cause the apparatus to come apart.

  • Potential Cause 1: No or inactive boiling chips/stirring.

    • Solution: Always use fresh boiling chips or a magnetic stir bar. Never add boiling chips to hot liquid. If you must interrupt the distillation, allow the liquid to cool before re-starting with fresh chips.

  • Potential Cause 2: Heating too rapidly.

    • Solution: Apply heat gradually using a heating mantle controlled by a variable transformer.

Q: My final yield of purified aniline is very low. A: A low yield can result from several factors.

  • Potential Cause 1: Significant portion of the starting material was non-volatile polymer.

    • Solution: This is expected with very old, dark aniline. The loss represents the removal of impurities.

  • Potential Cause 2: Leaks in the vacuum apparatus.

    • Solution: Check that all joints are properly sealed and lightly greased. A poor vacuum will require higher temperatures, potentially leading to decomposition and lower yield.

  • Potential Cause 3: Stopping the distillation too early.

    • Solution: Continue collecting the main fraction as long as the temperature remains stable and the distillate is colorless.

Troubleshooting_Guide cluster_color cluster_bump cluster_yield problem Problem Encountered During Purification color_issue Distillate is Colored (Yellow/Brown) problem->color_issue Color bumping Violent Bumping problem->bumping Boiling low_yield Low Yield problem->low_yield Yield cause_ox Cause: Oxidation/ Decomposition color_issue->cause_ox sol_ox Solution: 1. Use lower vacuum (e.g., <20 mmHg) 2. Add Zinc dust to flask 3. Redistill if necessary cause_ox->sol_ox cause_boil Cause: Superheating bumping->cause_boil sol_boil Solution: 1. Use fresh boiling chips/stir bar 2. Heat gradually cause_boil->sol_boil cause_leak Cause: Vacuum Leak/ High Impurity Content low_yield->cause_leak sol_leak Solution: 1. Check all seals/joints 2. Understand that impurity removal   reduces volume cause_leak->sol_leak

Troubleshooting Decision Guide for Aniline Purification

References

Technical Support Center: Aniline-Water System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aniline-water system, with a specific focus on supercooling effects.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Solution Temperature (CST) for the aniline-water system?

A1: The aniline-water system exhibits an Upper Critical Solution Temperature (UCST), which is the maximum temperature at which the two components are only partially miscible. Above this temperature, aniline (B41778) and water are miscible in all proportions. The UCST for the aniline-water system is approximately 168°C (441 K). Any impurities present in the system can alter this temperature.[1]

Q2: What is supercooling in the context of the aniline-water system?

A2: Supercooling occurs when a homogeneous, single-phase aniline-water mixture is cooled below its miscibility temperature (the temperature at which it should separate into two phases) without phase separation occurring. The resulting single-phase solution is in a metastable state. This state is unstable, and any physical disturbance can trigger rapid separation into two distinct liquid phases.[2][3]

Q3: How do I know if my aniline-water system is supercooled?

A3: Your system is likely supercooled if it remains a clear, single-phase solution at a temperature where your phase diagram indicates it should be a two-phase (turbid or separated) system. The solution will appear transparent and homogeneous below the expected cloud point temperature.

Q4: How can I induce phase separation in a supercooled aniline-water mixture?

A4: Since a supercooled state is metastable, you can induce phase separation by introducing a nucleation event. This can be achieved by:

  • Mechanical Agitation: Vigorously shaking or stirring the mixture.

  • Seeding: Introducing a small droplet of either the aniline-rich or water-rich phase.

  • Sonication: Using an ultrasonic bath to provide energy for nucleation.

  • Thermal Shock: A sudden, sharp change in temperature.

Troubleshooting Guide

Issue / Observation Probable Cause(s) Recommended Solution(s)
Mixture remains clear below the expected miscibility temperature. The system is in a supercooled state. This is common when cooling rates are slow and the mixture is undisturbed.1. Induce phase separation through mechanical agitation (shaking) or by "seeding" with a small drop of a separated phase.[2] 2. Verify your phase diagram and the purity of your components.
The observed Critical Solution Temperature (CST) is different from the literature value. The presence of impurities can significantly raise or lower the CST. Even small amounts of soluble contaminants can have a large effect.[1]1. Use high-purity, distilled water and freshly distilled aniline for your experiments. 2. If intentionally studying a ternary system, ensure the third component is accurately quantified.
Difficulty in determining the precise "cloud point" (onset of turbidity). 1. The transition can be subtle. 2. Subjective visual determination. 3. Cooling/heating rate is too fast.1. Illuminate the sample against a dark background to enhance visibility of turbidity. 2. Use a nephelometer or a spectrophotometer to detect light scattering for a more quantitative measurement. 3. Employ a slow, controlled cooling/heating rate (e.g., < 1°C per minute) in a well-stirred, thermostated bath.
Inconsistent results between heating and cooling cycles. This is often a direct result of supercooling during the cooling phase. The temperature of phase separation upon cooling will be lower than the temperature of miscibility upon heating.1. Acknowledge the hysteresis and record both temperatures. The equilibrium temperature is often taken as the average of the two.[4] 2. For equilibrium measurements, ensure phase separation is induced at the first sign of supercooling to get a more accurate reading.
Aniline appears to not dissolve in water at all, even with heating. The temperature is likely well below the Upper Critical Solution Temperature (UCST) for the specific composition being tested. Aniline has limited solubility in water at room temperature (approx. 3.6 g/100 mL at 20°C).[5]1. Ensure your experimental temperature range approaches the expected UCST of ~168°C. 2. Use a sealed container appropriate for high temperatures and pressures to prevent boiling. 3. Note that adding a small amount of acid will protonate the aniline, forming a water-soluble salt.[5]

Data Presentation

Table 1: Mutual Solubility of Aniline and Water

This table presents representative data for the mutual solubility of aniline and water at atmospheric pressure, forming the basis of the phase diagram.

Temperature (°C)Solubility of Aniline in Water (wt %)Solubility of Water in Aniline (wt %)
253.45.2
503.86.5
905.610.0
1208.516.5
15015.028.0
168 (CST)30.530.5

Note: Data is compiled and interpolated from various experimental sources. Exact values may vary based on experimental conditions and purity of components.

Experimental Protocols

Methodology: Determining the Mutual Solubility Curve and UCST

This protocol outlines the steps to determine the phase diagram for the aniline-water system.

Safety Precautions: Aniline is toxic and can be absorbed through the skin; always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Work in a well-ventilated fume hood. Aniline is flammable; do not heat with an open flame. Use a water or oil bath.[6]

Materials:

  • High-purity aniline

  • Distilled water

  • A series of sealable, heat-resistant glass tubes

  • Thermostatically controlled heating bath (e.g., oil bath)

  • Calibrated thermometer or thermocouple

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures with known compositions by weight (e.g., 10%, 20%, 30%,... 90% aniline). Accurately weigh and add the components into separate, labeled, sealable tubes. A small magnetic stir bar should be added to each tube.

  • Heating Cycle: Place a tube in the heating bath and begin stirring. Slowly increase the temperature of the bath (approx. 1-2°C per minute).

  • Observing Miscibility: Observe the mixture closely. The temperature at which the turbid, two-phase mixture becomes a single, clear, and transparent phase is the miscibility temperature. Record this value.

  • Cooling Cycle: Turn off the heater and allow the bath to cool slowly while continuing to stir the sample.

  • Observing Phase Separation (Cloud Point): The temperature at which the clear solution first shows signs of persistent turbidity is the phase separation temperature. Record this value.

  • Data Collection: Repeat steps 2-5 for each prepared mixture of varying compositions.

  • Data Analysis: For each composition, calculate the average of the miscibility (heating) and phase separation (cooling) temperatures.[4] Plot a graph of these average temperatures (Y-axis) against the weight percent of aniline (X-axis).

  • Determining the UCST: The peak of the resulting parabolic curve represents the Upper Critical Solution Temperature (UCST) and the critical composition.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_heating Heating Cycle cluster_cooling Cooling Cycle cluster_analysis Data Analysis prep1 Prepare Aniline-Water Mixtures of Known Compositions prep2 Seal in Tubes with Stir Bars prep1->prep2 heat1 Place Tube in Bath and Start Stirring prep2->heat1 For each sample heat2 Heat Slowly (~1-2°C/min) heat1->heat2 heat3 Record Temperature (T_H) When Mixture Becomes Clear heat2->heat3 cool1 Allow Mixture to Cool Slowly with Stirring heat3->cool1 cool2 Record Temperature (T_C) When Turbidity Appears cool1->cool2 analysis1 Calculate Average T (T_H + T_C) / 2 cool2->analysis1 analysis2 Plot Temperature vs. Composition analysis1->analysis2 analysis3 Determine UCST from Peak of the Curve analysis2->analysis3 Supercooling_Concept T_High High Temperature (T > Miscibility Temp) Homogeneous Homogeneous Phase (Clear Solution) T_High->Homogeneous System is at equilibrium Cooling Slow, Undisturbed Cooling Homogeneous->Cooling Supercooled Metastable Supercooled State (Clear Solution, T < Miscibility Temp) Cooling->Supercooled Bypasses equilibrium TwoPhase Equilibrium Two-Phase System (Turbid / Separated Layers) Cooling->TwoPhase Normal Equilibrium Path Disturbance Disturbance (Agitation, Seeding) Supercooled->Disturbance Disturbance->TwoPhase Triggers phase separation

References

Technical Support Center: Stabilizing Aniline-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with aniline-water emulsions. Below you will find troubleshooting guides and frequently asked questions to help you achieve stable and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in creating a stable aniline-water emulsion?

Aniline-water emulsions are inherently unstable and prone to several issues. The primary challenges include preventing the oxidation of aniline (B41778), which leads to discoloration and the formation of undesirable byproducts, and overcoming the natural tendency of oil and water phases to separate.[1][2][3][4] Common signs of instability include creaming (the rising of the dispersed phase), sedimentation (the settling of the dispersed phase), flocculation (the clumping of droplets), and coalescence (the merging of droplets into larger ones).[1]

Q2: My aniline-water emulsion is turning a dark color (yellow, brown, or black). What is causing this and how can I prevent it?

The discoloration of your emulsion is a strong indicator of aniline oxidation.[3][5][6] Aniline is susceptible to oxidation when exposed to air (oxygen) and light, a process that can be catalyzed by metal ions.[2][3][4][5][6] This oxidation leads to the formation of colored impurities like nitrobenzene, benzoquinones, and polymeric aniline species (polyaniline).[5]

To prevent oxidation, consider the following strategies:

  • Work under an inert atmosphere: Displacing oxygen by working with nitrogen or argon is a highly effective method.[5]

  • Control the pH: The rate of aniline oxidation can be influenced by the pH of the medium.[5][7]

  • Use antioxidants: Adding a sacrificial substance that oxidizes more readily than aniline can protect your ligand.[5][8]

  • Use protecting groups: Temporarily masking the amino group of aniline, for instance, through acetylation to form acetanilide, can prevent its oxidation.[5]

Q3: How do I choose the right surfactant for my aniline-water emulsion?

The choice of surfactant is critical for emulsion stability. Surfactants, or emulsifying agents, work by reducing the interfacial tension between the aniline (oil phase) and water. The selection depends on the desired emulsion type (oil-in-water or water-in-oil) and the specific experimental conditions.

  • Anionic surfactants are commonly used for aniline polymerization in emulsions. Dodecylbenzenesulfonic acid (DBSA) is a popular choice as it acts as both a surfactant and a protonating agent for the resulting polyaniline.[9][10] Another example is bis(2-ethylhexyl) sulfosuccinate (B1259242) sodium salt (NaAOT).[11]

  • Nonionic surfactants can also be employed, sometimes in combination with ionic surfactants, to improve latex stability and handling.[12][13]

The concentration of the surfactant is also a key parameter that needs to be optimized for each system.[1]

Q4: What is the effect of pH on the stability of my aniline-water emulsion?

The pH of the aqueous phase plays a significant role in the stability of aniline-water emulsions. Aniline is a weak base, and its charge is pH-dependent.[2]

  • In acidic solutions , aniline is protonated, forming the anilinium ion, which is positively charged. This charge can influence the interaction with ionic surfactants and affect the electrostatic repulsion between droplets, which is crucial for stability.[14]

  • In alkaline or neutral solutions , aniline is primarily in its neutral, non-protonated form.[7][15] The removal of aniline from water using certain membranes has been shown to be more effective at a higher pH where aniline is neutral.[15][16]

The optimal pH for stability will depend on the specific surfactants and other components in your formulation.[1]

Troubleshooting Guide

Problem: My emulsion separates into layers (creaming or coalescence) shortly after preparation.

Potential Cause Suggested Solution
Insufficient Surfactant Concentration Increase the concentration of the emulsifying agent. Insufficient surfactant will not adequately cover the surface of the droplets, leading to coalescence.[1]
Inappropriate Surfactant Type Ensure you are using a surfactant with the correct Hydrophile-Lipophile Balance (HLB) for your desired emulsion type (oil-in-water or water-in-oil).[1] For aniline polymerization, anionic surfactants like DBSA are often effective.[9][10]
Incorrect Oil-to-Water Ratio The ratio of aniline to water can affect emulsion stability. Experiment with different ratios to find the optimal balance for your system.[1]
Inefficient Homogenization The energy input during emulsification is crucial for creating small, stable droplets. Increase the speed or duration of your homogenization process (e.g., using a high-shear mixer or sonicator).
Unfavorable pH The pH of the aqueous phase can impact the charge on the droplets and their interaction. Adjust the pH to see if stability improves. For some systems, a more acidic pH might be beneficial.[14]

Problem: The viscosity of my emulsion is too low, leading to rapid creaming.

Potential Cause Suggested Solution
Low Viscosity of the Continuous Phase Increase the viscosity of the continuous phase (water) by adding a thickening agent or stabilizer. This will slow down the movement of the dispersed droplets.[1]
Large Droplet Size Larger droplets tend to cream faster. Improve your homogenization process to reduce the average droplet size.

Experimental Protocols

Protocol 1: Preparation of a Stable Aniline-in-Water Emulsion for Polymerization

This protocol describes a general method for preparing an aniline-in-water emulsion for subsequent polymerization, using an anionic surfactant.

Materials:

  • Aniline (freshly distilled)

  • Dodecylbenzenesulfonic acid (DBSA)

  • Ammonium (B1175870) persulfate (APS)

  • Deionized water

  • Non-polar or weakly polar organic solvent (e.g., toluene, chloroform) - Optional, for specific polymerization methods[9]

Procedure:

  • Surfactant Solution Preparation: In a reaction vessel, dissolve the desired amount of DBSA in deionized water with stirring. The molar ratio of DBSA to aniline is a critical parameter to optimize, with ratios around 1.5 being reported.[9]

  • Aniline Addition: Slowly add the freshly distilled aniline to the DBSA solution while maintaining vigorous stirring. This will form an anilinium-DBSA complex.[10]

  • Emulsification: Continue stirring at a high speed to form a stable emulsion. The use of a homogenizer or sonicator can help in achieving a smaller droplet size.

  • Initiator Preparation: In a separate beaker, dissolve the ammonium persulfate (APS) oxidant in deionized water. The molar ratio of oxidant to aniline should be optimized; a ratio of 0.4 has been used.[9]

  • Initiation of Polymerization: Cool the emulsion to the desired reaction temperature (e.g., 0-5 °C) in an ice bath.[9] Slowly add the APS solution to the emulsion over a period of about 30 minutes with continuous stirring.[9]

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 24 hours) while maintaining the temperature and stirring.[9]

Protocol 2: Characterization of Emulsion Stability

1. Macroscopic Observation:

  • Visually inspect the emulsion immediately after preparation and at regular intervals (e.g., 1, 6, 24, and 48 hours).

  • Look for any signs of instability such as creaming, sedimentation, flocculation, or phase separation.

2. Droplet Size Analysis:

  • Dynamic Light Scattering (DLS): This technique is suitable for measuring the size of sub-micron droplets.[17][18]

    • Dilute a small sample of the emulsion with deionized water to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the droplets. A lower PDI indicates a more uniform droplet size distribution.

  • Laser Diffraction: This method is suitable for a wider range of particle sizes.[17][19]

    • Disperse a sample of the emulsion in the instrument's measurement cell.

    • The instrument will measure the particle size distribution based on the light scattering pattern.

Quantitative Data Summary

ParameterCondition/ValueResulting PropertyReference
Aniline Concentration 0.05 - 0.4 mol/LMaximum polymer viscosity observed around 0.2 mol/L. Conductivity and yield not significantly affected in this range.[9]
Oxidant/Aniline Molar Ratio VariedSignificantly affects the polymer yield.[9]
DBSA/Aniline Molar Ratio 1.5Used in the synthesis of PANI-DBSA complex.[9]
Polymerization Temperature 0-5 °COptimal temperature for achieving higher polymer viscosity.[9]
Conductivity of Polyaniline -Can range from 10⁻¹⁰ to 10² S/cm depending on the pH of the reaction medium.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_characterization Characterization A Prepare Surfactant Solution (e.g., DBSA in Water) B Add Aniline to Surfactant Solution A->B C Homogenize to Form Emulsion B->C D Cool Emulsion (0-5 °C) C->D F Slowly Add Oxidant to Emulsion D->F E Prepare Oxidant Solution (e.g., APS in Water) E->F G Allow Polymerization (e.g., 24 hours) F->G H Precipitate and Wash PANI-DBSA Complex G->H I Dry the Product H->I J Characterize Properties (Conductivity, Viscosity, etc.) I->J

Caption: Workflow for Aniline Emulsion Polymerization.

Troubleshooting_Emulsion_Instability Start Emulsion is Unstable (Phase Separation, Creaming) Q1 Is the emulsion discolored (yellow/brown/black)? Start->Q1 Q2 What is the primary form of instability? A1_Yes Indicates Aniline Oxidation Q1->A1_Yes Yes Q1->Q2 No Sol1 - Use inert atmosphere (N2/Ar) - Add antioxidants - Control pH - Use protecting groups A1_Yes->Sol1 A2_Creaming Creaming/ Sedimentation Q2->A2_Creaming Creaming A2_Coalescence Coalescence Q2->A2_Coalescence Coalescence Sol2 - Increase continuous phase viscosity - Reduce droplet size (homogenize) A2_Creaming->Sol2 Sol3 - Increase surfactant concentration - Check surfactant type (HLB) - Optimize oil/water ratio - Adjust pH A2_Coalescence->Sol3

Caption: Troubleshooting Guide for Aniline Emulsion Instability.

Surfactant_Stabilization cluster_emulsion Aniline-Water Emulsion Aniline Aniline (Oil Droplet) Surfactant Surfactant Molecules Water Water (Continuous Phase) Stabilized_Droplet Stabilized Aniline Droplet Surfactant->Stabilized_Droplet Adsorb at Oil-Water Interface Stabilized_Droplet->Water Dispersed in Water

Caption: Mechanism of Surfactant-Based Emulsion Stabilization.

References

Technical Support Center: Thermometer Calibration for Aniline-Water Miscibility Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical process of thermometer calibration for aniline-water miscibility experiments. Accurate temperature measurement is paramount for determining the precise aniline (B41778) point, a key indicator of the aromatic content of hydrocarbon solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the calibration of liquid-in-glass thermometers used in the aniline-water experiment.

Question Possible Cause(s) Recommended Solution(s)
Why is my thermometer reading in the ice bath consistently off from 0°C (e.g., reading 0.5°C or -0.3°C)? 1. Improper Ice Bath Preparation: Insufficient ice, too much water, or the thermometer bulb touching the container walls can lead to inaccurate readings. 2. Thermometer Drift: Over time, the glass in the thermometer can undergo physical changes, causing a shift in the calibration.[1] 3. Contaminated Water: Impurities in the water can alter its freezing point.1. Prepare a Proper Ice Bath: Use a mixture of crushed ice and a small amount of distilled or deionized water to create a slush.[2][3][4] Ensure the thermometer bulb is fully immersed in the center of the slush, not touching the sides or bottom of the container.[4] 2. Apply a Correction Factor: If the deviation is consistent and the thermometer is otherwise functioning correctly, this offset can be recorded and used as a correction factor for all subsequent readings.[5] 3. Use Pure Water: Always use distilled or deionized water to prepare the ice bath for calibration.
The thermometer reading is unstable and fluctuates during calibration. 1. Inadequate Thermal Equilibrium: The thermometer has not been allowed sufficient time to stabilize at the reference temperature.[6] 2. Inconsistent Heat Source (for boiling point calibration): A fluctuating heat source can cause the water temperature to vary. 3. Separated Mercury Column: A break in the mercury column will lead to erroneous and unstable readings.1. Allow for Equilibration: Leave the thermometer in the calibration bath for a sufficient period until the reading is stable.[6] 2. Ensure Stable Heating: Use a controlled hot plate or a similar device that provides consistent heat for boiling point calibration. 3. Inspect and Reunite the Column: Carefully inspect the thermometer for any gaps in the liquid column. If a separation is found, it can often be reunited by carefully cooling the bulb (e.g., in a salt-ice bath) to draw the entire column into the contraction chamber, or by gently tapping the thermometer. If this is unsuccessful, the thermometer may need to be replaced.
My calibration curve is non-linear. Is this a problem? 1. Wide Temperature Range: Over a very wide temperature range, the response of a liquid-in-glass thermometer may not be perfectly linear.[7][8][9] 2. Inherent Thermometer Characteristics: Some thermometers may exhibit slight non-linearity in their response.1. Use a Calibration Curve: If the non-linearity is reproducible, a calibration curve (a graph of thermometer reading vs. true temperature) can be plotted. This curve can then be used to determine the true temperature for any given thermometer reading.[7] 2. Perform Multi-Point Calibration: Calibrate the thermometer at several points across the expected experimental temperature range to accurately characterize its response.
How many calibration points are necessary for the aniline-water experiment? The required number of calibration points depends on the expected aniline point temperature range and the desired accuracy.For most applications, a two-point calibration using the freezing point (0°C) and boiling point (100°C, adjusted for atmospheric pressure) of water is sufficient.[6] If the expected aniline point is significantly outside this range, or if high accuracy is required, additional calibration points using certified reference materials with known melting points should be used.
The mercury column in my thermometer appears to be separated. What should I do? Improper handling or storage, such as dropping the thermometer or exposing it to rapid temperature changes, can cause the liquid column to separate.The column can often be rejoined by carefully cooling the bulb in a freezing mixture of ice and salt to draw the mercury down into the reservoir. Another method is to gently tap the thermometer. If these methods are unsuccessful, the thermometer should be replaced as it will not provide accurate readings.

Frequently Asked Questions (FAQs)

Q1: Why is thermometer calibration crucial for the aniline-water experiment?

A1: The aniline point is the precise temperature at which equal volumes of aniline and the sample are completely miscible.[10][11] An inaccurate thermometer can lead to a significant error in determining this miscibility temperature, resulting in an incorrect assessment of the sample's aromatic content.[10][12]

Q2: How often should I calibrate my thermometer?

A2: Thermometers should be calibrated regularly to ensure their accuracy, as readings can drift over time due to factors like aging and mechanical stress.[13] It is recommended to calibrate thermometers at least once a week for routine use.[2] A new thermometer should always be calibrated before its first use.[2]

Q3: What is a correction factor and how is it applied?

A3: A correction factor is a value that is added to or subtracted from the thermometer reading to obtain the true temperature. It is determined during calibration by comparing the thermometer's reading to a known reference temperature. For example, if a thermometer reads 0.2°C in a proper ice bath, the correction factor is -0.2°C, which should be applied to all subsequent readings.[5]

Q4: What are the acceptance criteria for a calibrated thermometer?

A4: For most laboratory applications, a thermometer is considered accurate if its readings are within ±0.5°C of the actual temperature.[14] However, the specific acceptance criteria may depend on the requirements of the experiment and internal quality standards.

Q5: Can I use a digital thermometer for the aniline point experiment?

A5: Yes, a calibrated digital thermometer with a suitable probe can be used. The calibration process for a digital thermometer involves comparing its readings to a reference standard in a controlled temperature environment, such as a dry block calibrator or a stirred liquid bath.[15][16]

Quantitative Data Summary

The following table provides an example of a thermometer calibration record. The correction factor is calculated as: Correction = True Temperature - Observed Temperature .

Reference PointTrue Temperature (°C)Observed Thermometer Reading (°C)Correction (°C)Acceptance Tolerance (°C)
Ice Bath0.0-0.2+0.2± 0.5
Boiling Water (at standard pressure)100.099.6+0.4± 0.5
Benzoic Acid Melting Point122.4122.0+0.4± 0.5

Detailed Experimental Protocol: Thermometer Calibration

This protocol details the two-point calibration of a liquid-in-glass thermometer using the freezing and boiling points of water.

Materials:

  • Liquid-in-glass thermometer to be calibrated

  • Certified reference thermometer (optional, but recommended for higher accuracy)

  • Large beaker or insulated flask (e.g., Dewar flask)

  • Distilled or deionized water

  • Crushed ice

  • Hot plate or Bunsen burner

  • Stirring rod

  • Clamp and stand

Procedure:

Part A: Ice Point Calibration (0°C)

  • Fill the beaker or flask generously with crushed ice.

  • Add a small amount of distilled or deionized water to create a dense slush. The ice should be fully saturated with water.

  • Immerse the bulb of the thermometer to be calibrated (and the reference thermometer, if used) into the center of the ice slush. Ensure the bulb does not touch the sides or bottom of the container.

  • Allow the thermometer reading to stabilize. This may take several minutes.

  • Once the reading is stable, record the temperature.

  • If the reading is not exactly 0°C, the difference is the correction factor at this temperature.

Part B: Boiling Point Calibration (100°C)

  • Fill a separate beaker with distilled or deionized water and place it on a heat source.

  • Suspend the thermometer in the water using a clamp and stand, ensuring the immersion mark on the thermometer is at the water level and the bulb is not touching the beaker.

  • Heat the water to a rolling boil.

  • Allow the thermometer reading to stabilize in the boiling water.

  • Record the stable temperature reading. Note: The boiling point of water varies with atmospheric pressure. You may need to correct the expected boiling point based on your local atmospheric pressure.

  • The difference between the corrected boiling point and your thermometer's reading is the correction factor at this temperature.

Data Analysis:

  • Create a calibration chart or graph plotting the observed temperatures against the true temperatures.

  • For temperatures between the calibration points, the correction can be estimated by linear interpolation.

Visualization of the Calibration and Troubleshooting Workflow

Thermometer_Calibration_Workflow Thermometer Calibration and Troubleshooting Workflow cluster_prep Preparation cluster_cal Calibration cluster_eval Evaluation & Troubleshooting cluster_action Action start Start: Need for Aniline Point Experiment inspect Visually Inspect Thermometer for Defects start->inspect ice_bath Perform Ice Point Calibration (0°C) inspect->ice_bath No defects found replace_thermometer Replace Thermometer inspect->replace_thermometer Defects found (e.g., separated column) check_stable Is Reading Stable? ice_bath->check_stable boil_bath Perform Boiling Point Calibration (100°C) record_data Record Observed vs. True Temperatures boil_bath->record_data calc_correction Calculate Correction Factors record_data->calc_correction check_tolerance Is Reading within Tolerance? calc_correction->check_tolerance check_stable->boil_bath Yes troubleshoot_stability Troubleshoot Stability Issues check_stable->troubleshoot_stability No troubleshoot_accuracy Troubleshoot Accuracy Issues check_tolerance->troubleshoot_accuracy No apply_correction Apply Correction Factor in Experiment check_tolerance->apply_correction Yes troubleshoot_stability->ice_bath Re-attempt after fixing troubleshoot_accuracy->calc_correction Re-attempt after fixing troubleshoot_accuracy->replace_thermometer If issues persist end End: Calibrated Thermometer Ready for Use apply_correction->end

Caption: Workflow for thermometer calibration and troubleshooting.

References

achieving equilibrium in aniline water two-phase system

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the aniline-water two-phase system.

Frequently Asked Questions (FAQs)

Q1: What defines the aniline-water two-phase system?

A1: The aniline-water system is a classic example of partial miscibility. At room temperature, aniline (B41778) and water are only slightly soluble in each other.[1] When mixed, they form two distinct liquid layers: one saturated with aniline in water and the other with water in aniline.[2] As the temperature increases, the mutual solubility of the two liquids rises until they become completely miscible in all proportions, forming a single homogeneous phase.[3]

Q2: Why are aniline and water only partially miscible?

A2: Aniline possesses a polar amino group (-NH2) capable of forming hydrogen bonds with water, which promotes solubility.[1][4] However, it also has a large, nonpolar benzene (B151609) ring (-C6H5) which is hydrophobic.[1][4] The hydrophobic nature of the benzene ring dominates, limiting its overall solubility in water. Similarly, the polarity of water limits its solubility in the largely nonpolar aniline.

Q3: What is the Critical Solution Temperature (CST) for the aniline-water system?

A3: The Critical Solution Temperature (CST), also known as the Upper Consolute Temperature (UCT), is the maximum temperature at which a two-phase region exists for a mixture of two partially miscible liquids.[5][6] Above the CST, aniline and water are completely miscible in all proportions, forming a single liquid phase.[6] For the pure aniline-water system, the CST is approximately 168°C (441 K) at atmospheric pressure.

Q4: What information does the mutual solubility curve provide?

A4: The mutual solubility curve is a phase diagram that plots temperature against the composition of the mixture.[3] The area inside the curve represents the conditions (temperature and composition) where the system exists as two separate liquid phases in equilibrium. The area outside the curve represents the region of complete miscibility where only a single phase exists. The peak of this curve corresponds to the Critical Solution Temperature.[3]

Troubleshooting Guide

Q1: I am heating my aniline-water mixture, but it's not becoming a single phase. What's wrong?

A1: This issue can arise from several factors:

  • Temperature: You may not have reached the miscibility temperature for your specific composition. For compositions far from the critical composition, the temperature required for complete miscibility can be significantly higher than the CST.

  • Impurities: The presence of impurities can significantly alter the mutual solubility and the CST.[6] Ionic impurities (salts) dissolved in the water phase can raise the CST, making it harder to achieve a single phase.

  • Incorrect Composition: Ensure your mass or volume fractions of aniline and water are accurate. An error in preparation can shift the required temperature for miscibility.

Q2: The transition from a turbid mixture to a clear solution is ambiguous. How can I get a more precise reading?

A2: Observing the exact point of miscibility can be challenging.

  • Control Heating/Cooling Rate: Heat and cool the sample very slowly (e.g., less than 1°C per minute) near the transition point. Rapid temperature changes can lead to over- or under-shooting the equilibrium temperature.

  • Ensure Proper Agitation: Stir the mixture continuously and gently. This ensures thermal equilibrium throughout the sample and prevents localized temperature differences. Without stirring, one part of the solution might become miscible while another remains turbid.

  • Improve Observation: Use a well-lit background and view the sample at a right angle to the light source. The disappearance of the last trace of turbidity marks the miscibility temperature.

Q3: My measured Critical Solution Temperature is different from the literature value. Why?

A3: A discrepancy between your experimental CST and the established value is a common issue.

  • Purity of Reagents: This is the most common cause. Aniline is particularly susceptible to oxidation and darkens on exposure to air and light, indicating impurity formation.[7] Use freshly distilled, pure aniline for best results.[5] The presence of any substance not part of the binary system (e.g., salts, organic solvents) can alter the CST.[6]

  • System Pressure: The CST is dependent on pressure, although this effect is generally small unless experiments are conducted at significantly different altitudes or pressures.

  • Measurement Errors: Calibrate your thermometer. Ensure the thermometer bulb is fully immersed in the mixture but not touching the walls of the test tube to get an accurate reading of the liquid's temperature.

Q4: Upon cooling, my mixture forms a persistent emulsion instead of two clear layers. What should I do?

A4: Emulsion formation can be caused by contaminants acting as surfactants or by rapid cooling.

  • Check for Contamination: Ensure your glassware is scrupulously clean. Traces of detergents or other substances can stabilize emulsions.

  • Slow Cooling: Allow the mixture to cool slowly and without agitation through the phase separation temperature.

  • Centrifugation: If a persistent emulsion forms, gentle centrifugation can often help break it and separate the two phases.

Data Presentation

Table 1: Mutual Solubility of Aniline in Water and Water in Aniline at Various Temperatures

Temperature (°C)Solubility of Aniline in Water (wt %)Solubility of Water in Aniline (wt %)
253.75.2
504.46.8
906.410.1
1209.816.5
15017.528.0
168 (CST)30.530.5

Note: These are representative values compiled from various sources describing the aniline-water phase diagram. Actual experimental values may vary slightly.

Table 2: Qualitative Effect of Impurities on the Critical Solution Temperature (CST) of the Aniline-Water System

Type of ImpuritySolubilityEffect on CSTRationale
Ionic Salt (e.g., NaCl) Soluble in water, insoluble in anilineIncreasesThe salt sequesters water molecules, reducing the water's ability to dissolve aniline, thus requiring a higher temperature to achieve miscibility.[6][8]
Organic Compound (e.g., Ethanol) Soluble in both aniline and waterDecreasesThe third component acts as a blending agent, increasing the mutual solubility of aniline and water, thus lowering the temperature needed for miscibility.[9]
Organic Compound (e.g., Naphthalene) Soluble in aniline, insoluble in waterIncreasesThe impurity dissolves in the aniline layer, reducing the aniline's capacity to dissolve water, thereby raising the CST.

Experimental Protocols

Protocol: Determination of the Mutual Solubility Curve and CST (Synthetic Method)

This protocol outlines the synthetic method, where known compositions of aniline and water are heated until a single phase is formed and then cooled to observe the temperature of phase separation.

Materials:

  • Pure aniline (freshly distilled recommended)

  • Distilled or deionized water

  • Set of large, sealable test tubes or boiling tubes

  • Calibrated thermometer (-10°C to 200°C range)

  • Heating apparatus (water bath for T < 100°C, oil or glycerol (B35011) bath for T > 100°C)

  • Stirring mechanism (e.g., wire loop stirrer, magnetic stirrer)

  • Pipettes or burettes for accurate liquid measurement

Procedure:

  • Safety First: Handle aniline in a well-ventilated fume hood. Aniline is toxic and can be absorbed through the skin.[2] Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Prepare Mixtures: Prepare a series of aniline-water mixtures with varying compositions by weight (e.g., 10%, 20%, 30%,..., 90% aniline) in separate, labeled test tubes. Accurately weigh the amounts of aniline and water for each composition.

  • Heating: Place a test tube containing a mixture into the heating bath. Insert the thermometer and stirrer into the mixture, ensuring the thermometer bulb is submerged.

  • Observe Miscibility: Begin heating the bath slowly while continuously stirring the mixture. The initially turbid mixture will become clear and homogeneous at the miscibility temperature. Record this temperature (T1).

  • Observe Phase Separation: Remove the test tube from the heating bath and allow it to cool slowly while still stirring. Observe the temperature at which the clear solution first becomes turbid. This indicates phase separation. Record this temperature (T2).

  • Average Temperature: The equilibrium temperature for that composition is the average of T1 and T2.

  • Repeat: Repeat steps 3-6 for all prepared compositions.

  • Plot Data: Construct a graph by plotting the average miscibility temperature (°C) on the y-axis against the weight percent of aniline on the x-axis.

  • Determine CST: Draw a smooth curve through the data points. The maximum temperature on this curve is the Critical Solution Temperature (CST).

Visualizations

Experimental_Workflow start Start prep Prepare Aniline-Water Mixture of Known Composition start->prep heat Heat Slowly with Constant Stirring prep->heat observe_clear Observe Temperature (T1) When Mixture Becomes Clear heat->observe_clear cool Cool Slowly with Constant Stirring observe_clear->cool observe_turbid Observe Temperature (T2) When Turbidity Reappears cool->observe_turbid calculate Calculate Average Temp. T_avg = (T1 + T2) / 2 observe_turbid->calculate plot Plot T_avg vs. Composition calculate->plot end End plot->end

Caption: Experimental workflow for determining miscibility temperature.

Troubleshooting_Logic start Problem: Experimental CST ≠ Literature Value q_purity Was freshly distilled pure aniline used? start->q_purity a_impure Root Cause: Impurity in Aniline/Water. Oxidized aniline or dissolved salts can alter CST. q_purity->a_impure No q_thermometer Is the thermometer calibrated and correctly placed? q_purity->q_thermometer Yes a_thermometer Root Cause: Measurement Error. Calibrate thermometer and ensure proper immersion. q_thermometer->a_thermometer No q_stirring Was the mixture stirred continuously and heated/cooled slowly? q_thermometer->q_stirring Yes a_stirring Root Cause: Lack of Equilibrium. Ensure slow temp change and constant agitation for thermal homogeneity. q_stirring->a_stirring No a_ok Review other minor factors: - Atmospheric pressure - Compositional accuracy q_stirring->a_ok Yes

Caption: Troubleshooting logic for inaccurate CST measurements.

References

Technical Support Center: The Aniline-Water System

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the impact of pH on the stability of the aniline-water system.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of aniline (B41778) in water?

A1: Aniline is only moderately soluble in water, with a reported solubility of about 3.6 g/100 mL at 20°C and 3.6 g/L at 25°C.[1][2][3] Its solubility is limited due to the hydrophobic nature of its benzene (B151609) ring, despite the polar amino (-NH2) group which can form hydrogen bonds.[1] Aniline is, however, miscible with most organic solvents like ethanol, ether, and chloroform.[1][4]

Q2: How does pH significantly affect the solubility of aniline in water?

A2: The pH of the aqueous solution has a profound impact on aniline's solubility. In acidic conditions, the amino group of aniline gets protonated, forming the anilinium ion (C₆H₅NH₃⁺).[1] This ion is much more soluble in water than the neutral aniline molecule.[1] Therefore, lowering the pH below the pKa of the anilinium ion (approximately 4.6) will dramatically increase the solubility of aniline in water.[2][5] Conversely, in neutral or alkaline solutions (pH > 4.6), aniline exists predominantly in its less soluble, neutral form.[6]

Q3: Why is my freshly prepared aniline-water solution turning yellow or brown?

A3: Freshly purified aniline is a colorless or slightly yellow oily liquid.[3] However, it is prone to oxidation and will darken upon exposure to air and light, resulting in a yellow, red, or brown color.[2][3][4] This is due to the formation of colored, oxidized impurities. To prevent this, it is recommended to use freshly distilled aniline and to add a small amount of a reducing agent like zinc powder during distillation to prevent oxidation.[3]

Q4: What is the pKa of aniline and why is it important for my experiments?

A4: The pKa of the conjugate acid of aniline (the anilinium ion, C₆H₅NH₃⁺) is approximately 4.63.[2][5][7] This value is critical because it indicates the pH at which the concentrations of the neutral aniline molecule and its protonated (anilinium ion) form are equal.

  • At pH < 4.63: The anilinium ion is the dominant species, leading to higher solubility in water.

  • At pH > 4.63: The neutral aniline molecule is the dominant species, leading to lower solubility and the potential for phase separation. Understanding the pKa is essential for controlling the solubility, reactivity, and overall stability of your aniline-water system.[8]

Q5: What is the Critical Solution Temperature (CST) for the aniline-water system?

A5: The aniline-water system exhibits an Upper Critical Solution Temperature (UCST), which is the minimum temperature at which the two liquids are completely miscible in all proportions.[9] Below this temperature, the two liquids are only partially miscible and can form two separate layers (conjugate solutions), depending on the composition.[9] The CST for the aniline-water system is approximately 167.5°C.[4] Above this temperature, aniline and water are miscible in any proportion.[4]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Aniline fails to dissolve completely in water. Incorrect pH: The pH of the water may be too high (neutral or alkaline), keeping aniline in its poorly soluble molecular form.Lower the pH of the solution to below 4.6 by adding a small amount of acid (e.g., HCl). This will protonate the aniline to the highly soluble anilinium ion.[1]
The solution separates into two distinct layers. Temperature and Composition: The experimental temperature is below the Critical Solution Temperature (CST), and the composition falls within the miscibility gap.Increase the temperature of the system above the miscibility temperature for that specific composition, or adjust the composition to be outside the immiscible range. For complete miscibility at all proportions, the temperature must be raised above the UCST (~167.5°C).[4][9]
An unexpected precipitate forms in an acidic solution. Reaction with Acid: If a strong acid like sulfuric acid is used at high temperatures (e.g., 180°C), a reaction can occur to produce sulfanilic acid, which may precipitate.[2]Use a different acid (like HCl) for pH adjustment if high temperatures are required, or conduct the experiment at a lower temperature.
Rapid degradation or unexpected side products are observed. Oxidative Conditions: Aniline is susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air and light.[2][4] Advanced oxidation processes (AOPs) are known to degrade aniline, particularly in acidic pH ranges (3-4).[10]Ensure experiments are conducted with deoxygenated water, under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Avoid contact with incompatible materials like iron, zinc, aluminum, and strong oxidizing agents.[4]
Emulsion forms during workup/extraction. Similar Densities/Interfacial Tension: The properties of the aniline-water mixture can sometimes lead to the formation of a stable emulsion, making layer separation difficult.To break an emulsion, try adding a saturated brine solution, gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of celite or glass wool.

Quantitative Data Summary

The stability and solubility of the aniline-water system are fundamentally linked to pH. The equilibrium between the neutral aniline molecule and its protonated form, the anilinium ion, dictates its behavior in aqueous solutions.

ParameterValueConditions / Notes
pKa (Anilinium Ion) ~4.63At 25°C. This is the pH at which [C₆H₅NH₂] = [C₆H₅NH₃⁺].[2][5]
Solubility in Water 3.6 g / 100 mLAt 20°C.[2]
pH of Saturated Solution 8.8For a 36 g/L solution at 20°C.[3][4]
Solubility Behavior Increases significantlyIn acidic solutions (pH < 4.6) due to the formation of the soluble anilinium ion.[1]
Solubility Behavior DecreasesIn neutral to alkaline solutions (pH > 4.6) as aniline is predominantly in its less soluble neutral form.[6]
Upper Critical Solution Temp. ~167.5 °CAbove this temperature, aniline and water are miscible in all proportions.[4]

Visualizations

Aniline-Water pH-Dependent Equilibrium

Aniline_Equilibrium cluster_acid Acidic Conditions (pH < 4.6) cluster_alkaline Alkaline/Neutral Conditions (pH > 4.6) Anilinium Anilinium Ion (C₆H₅NH₃⁺) Highly Water Soluble Aniline Aniline (C₆H₅NH₂) Slightly Water Soluble Anilinium->Aniline - H⁺ (Base Addition) Aniline->Anilinium + H⁺ (Acid Addition)

Caption: pH-driven equilibrium between aniline and the anilinium ion.

Experimental Workflow: Determination of Critical Solution Temperature (CST)

CST_Workflow A Prepare Aniline-Water Mixtures of Varying Compositions B Place Mixture in Test Tube with Thermometer & Stirrer A->B C Heat Gently in Water Bath while Continuously Stirring B->C D Observe for Turbidity Disappearance (Single Homogeneous Phase) C->D E Record Miscibility Temperature (T₁) D->E F Cool Slowly while Stirring E->F G Observe for Turbidity Reappearance F->G H Record Miscibility Temperature (T₂) G->H I Calculate Average Temperature for the Composition H->I J Repeat for All Compositions I->J K Plot Average Temperature vs. % Composition J->K L Identify Maximum Point of the Curve as the CST K->L

Caption: Workflow for determining the Critical Solution Temperature.

Experimental Protocols

Protocol: Determination of the Upper Critical Solution Temperature (UCST) of the Aniline-Water System

This protocol outlines the steps to determine the temperature-composition curve for the aniline-water system and identify its UCST.

1. Materials and Apparatus:

  • Chemicals: Aniline (freshly distilled, analytical grade), Distilled or deionized water.

  • Apparatus: Hard-glass test tubes with stoppers, a calibrated thermometer (0.1°C resolution), a water bath with a heating element, a stirrer (e.g., looped glass rod or magnetic stirrer bar), burettes (for aniline and water), a weighing balance, and beakers.

2. Experimental Procedure:

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures with varying compositions by weight in clean, dry, stoppered test tubes. A range from approximately 10% to 80% aniline by weight is recommended. For each composition, accurately weigh the required amount of aniline and water into a test tube.

  • Heating and Observation:

    • Take one test tube containing a prepared mixture and place it in the water bath.

    • Insert the thermometer and stirrer, ensuring the thermometer bulb is fully immersed in the liquid mixture.

    • Begin heating the water bath slowly while continuously and gently stirring the aniline-water mixture to ensure thermal equilibrium.

    • As the temperature rises, observe the mixture carefully. The initially turbid, two-phase system will become clear and homogeneous at a specific temperature.

    • Record this temperature as the miscibility temperature (T₁) for that composition.[11][12]

  • Cooling and Observation:

    • Remove the test tube from the water bath and allow it to cool slowly, continuing to stir.

    • Observe the solution until turbidity reappears, indicating phase separation.

    • Record the temperature at which turbidity reappears as T₂.[11]

  • Data Collection:

    • The true miscibility temperature is the average of T₁ and T₂.

    • Repeat steps 2 and 3 for each prepared aniline-water composition.

3. Data Analysis and Interpretation:

  • Calculate Compositions: For each mixture, calculate the weight percentage of aniline.

  • Plot the Data: Create a graph by plotting the average miscibility temperature (°C) on the y-axis against the weight percentage of aniline on the x-axis.[11]

  • Determine the CST: The resulting plot should be a parabolic curve. The maximum point (peak) of this curve corresponds to the Upper Critical Solution Temperature (UCST) and the critical composition of the aniline-water system.[11][12]

References

Technical Support Center: Aniline Detection in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline (B41778) detection in wastewater. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of aniline in complex aqueous matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting aniline in wastewater?

Detecting aniline in wastewater presents several analytical challenges stemming from the complexity of the sample matrix and the chemical properties of aniline itself. Key difficulties include:

  • Low Concentrations: Aniline is often present at trace levels (µg/L or ng/L) in environmental samples, requiring highly sensitive analytical methods.[1][2]

  • Matrix Effects: Wastewater is a complex mixture of organic and inorganic compounds that can interfere with aniline detection, leading to signal suppression or enhancement.[3][4][5][6]

  • Sample Preparation: Effective extraction and preconcentration of aniline from the wastewater matrix are crucial for accurate quantification but can be time-consuming and prone to analyte loss.[2][7]

  • Analyte Stability: Aniline can be susceptible to degradation during sample collection, storage, and preparation.

Q2: Which analytical methods are most commonly used for aniline detection in wastewater?

The most prevalent methods for aniline determination in wastewater are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or photodiode array (PDA) detectors, HPLC is a robust technique for separating aniline from other compounds in the sample.[7][8][9]

  • Gas Chromatography (GC): GC, particularly with a nitrogen-phosphorus detector (NPD), offers excellent sensitivity and selectivity for aniline and its derivatives.[10][11][12] Derivatization may sometimes be necessary to improve volatility and thermal stability.[7]

  • Electrochemical Methods: Techniques like anodic stripping voltammetry offer high sensitivity for the detection of aniline and other electroactive pollutants.[13][14][15]

  • Capillary Electrophoresis (CE): CE provides high separation efficiency and can be coupled with online concentration techniques for enhanced sensitivity.[2]

Q3: How can I minimize matrix effects in my analysis?

Matrix effects can be mitigated through several strategies:

  • Sample Dilution: A simple and effective approach is to dilute the sample, which reduces the concentration of interfering compounds.[6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample can help to compensate for matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, providing a high degree of accuracy.[6]

  • Effective Sample Cleanup: Utilizing solid-phase extraction (SPE) or other cleanup techniques can remove a significant portion of interfering substances before analysis.[7][10]

Q4: What are the optimal storage conditions for wastewater samples containing aniline?

To ensure the integrity of aniline in wastewater samples, proper storage is essential. It is recommended to store samples at 4°C and adjust the pH to 7 for optimal stability.[10]

Troubleshooting Guides

HPLC Analysis

Problem: Poor Peak Resolution or Co-elution of Aniline

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Adjust the organic modifier (e.g., methanol, acetonitrile) content in the mobile phase. A lower percentage of the organic solvent generally increases retention time and can improve the separation of closely eluting peaks.

  • Possible Cause: Inappropriate column selection.

    • Solution: Different HPLC columns (e.g., C18, C8, C4) exhibit varying selectivities. If co-elution persists, consider switching to a column with a different stationary phase.[8]

  • Possible Cause: High flow rate.

    • Solution: Reduce the flow rate to allow for better equilibration of aniline between the mobile and stationary phases, which can enhance resolution.

Problem: Peak Tailing for Aniline

  • Possible Cause: Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Solution 1: Use an end-capped HPLC column where the residual silanol groups are chemically bonded with a small molecule to minimize these interactions.

    • Solution 2: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume to avoid exceeding the column's loading capacity.

Problem: No Peak or Very Small Peak for Aniline

  • Possible Cause: Analyte degradation.

    • Solution: Ensure proper sample storage and handling. Aniline can be sensitive to light and oxidation.

  • Possible Cause: Incorrect mobile phase strength.

    • Solution: If the mobile phase is too strong, aniline may elute with the solvent front. Try using a weaker mobile phase (lower percentage of organic solvent).[16]

  • Possible Cause: Detector issue.

    • Solution: Verify that the detector is on and set to the appropriate wavelength for aniline detection (typically around 230-280 nm).[9][16]

GC Analysis

Problem: Poor Sensitivity

  • Possible Cause: Sample adsorption in the injection port or column.

    • Solution: Use a deactivated liner and column to minimize active sites. Derivatization of the aniline can also reduce its polarity and subsequent adsorption.[16]

  • Possible Cause: System leaks.

    • Solution: Perform a leak check on the GC system to ensure there is no loss of sample.[16]

Problem: Extraneous Peaks in the Chromatogram

  • Possible Cause: Septum bleed or contaminated carrier gas.

    • Solution: Use high-quality septa and change them regularly. Ensure the use of high-purity carrier gas with appropriate traps to remove impurities.[16]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Aniline Detection

Analytical MethodLimit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-NPDLow ppb range75% or better5-15[10]
HPLC-PDA0.0778 - 0.2073 µg/mL87.51 - 101.350.31 - 1.62[8]
On-line SPE-HPLC< 0.2 µg/L> 95% (for aniline)-[7]
Dispersive solid phase extraction-GC-FID0.6 µg/LHigh recovery< 1.8[1]
Capillary Electrophoresis (CZE)0.29–0.43 ng/mL--[2]
Spectrophotometry (Test Kit)0.020 mg/L95 - 106< 5[17]

Experimental Protocols

Detailed Methodology: GC-NPD Analysis of Aniline in Wastewater

This protocol is based on the EPA method for the determination of anilines in aqueous media.[10]

1. Sample Preparation and Extraction:

  • Adjust the pH of a 1-liter wastewater sample to 11 with sodium hydroxide.
  • Perform a liquid-liquid extraction using methylene (B1212753) chloride. Add 60 mL of methylene chloride to the sample in a separatory funnel and shake for two minutes.
  • Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh portions of methylene chloride.
  • Combine the extracts.

2. Concentration:

  • Concentrate the combined extract using a Kuderna-Danish concentrator.

3. Cleanup:

  • Perform a cleanup of the extract using a Florisil column deactivated with isopropanol (B130326) to remove interferences.

4. Solvent Exchange:

  • Exchange the final concentrate into toluene.

5. GC-NPD Analysis:

  • Column: SE-54 fused silica (B1680970) capillary column (or equivalent).
  • Detector: Nitrogen-Phosphorus Detector (NPD).
  • Inject the concentrated extract into the GC-NPD system for analysis.

Detailed Methodology: HPLC-PDA Analysis of Aniline and its Degradation Products

This protocol is for the simultaneous analysis of aniline and its degradation products.[8]

1. Sample Preparation:

  • Filter the wastewater sample through a 0.45 µm filter to remove particulate matter.

2. HPLC Conditions:

  • Column: C4 column.
  • Mobile Phase: Methanol/acetate buffer (10 mM, pH 5) (60:40, v/v).
  • Flow Rate: 1 mL/min.
  • Detector: Photodiode Array (PDA) detector set at a wavelength of 270 nm.
  • Column Temperature: 25°C.

3. Analysis:

  • Inject the filtered sample directly into the HPLC system.
  • Identify and quantify the compounds based on their retention times and the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Wastewater Sample ph_adjust pH Adjustment (pH 11) sample->ph_adjust extraction Liquid-Liquid Extraction (Methylene Chloride) ph_adjust->extraction concentrate Concentration (Kuderna-Danish) extraction->concentrate cleanup Cleanup (Florisil Column) concentrate->cleanup solvent_exchange Solvent Exchange (Toluene) cleanup->solvent_exchange gc_npd GC-NPD Analysis solvent_exchange->gc_npd data Data Acquisition and Processing gc_npd->data

Caption: Experimental workflow for GC-NPD analysis of aniline in wastewater.

troubleshooting_hplc start Poor Peak Resolution in HPLC cause1 Suboptimal Mobile Phase Composition start->cause1 cause2 Inappropriate Column start->cause2 cause3 High Flow Rate start->cause3 solution1 Adjust Organic Modifier Content cause1->solution1 solution2 Change Stationary Phase (e.g., C8, C18) cause2->solution2 solution3 Reduce Flow Rate cause3->solution3

References

Technical Support Center: Aniline Extraction from Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of aniline (B41778) from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting aniline from water?

A1: The primary methods for aniline extraction from water include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and membrane extraction.[1] Adsorption onto various materials is a widely used SPE technique.[2][3][4][5] Emerging methods also include dispersive liquid-liquid microextraction (DLLME) and membrane aromatic recovery systems (MARS).[6][7]

Q2: My aniline extraction efficiency is low. What are the first parameters I should check?

A2: Low extraction efficiency is a common issue. The first and most critical parameter to check is the pH of your aqueous sample.[8][2][9] Aniline extraction is highly pH-dependent. Other key factors to investigate are the choice of solvent or adsorbent, the phase volume ratio in LLE, and the adsorbent dosage in SPE.[5][9][10]

Q3: How does pH affect aniline extraction and what is the optimal range?

A3: The extraction efficiency of aniline is significantly influenced by the pH of the water sample.[2] Aniline is a weak base (pKa ≈ 4.6).[4] At acidic pH (below its pKa), aniline exists predominantly in its protonated, water-soluble form (anilinium ion), which is difficult to extract with organic solvents or adsorb onto many surfaces.[9] Therefore, to improve extraction efficiency, the pH of the solution should be adjusted to be neutral or alkaline (typically pH 7-11).[2][9] For many adsorption and liquid-liquid extraction methods, a pH of around 8-9 has been found to be optimal.[2][9][11]

Q4: Can I improve my liquid-liquid extraction (LLE) efficiency without changing the solvent?

A4: Yes, you can enhance LLE efficiency by adding inorganic salts to the aqueous phase, a technique known as the "salting-out" effect.[7][9][10] The addition of salts like sodium chloride (NaCl) or potassium carbonate (K2CO3) decreases the solubility of aniline in the aqueous phase, thereby promoting its transfer to the organic phase and increasing the extraction efficiency.[9][10] Increasing the volume ratio of the organic solvent to the aqueous sample can also improve recovery.[9]

Q5: What are the best adsorbents for solid-phase extraction (SPE) of aniline?

A5: A variety of adsorbents have proven effective for aniline removal. Some of the most common and efficient ones include:

  • Activated Carbon (AC): Widely used due to its high surface area and adsorption capacity.[2][4] Modified activated carbons, such as those coated with chitosan (B1678972) or activated through microwave heating, can show enhanced performance.[2][4][12]

  • Carbon Nanotubes (CNTs): Oxidized multiwalled carbon nanotubes (OMWCNTs) have been used effectively for the preconcentration of aniline derivatives.[11]

  • Mesoporous Materials: Materials like MCM-48 have demonstrated high adsorption capacity for aniline.[3]

  • Zeolites: Both modified and unmodified zeolites can be used to adsorb aniline from aqueous solutions.[13]

  • Modified Clays: Montmorillonite clay, for instance, can be modified to effectively adsorb aniline.[5]

Troubleshooting Guides

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step
Incorrect pH Ensure the pH of the aqueous sample is in the optimal range (typically 7-11) to keep aniline in its non-ionized form.[2][9]
Suboptimal Solvent The chosen organic solvent may have low affinity for aniline. Consider solvents like methyl tert-butyl ether (MTBE) or nitrobenzene (B124822).[9][10][14]
Emulsion Formation Stable emulsions can form at the interface, preventing clean phase separation. Try gentle mixing instead of vigorous shaking, or add a small amount of a de-emulsifying agent.
Insufficient Salting-Out If using the salting-out effect, the salt concentration may be too low. Increase the concentration of salts like NaCl or K2CO3.[9]
Incorrect Phase Ratio The volume of the organic solvent may be insufficient. Try increasing the solvent-to-aqueous phase volume ratio.[9]
Issue 2: Poor Performance of Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Step
Inappropriate pH Similar to LLE, the pH of the sample should be optimized (typically 7-9) for efficient adsorption onto most materials.[2][11]
Adsorbent Overload The amount of aniline in the sample may exceed the adsorbent's capacity. Reduce the sample volume or increase the amount of adsorbent.[2][5]
Inefficient Elution The chosen eluent may not be strong enough to desorb aniline from the adsorbent. For carbon-based adsorbents, a mixture of acetonitrile (B52724) and ethanol (B145695) can be effective.[11] For other adsorbents, adjusting the pH of the eluent can facilitate release.[2][12]
Adsorbent Incompatibility The selected adsorbent may not be suitable for your specific sample matrix. Test different adsorbents (e.g., activated carbon, modified clay, zeolites).[3][4][5][13]
Insufficient Contact Time The sample may be passing through the SPE cartridge too quickly for equilibrium to be reached. Decrease the flow rate to allow for sufficient contact time between the sample and the adsorbent.[4][5]

Data Presentation: Comparison of Aniline Extraction Methods

Table 1: Adsorption Capacities of Various SPE Adsorbents
AdsorbentAdsorption Capacity (mg/g)Optimal pHReference
MHM-Activated Carbon Nanoparticles155.88.0[2]
Standard Activated Carbon77.28.0[2]
MCM-48 Mesoporous Silica94Not specified[3]
H-Beta Zeolite106 - 1145.0 - 11.0[13]
ZSM-5 Zeolite161Not specified[13]
Table 2: Recovery Efficiencies of Different Extraction Techniques
MethodKey ParametersRecovery Efficiency (%)Reference
Nitrobenzene LLE with Salting-Out20% Nitrobenzene, pH 9.1, 14 wt.% NaCl (5 stages)Nearly 100[8][9]
Membrane Aromatic Recovery System (MARS)Silicone rubber membrane, stripping solution pH < pKa92[6]
On-line SPE-HPLCDionex SolEx HRP cartridge> 95[1]
Dispersive Ionic Liquid SPE (D-IL-SPE)MHM-ACNPs adsorbent, pH 8.0Not specified, but efficient[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Salting-Out Effect

This protocol is based on the work of Wu et al. and Li et al.[9][10]

  • Sample Preparation: Take a known volume of the aniline-containing aqueous solution.

  • pH Adjustment: Adjust the pH of the solution to approximately 9.1 using an appropriate base (e.g., NaHCO3 solution).[9]

  • Salt Addition: Add an inorganic salt, such as NaCl, to the aqueous solution to a final concentration of 14 wt.%.[8][9] Dissolve the salt completely.

  • Solvent Addition: Add the organic extraction solvent (e.g., nitrobenzene or MTBE) to the aqueous solution in a separatory funnel. A typical volume ratio is 1:5 (solvent:aqueous).[9][10]

  • Extraction: Stopper the funnel and shake gently for a set period (e.g., 10-30 minutes) to allow for mass transfer. Vent the funnel periodically.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower (aqueous or organic, depending on density) layer and collect the organic layer containing the extracted aniline.

  • Analysis: Analyze the aniline concentration in the organic phase using a suitable analytical method like HPLC or GC-FID.[1][2]

Protocol 2: Dispersive Solid-Phase Extraction (D-IL-SPE)

This protocol is adapted from the study by Fakhraie et al.[2]

  • Sample Preparation: Take 100 mL of the water sample in a conical centrifuge tube.

  • pH Adjustment: Adjust the sample pH to 8.0 using a suitable buffer.[2]

  • Adsorbent Mixture Preparation: Prepare a mixture containing 1 mL of acetone, 0.3 g of an ionic liquid (e.g., 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide), and 30 mg of MHM-Activated Carbon Nanoparticles (MHM-ACNPs).[2][12]

  • Extraction: Inject the adsorbent mixture into the water sample.

  • Sonication: Sonicate the mixture for 10-30 minutes to facilitate the dispersion of the adsorbent and the adsorption of aniline.[2]

  • Phase Separation: The adsorbent, now containing the aniline, is collected by the hydrophobic ionic liquid phase, which settles at the bottom of the tube. Centrifugation can be used to accelerate this process.

  • Desorption: Decant the aqueous supernatant. The aniline can be released from the adsorbent by changing the pH (e.g., adding an acidic solution).[2][12]

  • Analysis: Determine the concentration of the desorbed aniline using GC-FID or another appropriate technique.[2]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Aqueous Sample (with Aniline) B Adjust pH to 8-9 A->B C Add Salt (e.g., NaCl) (Salting-Out) B->C D Add Organic Solvent (e.g., MTBE) C->D E Mix & Shake F Phase Separation G Collect Organic Phase H Analyze Aniline (HPLC/GC) G->H

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Aniline.

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Dispersive SPE cluster_elution Elution & Analysis A Aqueous Sample (with Aniline) B Adjust pH to 8 A->B C Add Adsorbent Mixture (ACNPs + Ionic Liquid) B->C D Sonicate to Disperse & Adsorb Aniline E Separate Adsorbent Phase F Desorb Aniline (e.g., change pH) E->F G Analyze Aniline (GC-FID) F->G

Caption: Workflow for Dispersive Solid-Phase Extraction (D-IL-SPE).

Troubleshooting_Logic cluster_LLE LLE Troubleshooting cluster_SPE SPE Troubleshooting Start Low Aniline Recovery Method Extraction Method? Start->Method LLE Liquid-Liquid (LLE) Method->LLE LLE SPE Solid-Phase (SPE) Method->SPE SPE LLE_pH Check pH (Target: 7-11) LLE->LLE_pH SPE_pH Check pH (Target: 7-9) SPE->SPE_pH LLE_Salt Add/Increase Salt Concentration LLE_Solvent Verify Solvent & Phase Ratio LLE_Emulsion Check for Emulsion SPE_Adsorbent Increase Adsorbent Amount SPE_Flow Decrease Flow Rate/ Increase Time SPE_Elution Optimize Eluent

Caption: Troubleshooting Logic for Low Aniline Recovery.

References

Technical Support Center: Spectrophotometric Determination of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the spectrophotometric determination of aniline (B41778).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: My absorbance readings are inconsistent or drifting. What could be the cause?

A1: Inconsistent or drifting absorbance readings are a common issue in spectrophotometry and can be caused by several factors:

  • Instrument Warm-up: The spectrophotometer's lamp may not have reached thermal equilibrium.

    • Solution: Ensure the instrument has been turned on and allowed to warm up for the manufacturer-recommended time (typically 15-30 minutes) before taking any measurements.

  • Cuvette Issues: Scratches, fingerprints, or residual sample on the cuvette can scatter light and lead to erroneous readings.

    • Solution: Always handle cuvettes by the frosted sides. Clean the optical surfaces with a lint-free cloth and an appropriate solvent (e.g., ethanol (B145695) or methanol) before each measurement. Ensure the cuvette is placed in the holder in the same orientation for all readings.

  • Sample Temperature: Fluctuations in sample temperature can affect the absorbance.

    • Solution: Allow all samples and standards to equilibrate to room temperature before measurement.

  • Air Bubbles: The presence of air bubbles in the cuvette will interfere with the light path.

    • Solution: Gently tap the cuvette to dislodge any bubbles. If bubbles persist, carefully prepare the sample again.

Q2: The color of my samples is fading or changing over time after the addition of the coupling reagent. Why is this happening?

A2: The stability of the colored azo dye formed in colorimetric methods is time-dependent.

  • Reaction Time: The color may take some time to fully develop, or it may start to fade after reaching its maximum absorbance.

    • Solution: Follow the experimental protocol precisely regarding the reaction time after adding the coupling reagent. Measure the absorbance within the recommended time window for stable color development. The stability of the resulting colored product is often at least one hour.[1]

Q3: I am observing a high background signal in my blank measurement. What are the likely sources?

A3: A high background signal can be attributed to several factors related to the reagents and the sample matrix.

  • Reagent Contamination: The reagents themselves may be contaminated or have degraded.

    • Solution: Prepare fresh reagents, especially the sodium nitrite (B80452) and coupling agent solutions, as they can be unstable. Use high-purity water and reagents throughout the experiment.

  • Sample Matrix Effects: Components in the sample matrix other than aniline may absorb light at the analytical wavelength.

    • Solution: Prepare the blank solution with the same matrix as the samples to account for background absorbance. If matrix effects are significant, consider sample preparation techniques like solid-phase extraction to isolate the aniline.

Q4: My calibration curve is not linear. What should I do?

A4: A non-linear calibration curve can indicate several problems with the assay.

  • Concentration Range: The concentration of your standards may exceed the linear range of the method.

    • Solution: Prepare a new set of standards with a narrower concentration range. Beer's law is generally obeyed over a specific concentration range, for example, 0.2–2.4μg/ml in some methods.[2]

  • Inaccurate Standard Preparation: Errors in the dilution of the stock solution can lead to non-linearity.

    • Solution: Carefully prepare fresh standards, ensuring accurate pipetting and volumetric measurements.

Q5: I suspect interference from other compounds in my sample. How can I confirm and mitigate this?

A5: Interference from other aromatic amines, oxidizing agents, reducing agents, and metal ions is a common challenge.

  • Spectral Overlap: Other aromatic compounds in the sample may absorb at the same wavelength as the aniline derivative.

    • Solution: If the interfering compound is known, its spectrum can be measured, and a correction can be applied. Alternatively, derivative spectrophotometry can sometimes resolve overlapping peaks. For complex matrices, separation techniques like HPLC are recommended for higher selectivity.[3]

  • Chemical Interference: Oxidizing or reducing agents can interfere with the diazotization reaction. Metal ions can also form complexes that interfere with the analysis.[4]

    • Solution: The effect of interfering ions can be minimized by using masking agents. For instance, EDTA can be used to mask certain metal ions.[5] It's crucial to test for the presence of oxidizing and reducing agents and consider sample pretreatment steps to remove them if necessary.

Interference Factors: A Quantitative Overview

The presence of other ions and compounds can significantly affect the accuracy of aniline determination. The table below summarizes the tolerance limits for some common interfering species. The tolerance limit is defined as the maximum concentration of the foreign species that causes an error of no more than ±5% in the determination of aniline.

Interfering Ion/CompoundTolerance Ratio (Interferent:Aniline)Notes
Na⁺, K⁺, Cl⁻, NO₃⁻> 1000:1Generally do not interfere at high concentrations.
Mg²⁺, Ca²⁺500:1 - 1000:1Can be tolerated at moderately high concentrations.
Fe²⁺, Fe³⁺, Al³⁺1:1 - 50:1Strong interference. Masking agents may be required.
SO₄²⁻, F⁻1:1 - 50:1Can cause significant interference.
PhenolVariesCan interfere depending on the method. Separation may be needed.[6]
Other Aromatic AminesVariesHigh potential for interference due to similar chemical properties.[7]

Note: The tolerance limits can vary depending on the specific spectrophotometric method used.

Experimental Protocols

A widely used and reliable method for the spectrophotometric determination of aniline is the diazotization-coupling reaction.

Protocol: Colorimetric Determination of Aniline via Diazotization-Coupling Reaction

This protocol is based on the reaction of aniline with a diazotizing agent, followed by coupling with a chromogenic reagent to form a stable, colored azo dye.

Reagents:

  • Aniline Standard Solution (e.g., 100 µg/mL)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Nitrite (NaNO₂) Solution, 1% (w/v) - Prepare fresh daily

  • Ammonium (B1175870) Sulfamate (B1201201) Solution, 5% (w/v)

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) Solution, 0.1% (w/v) - Store in a dark bottle and prepare fresh weekly[5][8]

  • Deionized Water

Procedure:

  • Sample and Standard Preparation: Prepare a series of aniline standard solutions and the sample solution in deionized water.

  • Diazotization:

    • To a specific volume (e.g., 10 mL) of each standard and sample solution in a volumetric flask, add 1 mL of 1 M HCl.

    • Add 1 mL of 1% NaNO₂ solution, mix well, and let the reaction proceed for 5 minutes in an ice bath (0-5 °C).[3]

  • Removal of Excess Nitrite:

    • Add 1 mL of 5% ammonium sulfamate solution to the flask, mix, and allow it to stand for 2 minutes to remove any unreacted sodium nitrite.[3]

  • Coupling Reaction:

    • Add 1 mL of 0.1% NED solution and mix thoroughly. A colored complex will form.[3]

  • Color Development and Measurement:

    • Allow the color to develop for the time specified in the validated method (e.g., 20 minutes).

    • Dilute the solution to a known final volume with deionized water.

    • Measure the absorbance at the wavelength of maximum absorption (typically around 545-550 nm) against a reagent blank prepared in the same manner but without aniline.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of aniline in the sample by interpolating its absorbance on the calibration curve.

Visual Workflow and Troubleshooting Diagrams

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_standards Prepare Standards diazotization Diazotization (HCl, NaNO2, 0-5°C) prep_standards->diazotization prep_sample Prepare Sample prep_sample->diazotization remove_nitrite Remove Excess Nitrite (Ammonium Sulfamate) diazotization->remove_nitrite coupling Coupling Reaction (NED) remove_nitrite->coupling measure_abs Measure Absorbance coupling->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantify Quantify Aniline calibration->quantify

Caption: General experimental workflow for the spectrophotometric determination of aniline.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered inconsistent_readings Inconsistent Readings? start->inconsistent_readings high_background High Background? start->high_background bad_calibration Non-linear Calibration? start->bad_calibration color_fade Color Fading? start->color_fade check_instrument Check Instrument: - Warm-up - Cuvette - Temp inconsistent_readings->check_instrument Yes check_reagents Check Reagents: - Freshly prepared? - Purity high_background->check_reagents Yes check_matrix Consider Matrix Effects: - Use matrix blank - Sample cleanup high_background->check_matrix Also consider check_standards Check Standards: - Concentration range - Preparation accuracy bad_calibration->check_standards Yes check_timing Check Timing: - Adhere to protocol - Measure within stable window color_fade->check_timing Yes

References

Technical Support Center: Optimization of Electrodialysis for Aniline Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing electrodialysis for the removal of aniline (B41778) from aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Troubleshooting Guide

This guide addresses common issues encountered during the electrodialysis of aniline, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Aniline Removal Efficiency Incorrect pH: Aniline's charge is pH-dependent. For effective removal by conventional electrodialysis, aniline needs to be in its cationic form (anilinium ion). This is favored in acidic conditions (pH < 4.6).Adjust the pH of the feed solution to below 4.6 to ensure aniline is protonated.[1] Monitor and control the pH of the diluate and concentrate streams throughout the experiment.
Inappropriate Applied Voltage/Current Density: Insufficient voltage or current density will result in a weak driving force for ion transport. Conversely, excessively high voltage can lead to water splitting and reduced efficiency.Optimize the applied voltage or current density. Start with a lower voltage and gradually increase it while monitoring aniline removal and energy consumption. Determine the limiting current density to avoid operating in a region of high resistance and low efficiency.
Membrane Fouling: Anion exchange membranes (AEMs) are particularly susceptible to fouling by organic molecules like aniline and its polymerization byproducts, which can block ion passage.[2]Implement a pre-treatment step for the feed solution to remove larger organic molecules. Regularly clean the membranes using appropriate chemical solutions (see Membrane Cleaning Protocol). Consider using electrodialysis reversal (EDR) to minimize fouling.
High Initial Aniline Concentration: Very high concentrations of aniline can lead to increased membrane fouling and may exceed the transport capacity of the membranes.Dilute the feed solution to an optimal concentration range. One study found effective removal at an initial concentration of 500 mg/L.[3]
High Energy Consumption High Electrical Resistance: This can be caused by membrane fouling, low ionic conductivity of the solution, or operating above the limiting current density.Ensure membranes are clean and not fouled.[2][4] Optimize the electrolyte concentration in the feed to improve conductivity without excessively increasing the load. Operate below the limiting current density to minimize energy loss due to water splitting.
Suboptimal Flow Rate: A low flow rate can lead to increased concentration polarization and higher resistance, while a very high flow rate increases pumping energy costs.Optimize the flow rate to ensure adequate mixing in the cell compartments and minimize the thickness of the boundary layers.
Membrane Degradation or Damage Harsh Chemical Cleaning: Aggressive cleaning agents or incorrect concentrations can damage the membrane polymer matrix.Use recommended cleaning agents at appropriate concentrations and for suitable durations. Always rinse membranes thoroughly with deionized water after cleaning.
Presence of Oxidizing Agents: Aniline can undergo oxidative polymerization, and the presence of other oxidizing agents in the wastewater can degrade membranes.Pre-treat the wastewater to remove strong oxidizing agents.
Unstable pH in Compartments Water Splitting: Occurs at high current densities, generating H+ and OH- ions at the membrane surfaces, which alters the pH of the diluate and concentrate streams.Operate below the limiting current density. Monitor the pH of the effluent streams to detect the onset of significant water splitting.
Buffer Capacity of the Solution: The inherent buffering capacity of the wastewater can influence pH stability.If necessary, use a suitable buffer system in the feed solution, ensuring it does not interfere with the electrodialysis process.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for aniline removal using electrodialysis?

The optimal pH for removing aniline with conventional electrodialysis is acidic, typically below pH 4.6.[1] In this pH range, aniline (a weak base) is protonated to form the anilinium cation (C₆H₅NH₃⁺), which can then be effectively transported across cation exchange membranes (CEMs) under the influence of an electric field.

2. How do I determine the optimal applied voltage?

The optimal applied voltage provides a sufficient driving force for ion transport without causing significant water splitting, which leads to energy inefficiency. To determine this, you can perform experiments at various voltages and monitor the aniline removal rate and energy consumption. Plotting current versus voltage can help identify the limiting current density, and operating below this point is generally recommended.

3. What are the common signs of membrane fouling?

Common signs of membrane fouling include a decrease in aniline removal efficiency, an increase in the electrical resistance of the electrodialysis stack (leading to higher voltage for the same current), and a change in the physical appearance of the membranes (e.g., discoloration).[2]

4. How can I prevent membrane fouling?

Preventative measures include:

  • Pre-treatment of the feed solution: Filtration or other methods to remove suspended solids and large organic molecules.

  • Operating under optimal conditions: Avoiding excessively high current densities and aniline concentrations.

  • Using Electrodialysis Reversal (EDR): Periodically reversing the polarity of the electrodes can help dislodge foulants from the membrane surface.

5. What cleaning agents are effective for membranes fouled with aniline?

For organic fouling, which is common with aniline, a combination of acidic and alkaline cleaning can be effective. A typical procedure involves circulating a dilute acid solution (e.g., HCl) followed by a dilute alkaline solution (e.g., NaOH) through the stack.[5][6] It is crucial to consult the membrane manufacturer's guidelines for chemical compatibility.

6. Can co-existing ions in the wastewater affect aniline removal?

Yes, the presence of other cations can compete with anilinium ions for transport through the cation exchange membranes, potentially reducing the aniline removal efficiency. The extent of this effect depends on the concentration and mobility of the competing ions.

Quantitative Data Summary

The following table summarizes key operational parameters and performance metrics from studies on aniline removal using electrodialysis.

Parameter Value Aniline Removal Efficiency Reference
pH (Diluate) 497%[1]
Applied Voltage 7.5 V97%[1]
Initial Aniline Concentration 500 mg/L99%[3]
HCl to Aniline Molar Ratio 5:199%Meng et al. (Implied from context of optimal conditions)
Operating Time 120 min99%[3]
Initial Aniline Flux (at pH 4) 124.7 mmol·m⁻²·h⁻¹-[1]

Experimental Protocols

General Protocol for Aniline Removal by Electrodialysis

This protocol outlines a general procedure for conducting an aniline removal experiment using a lab-scale electrodialysis stack.

1. Materials and Equipment:

  • Lab-scale electrodialysis stack with cation and anion exchange membranes

  • DC power supply

  • Peristaltic pumps for diluate, concentrate, and electrode rinse solutions

  • Reservoirs for feed (diluate), concentrate, and electrode rinse solutions

  • pH meter and conductivity meter

  • Analytical instrument for aniline concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • Aniline solution of known concentration

  • Electrolyte solution for the electrode rinse (e.g., Na₂SO₄)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

2. Pre-experimental Setup:

  • Assemble the electrodialysis stack according to the manufacturer's instructions, ensuring no leaks.

  • Prepare the aniline feed solution to the desired concentration and adjust the pH to the target acidic value (e.g., pH 4) using HCl.[1]

  • Prepare the initial concentrate solution (can be deionized water or a solution with a specific salt concentration).

  • Prepare the electrode rinse solution (e.g., 0.1 M Na₂SO₄).

  • Flush the entire system with deionized water to remove any impurities.

3. Experimental Procedure:

  • Fill the respective reservoirs with the prepared diluate, concentrate, and electrode rinse solutions.

  • Start the pumps to circulate the solutions through the electrodialysis stack at the desired flow rate.

  • Once the system is stable, turn on the DC power supply and set the desired voltage or current.

  • Start a timer to mark the beginning of the experiment.

  • At regular intervals (e.g., every 15 or 30 minutes), take samples from the diluate and concentrate streams.[1]

  • Monitor and record the voltage, current, pH, and conductivity of the diluate and concentrate solutions throughout the experiment.

  • Continue the experiment for the desired duration or until the target aniline removal is achieved.

  • After the experiment, turn off the power supply and pumps.

  • Drain the solutions from the system and flush thoroughly with deionized water.

4. Analysis:

  • Analyze the collected samples to determine the aniline concentration in the diluate and concentrate streams over time.

  • Calculate the aniline removal efficiency at each time point using the following formula: Removal Efficiency (%) = [(Initial Diluate Concentration - Diluate Concentration at time t) / Initial Diluate Concentration] x 100

  • Calculate the energy consumption of the process.

Membrane Cleaning Protocol (for Organic Fouling)
  • After the experiment, flush the electrodialysis stack with deionized water for at least 30 minutes to remove residual solutions.

  • Prepare a 0.1 M HCl solution and circulate it through the diluate and concentrate compartments for 30-60 minutes.

  • Flush the system again with deionized water for 30 minutes to remove the acid.

  • Prepare a 0.1 M NaOH solution and circulate it through both compartments for 30-60 minutes.

  • Finally, flush the entire system with deionized water until the pH of the outlet water is neutral.

  • Store the membranes in a suitable solution (e.g., 0.5 M NaCl) as recommended by the manufacturer.

Visualizations

Electrodialysis_Workflow cluster_prep Preparation Phase cluster_operation Operational Phase cluster_analysis Analysis & Optimization cluster_troubleshooting Troubleshooting A Prepare Aniline Feed Solution B Adjust Feed pH to < 4.6 A->B C Prepare Concentrate & Electrode Rinse Solutions D System Assembly & Leak Check C->D E Circulate Solutions D->E F Apply Voltage/Current E->F G Monitor Key Parameters (V, I, pH, Conductivity) F->G H Collect Samples at Intervals G->H I Analyze Aniline Concentration H->I J Calculate Removal Efficiency & Energy Consumption I->J K Evaluate Performance J->K L Optimize Parameters (pH, Voltage, Flow Rate) K->L M Low Removal Efficiency? K->M N High Energy Consumption? K->N O Membrane Fouling? K->O L->A P Check & Adjust pH M->P Q Optimize Voltage/Current M->Q N->Q S Check Solution Conductivity N->S R Inspect & Clean Membranes O->R Aniline_Transport_Mechanism Aniline Aniline (C₆H₅NH₂) Anilinium Anilinium Ion (C₆H₅NH₃⁺) Aniline->Anilinium CEM Cation Exchange Membrane (CEM) (Negative Fixed Charges) Aniline->CEM  Rejected Anilinium->CEM  Electric Field Driven Transport AEM Anion Exchange Membrane (AEM) (Positive Fixed Charges) Anilinium->AEM  Rejected H_plus H⁺ Anilinium_transported Anilinium Ion (C₆H₅NH₃⁺) CEM->Anilinium_transported

References

Validation & Comparative

A Comparative Analysis of Aniline-Water and Phenol-Water Systems in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phase behavior of binary liquid systems is paramount for various applications, including drug formulation, purification, and extraction processes. This guide provides a detailed comparison of two such systems: aniline-water and phenol-water, focusing on their mutual solubility, critical solution temperature, and the experimental methodologies used to characterize them.

Introduction to Partially Miscible Liquids

When two liquids are mixed, they can be completely miscible, immiscible, or partially miscible. Partially miscible liquids, such as aniline-water and phenol-water, form two separate liquid phases when mixed in certain proportions at specific temperatures. Each phase is a saturated solution of one component in the other. The mutual solubility of these liquids is highly dependent on temperature. As the temperature changes, the compositions of the two phases in equilibrium also change, leading to a phase diagram that describes the system's behavior.

A key characteristic of many partially miscible liquid systems is the critical solution temperature (CST), also known as the consolute temperature. This is the temperature at which the two phases merge to form a single homogeneous phase, meaning the two liquids become completely miscible in all proportions.[1] Both the aniline-water and phenol-water systems exhibit an Upper Critical Solution Temperature (UCST), indicating that they become completely miscible above a certain temperature.[1]

Quantitative Comparison of Aniline-Water and Phenol-Water Systems

The physical and phase behavior properties of the aniline-water and phenol-water systems are summarized in the table below, providing a clear comparison of their key characteristics.

PropertyAniline-Water SystemPhenol-Water System
Critical Solution Temperature (CST) ~167.7 °C~66.8 °C[1]
Critical Composition Data not readily available in a simple percentage~34.0% by weight of phenol[1]
Miscibility Type Upper Critical Solution Temperature (UCST)Upper Critical Solution Temperature (UCST)[1]
Molecular Weight of Organic Component 93.13 g/mol 94.11 g/mol
Solubility of Organic in Water (at 20°C) ~3.6 g/100 mL~8.42 g/100 mL[2]
Solubility of Water in Organic (at 20°C) Data not readily availableData not readily available

Experimental Determination of Mutual Solubility

The mutual solubility curve and the critical solution temperature of a binary liquid system are determined experimentally by observing the temperature at which a mixture of known composition transitions from a two-phase system (turbid) to a single-phase system (clear).

Experimental Protocol

Objective: To determine the mutual solubility curve and the critical solution temperature of the aniline-water or phenol-water system.

Materials and Apparatus:

  • Aniline or Phenol

  • Distilled water

  • A series of hard-glass test tubes with stoppers

  • Thermometer (calibrated to 0.1 °C)

  • Water bath with a stirrer

  • Burette

  • Pipettes

  • Weighing balance

Procedure:

  • Prepare a series of mixtures of varying compositions of aniline/phenol and water in the test tubes.

  • For each mixture, heat the test tube slowly and uniformly in the water bath while stirring the contents continuously.

  • Note the temperature at which the turbidity of the mixture disappears, indicating the formation of a single phase. This is the miscibility temperature on heating.

  • Remove the test tube from the water bath and allow it to cool slowly while stirring.

  • Note the temperature at which turbidity reappears, indicating the separation into two phases. This is the miscibility temperature on cooling.

  • The average of the two temperatures is taken as the miscibility temperature for that specific composition.

  • Repeat the procedure for all the prepared mixtures.

  • Plot a graph of the miscibility temperatures (y-axis) against the weight percentage of the organic component (x-axis).

  • The peak of the resulting parabolic curve corresponds to the critical solution temperature (CST) and the critical composition.[1]

Visualizing the Experimental Workflow and Phase Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining mutual solubility and a comparative representation of the phase diagrams for the aniline-water and phenol-water systems.

G cluster_workflow Experimental Workflow for Determining Mutual Solubility prep Prepare mixtures of varying compositions heat Heat mixture in a water bath while stirring prep->heat observe_clear Record temperature of disappearance of turbidity (T_heating) heat->observe_clear cool Cool mixture slowly while stirring observe_clear->cool observe_turbid Record temperature of reappearance of turbidity (T_cooling) cool->observe_turbid calculate Calculate average miscibility temperature (T_heating + T_cooling) / 2 observe_turbid->calculate plot Plot miscibility temperature vs. composition calculate->plot determine Determine Critical Solution Temperature (CST) and Critical Composition from the peak of the curve plot->determine

Experimental Workflow for Mutual Solubility Determination.

G cluster_phase_diagrams Comparative Phase Diagrams cluster_aniline Aniline-Water System cluster_phenol Phenol-Water System a1 a2 a3 label_a label_a_cst label_a_one X1_label Y1_label p1 p2 p3 label_p label_p_cst label_p_one X2_label

Comparison of Phase Diagrams.

Discussion and Conclusion

The aniline-water and phenol-water systems both exhibit partial miscibility with an upper critical solution temperature. However, they differ significantly in the value of their CSTs. The phenol-water system becomes completely miscible at a much lower temperature (around 66.8 °C) compared to the aniline-water system (around 167.7 °C). This difference can be attributed to the nature of the intermolecular forces, particularly hydrogen bonding, between the organic component and water. Phenol, with its hydroxyl group, can form stronger hydrogen bonds with water compared to the amino group of aniline.

For professionals in drug development, these differences have practical implications. The lower CST of the phenol-water system might be advantageous in processes where elevated temperatures are undesirable. Conversely, the higher CST of the aniline-water system could be exploited for separations at higher temperatures. The choice between these or similar systems will depend on the specific requirements of the application, including the desired operating temperature and the solubility characteristics of the drug substance.

The experimental protocol outlined provides a robust method for characterizing the phase behavior of such systems, enabling researchers to generate the necessary data for process design and optimization. The provided visualizations offer a clear conceptual framework for understanding the experimental workflow and the resulting phase diagrams.

References

A Comparative Guide to the Validation of the Aniline-Water Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aniline-water and phenol-water binary systems, focusing on their liquid-liquid phase equilibria. The objective is to offer a clear framework for validating the phase diagram of the aniline-water system through experimental data and established protocols.

Performance Comparison: Aniline-Water vs. Phenol-Water Systems

Both aniline-water and phenol-water systems are classic examples of partially miscible liquids that exhibit an upper consolute temperature (UCT), also known as the upper critical solution temperature (UCST).[1][2][3][4][5] Above this temperature, the two components are completely miscible in all proportions.[1][3] The primary difference lies in their respective UCT values and the specific compositions at which this occurs.

The phenol-water system is arguably one of the most extensively studied examples of partial miscibility in undergraduate physical chemistry.[1][6][7][8] Its UCT is approximately 66°C (with reported values varying slightly, such as 65.9°C, 66.8°C, or 68.1°C) at a composition of about 34-36.1% phenol (B47542) by weight.[1] The aniline-water system, on the other hand, has a significantly higher upper consolute temperature.

Below is a summary of the mutual solubility data for the aniline-water and phenol-water systems at various temperatures.

Table 1: Mutual Solubility Data for Aniline-Water System

Temperature (°C)Solubility of Aniline in Water (wt %)Solubility of Water in Aniline (wt %)
253.75.3
504.16.5
755.08.5
1006.411.8
1258.817.5
15013.528.0
168.6 (UCT)47.147.1

Note: Data compiled and interpolated from various sources.

Table 2: Mutual Solubility of Phenol and Water System [1]

Temperature (°C)% Phenol in Water Layer% Water in Phenol Layer
208.427.8
309.131.8
4012.236.1
5017.043.0
6025.055.0
66.8 (UCT)34.066.0

Experimental Protocols

The determination of the binodal curve for a binary liquid system like aniline-water is typically achieved through the cloud-point method or turbidimetry.[9] This method involves preparing a series of mixtures with known compositions and identifying the temperature at which phase separation occurs.

Detailed Methodology for Determining the Aniline-Water Phase Diagram

Objective: To determine the mutual solubility curve (binodal curve) and the upper consolute temperature of the aniline-water system.

Materials:

  • Aniline (freshly distilled)

  • Distilled or deionized water

  • A series of sealable glass tubes or vials

  • A constant temperature water bath with a transparent window

  • A calibrated thermometer or temperature probe

  • A burette and pipettes for accurate volume or mass measurements

  • A vortex mixer or shaker

Procedure:

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures of known compositions (e.g., 10, 20, 30, 40, 50, 60, 70, 80, 90 wt% aniline) in separate, sealed glass tubes. It is crucial to accurately determine the mass or volume of each component.

  • Heating and Observation:

    • Place a tube containing a mixture into the water bath.

    • Slowly heat the water bath while continuously stirring or agitating the mixture in the tube.

    • Observe the mixture for the disappearance of turbidity. The temperature at which the mixture becomes a single, clear phase is the miscibility temperature for that specific composition.

  • Cooling and Observation:

    • After the mixture becomes clear, slowly cool the water bath.

    • Observe the mixture for the reappearance of turbidity, which indicates phase separation. The temperature at which turbidity reappears is recorded.

    • The average of the temperatures from heating and cooling can be taken as the phase transition temperature.

  • Repeat for All Compositions: Repeat steps 2 and 3 for all prepared mixtures.

  • Data Plotting: Plot the recorded miscibility temperatures (y-axis) against the corresponding compositions (wt% aniline, x-axis).

  • Determination of UCT: The peak of the resulting parabolic curve represents the upper consolute temperature and the critical composition.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the phase diagram of the aniline-water system.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_mixtures Prepare Aniline-Water Mixtures of Known Compositions seal_tubes Seal Mixtures in Glass Tubes prep_mixtures->seal_tubes place_in_bath Place Tube in Water Bath seal_tubes->place_in_bath For each composition heat_observe Heat and Observe for Disappearance of Turbidity place_in_bath->heat_observe record_temp1 Record Miscibility Temperature heat_observe->record_temp1 cool_observe Cool and Observe for Reappearance of Turbidity record_temp1->cool_observe record_temp2 Record Phase Separation Temperature cool_observe->record_temp2 plot_data Plot Temperature vs. Composition record_temp2->plot_data Repeat for all mixtures determine_uct Determine Upper Consolute Temperature plot_data->determine_uct

Experimental workflow for phase diagram determination.

References

A Comparative Analysis of the Critical Solution Temperature of the Aniline-Water System: Experimental Findings vs. Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the critical solution temperature (CST) of the aniline-water system reveals a close correlation between experimentally determined values and theoretical predictions derived from thermodynamic models. This guide provides a comprehensive comparison, outlining the experimental methodology for CST determination and the theoretical framework used for its prediction, tailored for researchers, scientists, and professionals in drug development.

The aniline-water system is a classic example of partial miscibility in liquids, exhibiting a Lower Critical Solution Temperature (LCST). Below this temperature, aniline (B41778) and water are completely miscible in all proportions, while above it, they form two distinct liquid phases. This temperature-dependent phase behavior is of significant interest in various chemical and pharmaceutical processes, including extractions and formulations.

Data Presentation: Experimental vs. Theoretical CST

The critical solution temperature of the aniline-water system has been determined through numerous experimental studies. Concurrently, thermodynamic models, such as the Non-Random Two-Liquid (NRTL) and UNIversal QUAsiChemical (UNIQUAC) models, provide a theoretical basis for predicting this phase behavior. A comparison of the values is summarized below.

ParameterExperimental ValueTheoretical Value (Predicted)
Critical Solution Temperature (CST) ~168 °C (441.15 K)Dependent on the specific thermodynamic model and its parameters.
Critical Composition (Weight % of Aniline) ~5-10%Dependent on the specific thermodynamic model and its parameters.

Note: The experimental values can vary slightly depending on the experimental conditions and purity of the components.

Experimental Protocol for CST Determination

The experimental determination of the Critical Solution Temperature for the aniline-water system follows a well-established procedure based on observing the temperature at which phase separation occurs for various compositions.

Materials and Apparatus:

  • Aniline (reagent grade)

  • Distilled or deionized water

  • A series of sealed, heat-resistant glass tubes

  • A constant temperature bath with a transparent window

  • A calibrated thermometer

  • A stirring mechanism

Procedure:

  • Preparation of Mixtures: A range of aniline-water mixtures with varying compositions (e.g., from 5% to 95% aniline by weight) are prepared and sealed in the glass tubes.

  • Heating and Observation: Each tube is placed in the constant temperature bath and heated slowly while being continuously stirred to ensure thermal equilibrium.

  • Determination of Miscibility Temperature: The temperature at which the turbid, two-phase mixture becomes a single, clear, and homogeneous phase is recorded as the miscibility temperature for that specific composition.

  • Cooling and Observation: The clear solution is then allowed to cool slowly while stirring, and the temperature at which turbidity reappears, indicating phase separation, is recorded.

  • Data Analysis: The average of the two temperatures (disappearance and reappearance of turbidity) is taken as the equilibrium miscibility temperature for that composition.

  • Plotting the Phase Diagram: A graph of the miscibility temperature (on the y-axis) against the weight percentage of aniline (on the x-axis) is plotted. The resulting curve is typically parabolic.

  • Identifying the CST: For a system with a Lower Critical Solution Temperature like aniline-water, the minimum point on this curve represents the CST, and the corresponding composition is the critical composition.

G Experimental Workflow for CST Determination cluster_prep Mixture Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Aniline and Water prep2 Seal in Glass Tubes prep1->prep2 heat Heat Slowly in Bath prep2->heat stir Continuous Stirring heat->stir observe_clear Record Miscibility Temperature (Clear Point) stir->observe_clear cool Cool Slowly observe_clear->cool observe_turbid Record Phase Separation Temperature (Cloud Point) cool->observe_turbid avg_temp Calculate Average Miscibility Temperature observe_turbid->avg_temp plot Plot Temperature vs. Composition avg_temp->plot cst Identify Minimum of the Curve (CST) plot->cst

Caption: Workflow for the experimental determination of the Critical Solution Temperature.

Theoretical Framework for CST Prediction

The theoretical prediction of the Critical Solution Temperature is rooted in the principles of thermodynamic equilibrium. For a binary liquid system to be in equilibrium between two liquid phases, the chemical potential of each component must be the same in both phases. Activity coefficient models, such as NRTL and UNIQUAC, are employed to describe the non-ideal behavior of such mixtures and to predict their phase diagrams.

The Role of Activity Coefficient Models:

  • Gibbs Free Energy of Mixing: The tendency of two liquids to mix is governed by the change in Gibbs free energy upon mixing (ΔG_mix). When ΔG_mix is negative, mixing is spontaneous. The formation of two phases occurs when the system can achieve a lower overall Gibbs free energy by separating into two distinct compositions.

  • Activity Coefficients: For non-ideal solutions like aniline-water, the chemical potential of each component is expressed in terms of its activity, which is the product of its mole fraction and its activity coefficient (γ). The activity coefficient accounts for the deviation from ideal behavior due to intermolecular interactions.

  • NRTL and UNIQUAC Models: These models provide mathematical expressions for the activity coefficients of components in a mixture as a function of composition and temperature. They incorporate parameters that are specific to the binary interactions between the molecules. These parameters are typically obtained by fitting the models to experimental vapor-liquid equilibrium (VLE) or liquid-liquid equilibrium (LLE) data.

Prediction of the CST:

  • Model Parameterization: The first step involves obtaining the binary interaction parameters for the aniline-water system for the chosen activity coefficient model (e.g., NRTL or UNIQUAC) from the literature or by regressing experimental LLE data.

  • Gibbs Free Energy Calculation: Using the parameterized model, the Gibbs free energy of mixing is calculated over the entire composition range at various temperatures.

  • Identifying the Binodal Curve: The compositions of the two coexisting liquid phases at a given temperature are determined by finding the points on the Gibbs free energy curve that have a common tangent. The locus of these points at different temperatures forms the binodal (or solubility) curve.

  • Locating the Critical Point: The Critical Solution Temperature is the temperature at which the two coexisting phases become identical. In the context of the Gibbs free energy curve, this corresponds to the point where the second and third derivatives of the Gibbs free energy of mixing with respect to composition are simultaneously zero. For an LCST system, this will be the minimum temperature on the binodal curve.

G Theoretical Prediction of CST cluster_model Thermodynamic Model cluster_calc Calculation cluster_result Result model Select Activity Coefficient Model (e.g., NRTL, UNIQUAC) params Obtain Binary Interaction Parameters model->params gibbs Calculate Gibbs Free Energy of Mixing vs. Composition params->gibbs binodal Determine Binodal Curve (Common Tangent) gibbs->binodal critical Identify Critical Point (d²G/dx² = d³G/dx³ = 0) binodal->critical cst Predicted CST and Critical Composition critical->cst

Caption: Logical flow for the theoretical prediction of the Critical Solution Temperature.

The Influence of Salts on Aniline-Water Miscibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the principles of liquid-liquid miscibility is paramount. The aniline-water system, a classic example of partial miscibility, offers a compelling case study into how electrolytes can modulate phase behavior. This guide provides an objective comparison of the effects of different salts on aniline-water miscibility, supported by established physicochemical principles and a detailed experimental protocol for empirical verification.

The miscibility of aniline (B41778) and water is highly dependent on temperature. Below a certain temperature, the two liquids are only partially miscible, forming two conjugate layers: a layer of aniline saturated with water and a layer of water saturated with aniline. As the temperature increases, the mutual solubility of the two liquids rises until they become completely miscible in all proportions above a specific temperature known as the Upper Critical Solution Temperature (UCST). The presence of impurities, particularly dissolved salts, can significantly alter this UCST.

The "Salting-Out" and "Salting-In" Phenomena

The addition of a salt to the aniline-water system can either increase or decrease the UCST, a phenomenon known as the "salting-out" or "salting-in" effect, respectively.

  • Salting-Out: This is the more common effect observed with most inorganic salts. When a salt that is soluble in water but not in aniline is introduced, the water molecules are attracted to the salt ions, forming hydration shells. This reduces the number of "free" water molecules available to dissolve aniline, thus decreasing the mutual solubility of the aniline-water system. Consequently, a higher temperature is required to achieve complete miscibility, leading to an increase in the UCST. A study on the distribution of aniline between water and toluene (B28343) demonstrated a significant salting-out effect with the addition of salts like sodium chloride (NaCl), potassium iodide (KI), and magnesium chloride (MgCl2·6H2O)[1][2].

  • Salting-In: In some, less common scenarios, the addition of a salt can increase the mutual solubility of the two liquids, resulting in a decrease in the UCST. This can occur with salts that have large, polarizable ions or when specific interactions between the salt and the non-aqueous component (aniline) enhance its solubility in the aqueous phase.

The magnitude of the salting-out or salting-in effect is influenced by the nature and concentration of the salt, including the charge density and size of its ions, as generally described by the Hofmeister series.

Comparative Effect of Different Salts on Aniline-Water UCST

Based on a study of aniline distribution between water and a non-aqueous solvent, the salting-out effectiveness of some common salts can be qualitatively ranked as: NaCl > KI > MgCl₂·6H₂O[2]. This suggests that NaCl will cause the most significant increase in the UCST of the aniline-water system among these three salts.

The following table presents illustrative data on the effect of various salts on the UCST of the aniline-water system. The UCST of the pure aniline-water system is approximately 168 °C. The presented values are hypothetical but reflect the expected trends based on the principles of the salting-out effect.

SaltConcentration (mol/L)Expected EffectIllustrative UCST (°C)
None0-168.0
NaCl1Strong Salting-Out180.5
KCl1Salting-Out178.2
LiCl1Salting-Out176.9
CaCl₂1Very Strong Salting-Out185.3
MgCl₂1Strong Salting-Out182.1
AlCl₃1Very Strong Salting-Out192.7
Na₂SO₄1Very Strong Salting-Out188.4
(NH₄)₂SO₄1Strong Salting-Out184.6

Experimental Protocol for Determining the Effect of Salts on Aniline-Water UCST

The following is a detailed methodology for the experimental determination of the Upper Critical Solution Temperature of the aniline-water system in the presence of various salts.

Objective: To determine the UCST of the aniline-water system with and without the addition of a specific salt.

Materials:

  • Aniline (freshly distilled)

  • Deionized water

  • Selected inorganic salts (e.g., NaCl, KCl, CaCl₂, Na₂SO₄)

  • Boiling tubes

  • A heating apparatus (e.g., water bath, oil bath, or heating mantle)

  • A calibrated thermometer

  • A stirrer

  • Pipettes and burettes

Procedure:

  • Preparation of Salt Solutions: Prepare aqueous solutions of the desired salts at known concentrations (e.g., 1 M).

  • Preparation of Aniline-Water Mixtures:

    • Using a pipette, add a known volume of aniline to a series of boiling tubes.

    • To each boiling tube, add a varying volume of either pure deionized water (for the control) or the prepared salt solution. This will create a range of compositions of the aniline-water (or aniline-salt solution) system.

  • Determination of Miscibility Temperature:

    • Place a boiling tube containing an aniline-water/salt solution mixture into the heating apparatus.

    • Insert a thermometer and a stirrer into the boiling tube, ensuring the thermometer bulb is immersed in the liquid mixture.

    • Gently heat the mixture while continuously stirring.

    • Observe the mixture for the disappearance of turbidity. The temperature at which the two phases become completely miscible (i.e., the solution becomes clear) is the miscibility temperature for that specific composition.

    • Allow the solution to cool slowly while stirring and note the temperature at which turbidity reappears.

    • The average of the two temperatures (disappearance and reappearance of turbidity) is taken as the miscibility temperature.

  • Data Collection: Repeat step 3 for all the prepared aniline-water/salt solution mixtures of different compositions.

  • Data Analysis:

    • Plot a graph of the miscibility temperature (y-axis) against the weight percentage of aniline (x-axis) for both the pure system and the system with the added salt.

    • The maximum temperature on the resulting curve represents the Upper Critical Solution Temperature (UCST).

    • Compare the UCST of the pure aniline-water system with the UCST of the systems containing different salts.

Safety Precautions: Aniline is toxic and can be absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety goggles) must be worn.

Visualizing the Concepts and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and the experimental workflow.

SaltingEffects cluster_out Salting-Out Effect cluster_in Salting-In Effect so_start Aniline-Water (Partially Miscible) so_add Add Salt (e.g., NaCl) so_start->so_add so_effect Water molecules hydrate (B1144303) salt ions so_add->so_effect so_result Decreased mutual solubility so_effect->so_result so_end UCST Increases so_result->so_end si_start Aniline-Water (Partially Miscible) si_add Add Specific Salt (e.g., large polarizable ions) si_start->si_add si_effect Specific interactions increase solubility si_add->si_effect si_result Increased mutual solubility si_effect->si_result si_end UCST Decreases si_result->si_end

Caption: Conceptual diagram of salting-out and salting-in effects.

ExperimentalWorkflow start Start prep_salt Prepare Salt Solutions of Known Concentration start->prep_salt prep_mixtures Prepare Aniline-Water/Salt Mixtures of Varying Compositions prep_salt->prep_mixtures heat_stir Heat and Stir Mixture prep_mixtures->heat_stir observe_turbidity Observe Disappearance/ Reappearance of Turbidity heat_stir->observe_turbidity record_temp Record Miscibility Temperature observe_turbidity->record_temp more_mixtures More Mixtures? record_temp->more_mixtures more_mixtures->heat_stir Yes plot_data Plot Miscibility Temp vs. Composition more_mixtures->plot_data No determine_ucst Determine UCST (Peak of the Curve) plot_data->determine_ucst compare Compare UCST with and without Salt determine_ucst->compare end End compare->end

Caption: Experimental workflow for determining the UCST.

References

A Comparative Guide to Aniline-Water and Other Partially Miscible Liquid Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the aniline-water system with other notable partially miscible liquid pairs, including the phenol-water, triethylamine-water, and nicotine-water systems. For researchers, scientists, and professionals in drug development, understanding the principles of liquid-liquid phase equilibria is crucial for processes such as extraction, purification, and the formulation of liquid dosage forms.[1][2] This document outlines the distinct behaviors of these systems, supported by quantitative data and detailed experimental methodologies.

Understanding Partial Miscibility and Critical Solution Temperature

When two liquids are mixed, they can be completely miscible (dissolving in all proportions), immiscible (not dissolving at all), or partially miscible. Partially miscible liquids dissolve in each other only to a limited extent, forming two distinct liquid phases (conjugate solutions) when mixed beyond their saturation limits.[3][4] The mutual solubility of these liquids is often highly dependent on temperature.

The Critical Solution Temperature (CST) , or consolute temperature, is the specific temperature at which a pair of partially miscible liquids becomes completely miscible in all proportions, forming a single homogeneous phase.[5][6] Depending on how solubility changes with temperature, different types of CST are observed:

  • Upper Critical Solution Temperature (UCST): The temperature above which the components are fully miscible. Mutual solubility increases with increasing temperature.[7]

  • Lower Critical Solution Temperature (LCST): The temperature below which the components are fully miscible. Mutual solubility decreases with increasing temperature.[7][8]

  • Systems with Both UCST and LCST: Some systems are only partially miscible between a lower and an upper critical solution temperature, forming a closed solubility loop.[5][8]

dot

G Fig. 1: Classification of Phase Behavior in Partially Miscible Systems cluster_examples Examples A Partially Miscible Systems B Upper CST (UCST) Solubility increases with Temp ↑ A->B C Lower CST (LCST) Solubility decreases with Temp ↑ A->C D Closed-Loop System (Both UCST and LCST) A->D E Aniline-Water Phenol-Water B->E F Triethylamine-Water C->F G Nicotine-Water D->G

Caption: Logical relationship of different CST types.

Comparative Analysis of Key Systems

The behavior of the aniline-water system is best understood when compared against other systems with differing phase behaviors.

  • Aniline-Water System: This system is characterized by an Upper Critical Solution Temperature (UCST). As the temperature is raised, the mutual solubility of aniline (B41778) and water increases until the UCST is reached, above which they are miscible in all proportions. The UCST for the aniline-water system is significantly higher than that of many other common systems.

  • Phenol-Water System: Similar to aniline-water, the phenol-water system exhibits a UCST, which is approximately 66.8°C at a composition of 34% phenol (B47542) by weight.[9] Phenol's hydroxyl (-OH) group allows for stronger hydrogen bonding with water compared to aniline's amino (-NH2) group, contributing to its greater mutual solubility at lower temperatures.[10]

  • Triethylamine-Water System: This pair is a classic example of a system with a Lower Critical Solution Temperature (LCST) of about 18.5°C.[11] Below this temperature, the components are fully miscible. However, as the temperature rises, their mutual solubility decreases, leading to phase separation.[11][12] This inverse behavior is attributed to the formation of hydrogen-bonded complexes at lower temperatures, which break apart as thermal energy increases.[12]

  • Nicotine-Water System: This system is unique as it displays a closed-loop solubility curve, having both an LCST and a UCST.[8] The components are completely miscible below the LCST (61°C) and above the UCST (210°C, at elevated pressure).[8] Between these temperatures, they are only partially miscible.

The table below summarizes the quantitative data for the discussed systems.

System NameType of CSTCritical Solution Temperature (°C)Composition at CST (% w/w of Organic Component)
Aniline - Water Upper (UCST)168~50%
Phenol - Water Upper (UCST)66.834%[9]
Triethylamine - Water Lower (LCST)18.530%[11]
Nicotine - Water Lower & Upper61 (LCST), 210 (UCST)~36% (at LCST)[8][13]

Experimental Protocol: Determination of Critical Solution Temperature

This protocol describes the determination of the UCST for a system like phenol-water or aniline-water. The principle involves observing the temperature at which turbidity appears upon cooling a homogeneous solution or disappears upon heating a heterogeneous mixture.[6][9]

Materials:

  • Pure phenol (or aniline) and distilled water

  • A series of hard-glass test tubes with corks

  • A thermometer (accurate to 0.1°C)

  • A wire stirrer

  • A water bath with a heating apparatus

  • A burette and pipettes for accurate volume measurements

Procedure:

  • Preparation of Mixtures: Prepare a series of mixtures with varying compositions of phenol and water by weight in different test tubes. For example, for the phenol-water system, compositions could range from 5% to 80% phenol by weight.[9][14]

  • Heating and Observation: Take one test tube and place it in the water bath. Insert the thermometer and stirrer, ensuring the thermometer bulb is fully immersed in the mixture.[15]

  • Stirring: Stir the mixture continuously to maintain a uniform temperature and create a fine emulsion (turbid appearance).[16]

  • Determining Miscibility Temperature (T1): Gently heat the water bath while stirring. Note the exact temperature at which the turbidity completely disappears, and the solution becomes clear and homogeneous. This is the miscibility temperature for that composition.[6][9]

  • Determining Immiscibility Temperature (T2): Remove the heat source and allow the test tube to cool slowly in the water bath, continuing to stir. Record the temperature at which turbidity reappears.[9][16]

  • Averaging: The miscibility temperature for the given composition is the average of T1 and T2. These two values should be very close.

  • Repeat: Repeat steps 2-6 for all prepared compositions.

  • Plotting the Phase Diagram: Plot a graph of the miscibility temperatures (Y-axis) against the weight percentage of the organic component (X-axis).

  • Identifying the CST: The maximum point on the resulting parabolic curve corresponds to the Upper Critical Solution Temperature (UCST) and the critical composition.[9] For an LCST system like triethylamine-water, the procedure is reversed by cooling the mixtures until they become clear, and the lowest point on the curve is the LCST.[12]

dot

G Fig. 2: Experimental Workflow for CST Determination start Start prep 1. Prepare Mixtures of Varying Compositions start->prep heat 2. Heat Mixture in Water Bath with Stirring prep->heat observe_clear 3. Record Temperature (T1) when Turbidity Disappears heat->observe_clear cool 4. Cool Mixture Slowly with Stirring observe_clear->cool observe_turbid 5. Record Temperature (T2) when Turbidity Reappears cool->observe_turbid avg 6. Calculate Average Temp (T1 + T2) / 2 observe_turbid->avg more_samples More Mixtures? avg->more_samples more_samples->heat Yes plot 7. Plot Average Temp vs. Composition more_samples->plot No end End: Determine CST (Peak of Curve) plot->end

Caption: Workflow for determining the Critical Solution Temperature.

Applications in Pharmaceutical and Drug Development

The principles of partial miscibility are fundamental in several pharmaceutical applications:

  • Solvent Extraction: Liquid-liquid extraction is a common technique for separating and purifying compounds. By understanding the phase behavior of a system, one can select appropriate solvents and temperatures to efficiently extract a target active pharmaceutical ingredient (API) from a mixture.[4][5]

  • Formulation Development: The solubility of a drug is a critical factor influencing its bioavailability.[17] Knowledge of CST is used to create stable, single-phase liquid formulations, such as phenolic disinfectants, where an additive can be used to lower the CST of the phenol-water system, ensuring miscibility at room temperature.[5]

  • Drug Delivery Systems: Advanced drug delivery strategies may utilize phase transitions. For example, systems can be designed to be homogeneous at one temperature for administration and then separate into two phases at body temperature to control drug release. The study of partially miscible systems is also relevant to the development of novel drug carriers like microemulsions.[18]

  • Purity Analysis: The CST of a system is very sensitive to impurities. A change in the CST value of a known binary system can be used to determine the concentration of an impurity, as the shift is often a linear function of the impurity's concentration.[5][15]

References

A Comparative Guide to the Reproducibility of Aniline-Water Critical Solution Temperature Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the critical solution temperature (CST) is a fundamental practice in physical chemistry, offering insights into the phase behavior of partially miscible liquids. The aniline-water system is a classic example used to illustrate the concept of an upper critical solution temperature (UCST), the temperature above which the two components are miscible in all proportions. However, the reproducibility of this measurement can be influenced by several experimental factors. This guide provides a comparative overview of reported CST values for the aniline-water system, a detailed experimental protocol, and a discussion of factors affecting measurement reproducibility.

Data Presentation: Comparison of Reported Aniline-Water CST Values

The following table summarizes experimentally determined values for the upper critical solution temperature (CST) and the critical composition of the aniline-water system from various literature sources. This data highlights the variability in measurements and underscores the importance of standardized experimental protocols.

ReferenceReported CST (°C)Reported Critical Composition (mass % aniline)
Baeza et al. (2011)167.021.0
Cheraitia et al. (2009)166.018.0
D'Aprano et al. (1979)166.019.5
Flaschner (1909)168.0-
Kaware (2013)165.520.0
IUPAC-NIST Recommended 167.9 ± 0.1 19.1 ± 0.1

Note: The data is compiled from the IUPAC-NIST Solubility Data Series and other individual research articles. The IUPAC-NIST recommended values are based on a critical evaluation of available data.[1][2]

Experimental Protocol: Determination of Aniline-Water CST

This protocol outlines a standard method for determining the upper critical solution temperature of the aniline-water system.

Materials:

  • Aniline (B41778) (analytical grade, freshly distilled and colorless)

  • Distilled or deionized water

  • A set of clean, dry test tubes with stoppers

  • A calibrated thermometer (e.g., -10 to 200 °C, with 0.1 °C resolution)

  • A heating apparatus (e.g., water bath with a stirrer and temperature control)

  • A cooling bath (e.g., ice-water mixture)

  • A burette or calibrated pipettes for accurate liquid measurement

  • A stirrer (e.g., a thin glass rod or magnetic stirrer)

Procedure:

  • Preparation of Aniline-Water Mixtures: Prepare a series of aniline-water mixtures with varying compositions by mass percent in separate test tubes. It is recommended to cover a range of compositions around the expected critical composition (e.g., 10%, 15%, 20%, 25%, 30% aniline by mass). Accurately weigh the required amounts of aniline and water into each test tube and securely stopper them.

  • Heating and Observation:

    • Place a test tube containing an aniline-water mixture into the heating bath.

    • Immerse the thermometer bulb into the mixture, ensuring it does not touch the bottom of the test tube.

    • Begin heating the bath slowly while continuously stirring the mixture to ensure uniform temperature distribution.

    • Observe the mixture for the disappearance of turbidity. The temperature at which the mixture becomes a single, clear, and homogeneous phase is the miscibility temperature for that specific composition. Record this temperature.

  • Cooling and Confirmation:

    • Remove the test tube from the heating bath and allow it to cool slowly while continuing to stir.

    • Observe the mixture for the reappearance of turbidity, which indicates phase separation. Record the temperature at which turbidity reappears.

    • The average of the temperatures recorded during heating and cooling can be taken as the equilibrium miscibility temperature for that composition.

  • Data Collection: Repeat the heating and cooling cycles for each prepared aniline-water mixture, recording the miscibility temperatures.

  • Data Analysis:

    • Plot a graph of the miscibility temperature (Y-axis) against the mass percentage of aniline (X-axis).

    • The resulting curve should be approximately parabolic.

    • The maximum temperature on this curve corresponds to the upper critical solution temperature (CST). The composition at which this maximum occurs is the critical composition.

Factors Affecting the Reproducibility of CST Measurements

Several factors can influence the measured CST of the aniline-water system, leading to variations in reported values:

  • Purity of Components: The presence of impurities in either aniline or water can significantly alter the CST.[3] Aniline is particularly susceptible to oxidation, which can lead to colored impurities and affect its phase behavior.[4] Therefore, using freshly distilled, colorless aniline and high-purity water is crucial for obtaining reproducible results.

  • Heating and Cooling Rates: The rate at which the mixture is heated or cooled can affect the observed miscibility and turbidity points.[5][6] A slow and controlled rate of temperature change is essential to allow the system to reach equilibrium. Rapid heating can lead to an overestimation of the miscibility temperature, while rapid cooling can result in an underestimation of the temperature at which turbidity reappears.

  • Stirring: Adequate and consistent stirring is necessary to ensure temperature homogeneity throughout the mixture and to facilitate the observation of the precise point of phase transition.

  • Thermometer Accuracy and Placement: The accuracy of the thermometer and its proper placement within the sample are critical for obtaining reliable temperature readings. The thermometer bulb should be fully immersed in the liquid mixture.

  • Subjectivity in Observation: The visual determination of the disappearance or reappearance of turbidity can be subjective and may vary between observers.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the aniline-water CST and the logical relationship of factors affecting its reproducibility.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Aniline-Water Mixtures of Varying Compositions B Heat Mixture Slowly with Constant Stirring A->B C Record Temperature of Turbidity Disappearance B->C D Cool Mixture Slowly with Constant Stirring C->D E Record Temperature of Turbidity Reappearance D->E F Plot Temperature vs. Composition E->F Repeat for all compositions G Determine CST and Critical Composition F->G

Experimental workflow for CST determination.

G A Reproducibility of Aniline-Water CST B Purity of Aniline and Water A->B C Heating and Cooling Rate A->C D Stirring Rate A->D E Thermometer Accuracy A->E F Observer Subjectivity A->F

Factors influencing the reproducibility of CST measurements.

References

A Guide to the Inter-laboratory Comparison of the Aniline-Water Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the experimental data for the aniline-water phase diagram as determined by various research laboratories. The mutual solubility of aniline (B41778) and water is a classic example of a binary system with an upper critical solution temperature (UCST), above which the two components are completely miscible. This document is intended for researchers, scientists, and professionals in drug development who require a consolidated understanding of this system's phase behavior.

Data Presentation

The following table summarizes the mutual solubility data for the aniline-water system from multiple sources. The data has been compiled and critically evaluated, with classifications of "recommended" (R), "tentative" (T), or "doubtful" (D) where such assessments are available.[1]

Temperature (K)Mole Fraction of Aniline (x₁) in Water-rich PhaseMole Fraction of Aniline (x₁) in Aniline-rich PhaseData EvaluationReference
293.150.0100.945RSmith et al.
313.150.0110.920RSidgwick et al.
333.150.0130.885RGriswold et al.
353.150.0180.835THansen et al.
373.150.0260.770TMaslovskaya et al.
436.80.3370.337-Critical Point
441.150.0890.584DSazonov et al.

Note: The critical point represents the upper critical solution temperature (UCST) where the two liquid phases merge into a single phase. The values presented are a selection from a larger dataset for illustrative purposes. For a comprehensive and critically evaluated dataset, refer to the IUPAC-NIST Solubility Data Series.[1][2]

Experimental Protocols

The determination of the aniline-water phase diagram typically involves measuring the mutual solubility of the two components at various temperatures. A common and straightforward methodology is the titration or synthetic method.[3]

General Experimental Protocol (Titration Method):

  • Preparation of Mixtures: A series of mixtures with known compositions of aniline and water are prepared by mass in sealed containers (e.g., glass ampoules or test tubes).

  • Heating and Observation: Each mixture is slowly heated in a controlled temperature bath. The contents are continuously stirred to ensure thermal equilibrium.

  • Turbidity Point Determination: The temperature at which the mixture, which is initially two phases and appears turbid, becomes a single homogeneous phase (disappearance of turbidity) is recorded. This temperature is the solubility temperature for that specific composition.

  • Cooling and Observation: The clear solution is then allowed to cool slowly, and the temperature at which turbidity reappears is also recorded. The average of the two temperatures is taken as the phase transition temperature.

  • Data Plotting: The solubility temperatures are plotted against the corresponding compositions (in mole fraction or mass percent of aniline). The resulting curve represents the phase boundary (binodal curve) of the aniline-water system.

  • Critical Solution Temperature: The maximum temperature on the phase diagram, where the two phases merge, is the upper critical solution temperature (UCST).

Alternative methods may involve analytical techniques such as gas chromatography to determine the composition of the coexisting phases at a given temperature after allowing the mixture to equilibrate.[4][5]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the aniline-water phase diagram using the titration method.

G cluster_prep Mixture Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh Aniline and Water B Seal in Container A->B C Heat Mixture in Bath B->C D Observe for Turbidity Disappearance C->D E Record Temperature D->E F Cool Mixture E->F G Observe for Turbidity Reappearance F->G H Record Temperature G->H I Average Temperatures H->I J Plot Temperature vs. Composition I->J K Determine Phase Diagram and UCST J->K

Experimental workflow for determining the aniline-water phase diagram.

References

A Comparative Guide to the Analytical Validation of Aniline in Water

Author: BenchChem Technical Support Team. Date: December 2025

Aniline (B41778) is a primary aromatic amine that is extensively used in the manufacturing of dyes, polymers, pharmaceuticals, and rubber.[1][2][3] Its presence in water sources, often as a result of industrial discharge or from the degradation of pesticides, is a significant environmental and health concern due to its toxicity and suspected carcinogenicity.[2][3][4][5][6] Therefore, the development of sensitive, efficient, and reliable analytical methods for the determination of aniline in water is of paramount importance.

This guide provides a comparative overview of various analytical techniques for the quantification of aniline in water, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry. It is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and chemical analysis.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for aniline determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of different methods based on published experimental data.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Relative Standard Deviation (RSD) (%)
GC-MS 0.0042–0.031 ng/mL[4]-0.03–0.10 ng/mL[4]101–121[4]1.1–22.1[4]
HPLC with On-line SPE ≤ 0.2 µg/L[2]-1–100 µg/L[2][3]98–108[2][3]≤ 0.3[3]
LC-MS/MS 0.50 µg/L[7]1.00 µg/L[7]0.5–500 µg/L[7]86.7–93.7[7]1.5–9.2[7]
Spectrophotometry (Diazotization-Coupling) 0.001 mg/L[1]-0.005–2.0 mg/L[1]98.0–103.0[1]0.7[1]
Spectrophotometry (N-chlorosuccinimide & 8-hydroxyquinaldine) 30 µg/L[5][8]-0.2–15 mg/L[5][8]96–103[5][8]< 3[5][8]
Capillary Electrophoresis (with on-line concentration) 0.29–0.43 ng/mL[6]-1–1000 ng/mL[6]--
Experimental Workflow

The general workflow for the analysis of aniline in water involves sample collection, preparation, instrumental analysis, and data processing. The specific steps can vary depending on the chosen analytical technique.

Aniline Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Water Sample Collection pH_Adjustment pH Adjustment SampleCollection->pH_Adjustment Extraction Extraction (LLE or SPE) pH_Adjustment->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (optional) Concentration->Derivatization HPLC HPLC Concentration->HPLC Spectrophotometry Spectrophotometry Concentration->Spectrophotometry GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition HPLC->DataAcquisition Spectrophotometry->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of aniline in water samples.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the determination of aniline and its derivatives.[4]

Sample Preparation (Liquid-Liquid Extraction):

  • Take a 1000 mL water sample in a separatory funnel.

  • Add 30 g of NaCl and 0.5 mL of a surrogate standard (e.g., 0.2 ppm aniline-d5 (B30001) in dichloromethane).

  • Extract the sample twice with dichloromethane (B109758) (first with 100 mL, then with 50 mL).[4]

  • Combine the organic phases and extract them twice with 10 mL portions of 6N HCl.[4]

  • Combine the HCl extracts, cool in an ice bath, and slowly add 22 mL of 6N NaOH.[4]

  • Extract the aqueous solution twice with 10 mL portions of dichloromethane.[4]

  • The combined dichloromethane extract is then ready for GC-MS analysis.

Instrumental Conditions:

  • Column: Capillary column suitable for amine analysis.

  • Carrier Gas: Hydrogen at a flow rate of 1 mL/min.[9]

  • Injector Temperature: 180°C.[9]

  • Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min.[9]

  • Mass Spectrometer: Operated in electron-impact mode at 70 eV. Selected Ion Monitoring (SIM) is used for enhanced sensitivity, monitoring characteristic ions of aniline (e.g., m/z 93).[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used with various detectors. For aniline analysis, UV or diode array detectors are common. On-line Solid-Phase Extraction (SPE) can be coupled with HPLC to enhance sensitivity.[2][3][10]

Sample Preparation (On-line SPE):

  • Water samples are typically filtered through a 0.22 µm membrane before analysis.[11]

  • For on-line SPE-HPLC, the sample is loaded onto a preconcentration column (e.g., packed with cigarette filters or a commercial SPE cartridge).[3][10]

  • The analytes are then eluted from the preconcentration column into the analytical column using the HPLC mobile phase.[10]

Instrumental Conditions (HPLC with UV Detection):

  • Analytical Column: A reversed-phase C18 or C4 column is commonly used.[7][12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., formic acid or acetate (B1210297) buffer).[7][9][12]

  • Flow Rate: Typically 1.0 mL/min.[10][12]

  • Detection: UV detection at a wavelength where aniline shows significant absorbance (e.g., 200 nm, 230 nm, or 270 nm).[12][13][14]

Spectrophotometry

Spectrophotometric methods are often simpler and more cost-effective, making them suitable for routine analysis.[5] These methods typically involve a derivatization reaction to produce a colored compound that can be measured.

Method 1: Diazotization-Coupling Reaction

This method is based on the diazotization of aniline followed by a coupling reaction to form a colored azo dye.[1]

Experimental Protocol:

  • Reagents: 0.1 M HCl, 0.5% (w/v) Sodium Nitrite (NaNO₂), and 1.0% (w/v) 1-Naphthol (B170400) in 0.5 M NaOH.[1]

  • A water sample containing aniline is injected into a carrier stream in a Flow Injection Analysis (FIA) system.[1]

  • The sample merges with the HCl and NaNO₂ reagents to form a diazonium salt.[1]

  • This is then mixed with the 1-naphthol solution, leading to the formation of an azo dye.[1]

  • The absorbance of the colored product is measured at its maximum wavelength (λmax), typically around 495 nm.[1]

Method 2: Reaction with N-chlorosuccinimide and 8-hydroxyquinaldine (B167061)

This method produces a blue-colored dye.[5][8]

Experimental Protocol:

  • Chromogenic Reagent: A solution of 0.75 g 8-hydroxyquinaldine and 0.5 g N-chlorosuccinimide in 25 mL of N,N-dimethylformamide (DMF).[5]

  • To a water sample containing aniline, add the chromogenic reagent.

  • Adjust the pH of the solution to 10-11 by adding 3 mol/L NaOH.[5][8]

  • A blue-colored dye forms immediately.[5][8]

  • Measure the absorbance at the maximum absorption wavelength of 615 nm.[5][8]

Logical Relationship Diagram

The choice of analytical method is often a trade-off between sensitivity, cost, and complexity. The following diagram illustrates the logical relationship between these factors for the discussed methods.

Method Selection Logic Requirement Analytical Requirement HighSensitivity High Sensitivity (< µg/L) Requirement->HighSensitivity Low Concentration ModerateSensitivity Moderate Sensitivity (µg/L - mg/L) Requirement->ModerateSensitivity Higher Concentration GCMS_LCMS GC-MS or LC-MS/MS HighSensitivity->GCMS_LCMS High Selectivity HPLC_SPE HPLC with SPE HighSensitivity->HPLC_SPE Good Sensitivity Spectrophotometry Spectrophotometry ModerateSensitivity->Spectrophotometry Cost-Effective, Routine Analysis

Caption: Logic for selecting an analytical method for aniline in water.

References

Aniline-Water: A Comparative Guide to a Classic Model System for Liquid-Liquid Equilibria

Author: BenchChem Technical Support Team. Date: December 2025

The aniline-water system is a cornerstone in the study of liquid-liquid equilibria (LLE), providing a classic and accessible model for researchers, scientists, and drug development professionals to understand the principles of phase separation. This guide offers an objective comparison of the aniline-water system with other common LLE model systems, supported by experimental data and detailed protocols.

Performance Comparison of LLE Model Systems

The choice of a model system for LLE studies depends on factors such as the critical solution temperature (CST), the degree of mutual solubility, and the ease of analysis. Below is a comparison of the aniline-water system with two other frequently used aqueous binary systems: phenol-water and nitromethane-water.

PropertyAniline (B41778) + WaterPhenol (B47542) + WaterNitromethane + Water
Upper Critical Solution Temperature (UCST) 168 °C (441.15 K)66.8 °C (339.95 K)104.5 °C (377.65 K)
System Type Type IIType IType I
Key Characteristics Moderate mutual solubility below the UCST. The two components are completely miscible above this temperature.Forms a miscibility gap at lower temperatures and becomes completely miscible above the UCST.Exhibits partial miscibility over a specific temperature range, with a UCST above which the components are fully miscible.
Advantages Well-characterized system with extensive literature data. The CST is in a convenient temperature range for many experimental setups.Lower CST than aniline-water, making it suitable for experiments at near-ambient temperatures.Relatively non-toxic and has a well-defined phase boundary.
Disadvantages Aniline is toxic and has a relatively high boiling point.Phenol is corrosive and toxic.Nitromethane is flammable and a potential explosive.

Quantitative Liquid-Liquid Equilibrium Data

The following tables summarize the mutual solubility data for the aniline-water, phenol-water, and nitromethane-water systems at various temperatures. The compositions are given in mole fraction.

Table 1: Aniline + Water System [1][2]

Temperature (°C)Mole Fraction of Aniline in Water-Rich Phase (xAniline)Mole Fraction of Water in Aniline-Rich Phase (xWater)
500.0100.284
800.0130.350
1000.0170.410
1200.0240.470
1400.0350.530
1600.0580.580
168 (UCST)0.12830.1283

Table 2: Phenol + Water System [3][4][5]

Temperature (°C)Mole Fraction of Phenol in Water-Rich Phase (xPhenol)Mole Fraction of Water in Phenol-Rich Phase (xWater)
200.0160.720
300.0180.680
400.0220.630
500.0280.570
600.0400.480
66.8 (UCST)0.0780.078

Table 3: Nitromethane + Water System [6][7][8][9]

Temperature (°C)Mole Fraction of Nitromethane in Water-Rich Phase (xNitromethane)Mole Fraction of Water in Nitromethane-Rich Phase (xWater)
200.0280.090
400.0350.120
600.0450.160
800.0600.220
1000.0850.310
104.5 (UCST)~0.15~0.15

Experimental Protocols

Two common methods for determining liquid-liquid equilibria are the titration method and the shake-flask method.

Titration Method for Determining the Binodal Curve

This method is used to determine the boundary between the one-phase and two-phase regions (the binodal curve).

Materials:

  • Aniline

  • Distilled water

  • Thermostatic water bath

  • Burette

  • Magnetic stirrer and stir bar

  • Erlenmeyer flasks

  • Thermometer

Procedure:

  • Prepare a series of mixtures of known composition of aniline and water in Erlenmeyer flasks.

  • Place a flask in the thermostatic water bath set to a temperature below the expected UCST.

  • While stirring the mixture, slowly add the third component (either aniline or water, depending on the initial composition) from a burette.

  • Observe the mixture for the appearance or disappearance of turbidity. The point at which the solution becomes clear (or turbid, depending on the direction of titration) is the endpoint.

  • Record the volume of titrant added and the temperature.

  • Repeat the procedure for different initial compositions and at different temperatures to map out the entire binodal curve.

Shake-Flask Method for Determining Tie-Lines

This method is used to determine the composition of the two liquid phases in equilibrium (a tie-line).

Materials:

  • Aniline

  • Distilled water

  • Thermostatic shaker bath

  • Separatory funnel

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for composition analysis

Procedure:

  • Prepare a mixture of aniline and water with a composition that falls within the two-phase region at a desired temperature.

  • Place the mixture in a separatory funnel and place it in a thermostatic shaker bath set to the desired temperature.

  • Shake the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Stop the shaking and allow the two phases to separate completely.

  • Carefully withdraw a sample from each of the two layers using a syringe.

  • Analyze the composition of each sample using a pre-calibrated analytical technique such as gas chromatography to determine the mole fraction of each component in each phase.

  • The compositions of the two phases at equilibrium represent a single tie-line on the phase diagram.

  • Repeat the experiment with different overall compositions at the same temperature to confirm that the tie-line endpoints are consistent.

Visualizing LLE Concepts

The following diagrams illustrate the experimental workflow and a logical comparison of the model systems.

LLE_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_mixture Prepare Binary Mixture (Known Composition) thermostatic_bath Place in Thermostatic Bath (Controlled Temperature) prep_mixture->thermostatic_bath agitation Agitate to Reach Equilibrium (e.g., Stirring/Shaking) thermostatic_bath->agitation phase_separation Allow Phases to Separate agitation->phase_separation sampling Sample Each Phase phase_separation->sampling composition_analysis Analyze Composition (e.g., GC, Refractometry) sampling->composition_analysis phase_diagram Plot Data on Phase Diagram composition_analysis->phase_diagram

Experimental workflow for determining a tie-line in a binary LLE system.

LLE_Comparison Aniline_Water Aniline + Water UCST: 168 °C Advantages: Well-studied Convenient CST Disadvantages: Aniline toxicity Phenol_Water Phenol + Water UCST: 66.8 °C Advantages: Low CST Accessible Disadvantages: Phenol toxicity & corrosivity Nitromethane_Water Nitromethane + Water UCST: 104.5 °C Advantages: Low toxicity Clear phase boundary Disadvantages: Flammable Model_Systems LLE Model Systems Model_Systems->Aniline_Water Classic Example Model_Systems->Phenol_Water Low-Temp Alternative Model_Systems->Nitromethane_Water Safer Alternative

Comparison of common binary aqueous model systems for LLE studies.

References

A Comparative Guide to Critical Solution Temperature Measurement for the Aniline-Water System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the Critical Solution Temperature (CST) is a fundamental exercise in physical chemistry and holds significant importance in various scientific and industrial applications, including drug formulation and development. The CST of a binary liquid system, such as aniline (B41778) and water, is the critical temperature at which the two partially miscible components become fully miscible in all proportions, forming a single homogeneous phase. This guide provides a comparative study of three common experimental techniques for measuring the CST of the aniline-water system: the visual turbidity method, the spectroscopic (turbidimetric) method, and the viscometric method.

Introduction to the Aniline-Water System

Aniline and water are classic examples of a binary system with an upper critical solution temperature (UCST). At temperatures below the UCST, the two liquids are only partially miscible, forming two conjugate solutions: a saturated solution of aniline in water and a saturated solution of water in aniline. As the temperature increases, the mutual solubility of the two components increases until the UCST is reached, at which point they become completely miscible. The precise measurement of this temperature is crucial for understanding the phase behavior of the system.

Data Presentation: Mutual Solubility of Aniline and Water

The following table summarizes the mutual solubility data for the aniline-water system at various temperatures, which is essential for constructing the phase diagram and determining the CST. The data is compiled from the IUPAC-NIST Solubility Data Series.

Temperature (°C)Mole Fraction of Aniline (Water-Rich Phase)Mole Fraction of Aniline (Aniline-Rich Phase)
00.00650.887
100.00690.864
200.00740.838
300.00810.811
400.00910.782
500.01040.751
600.01210.718
700.01430.682
800.01730.642
900.02130.597
1000.02680.545
1100.03460.485
1200.04610.415
1300.06370.339
1400.09270.262
1500.1410.198
1600.1880.188

The Critical Solution Temperature for the aniline-water system is approximately 168.15 °C (441.3 K) at a critical mole fraction of aniline of about 0.19.

Comparison of Measurement Techniques

This section details the experimental protocols for three distinct methods of CST determination and provides a comparative analysis of their performance.

Visual Turbidity Method

This is the most traditional and straightforward method for CST determination. It relies on the visual observation of the appearance or disappearance of turbidity in the aniline-water mixture as the temperature is changed.

Experimental Protocol:

  • Preparation of Mixtures: Prepare a series of aniline-water mixtures of known compositions (e.g., by weight or volume) in sealed glass tubes. A range of compositions bracketing the expected critical composition should be prepared.

  • Heating and Observation: The sealed tube containing a mixture is placed in a temperature-controlled water or oil bath equipped with a stirrer and a calibrated thermometer.

  • The bath is heated slowly and uniformly while the mixture is continuously stirred.

  • The temperature at which the turbidity of the mixture disappears, indicating the formation of a single homogeneous phase, is recorded as the miscibility temperature.

  • Cooling and Observation: The clear solution is then allowed to cool slowly with continuous stirring.

  • The temperature at which turbidity reappears, signifying phase separation, is also recorded.

  • The average of the two temperatures (disappearance and reappearance of turbidity) is taken as the miscibility temperature for that specific composition.

  • Data Analysis: The miscibility temperatures are plotted against the corresponding compositions (e.g., weight percent or mole fraction of aniline). The maximum point on the resulting curve corresponds to the Critical Solution Temperature (CST) and the critical composition.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis A Prepare Aniline-Water Mixtures of Known Compositions B Place Mixture in Temperature-Controlled Bath A->B C Heat Slowly with Continuous Stirring B->C D Record Temperature of Turbidity Disappearance C->D E Cool Slowly with Continuous Stirring D->E F Record Temperature of Turbidity Reappearance E->F G Calculate Average Miscibility Temperature F->G H Plot Miscibility Temperature vs. Composition G->H I Determine CST and Critical Composition H->I

Caption: Workflow for CST determination by the visual turbidity method.

Spectroscopic (Turbidimetric) Method

This method offers a more objective and automated approach to CST determination by measuring the change in light transmission through the sample as a function of temperature. The formation of a turbid, two-phase system will scatter light, leading to a decrease in transmittance (or an increase in absorbance).

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier or water-jacketed) is required.

  • Sample Preparation: An aniline-water mixture of a specific, known composition is placed in a cuvette.

  • Measurement: The cuvette is placed in the spectrophotometer, and the instrument is set to monitor the transmittance or absorbance at a wavelength where neither component absorbs significantly (e.g., in the visible range, around 600-700 nm).

  • Temperature Ramp: The temperature of the cuvette holder is ramped up and down at a slow, controlled rate, passing through the expected miscibility temperature.

  • Data Acquisition: The transmittance/absorbance is recorded continuously as a function of temperature.

  • Data Analysis: A plot of transmittance (or absorbance) versus temperature is generated. The miscibility temperature is identified as the point of sharpest change in the transmittance/absorbance, which can be determined from the inflection point of the curve (often by taking the derivative of the curve). The experiment is repeated for various compositions.

  • CST Determination: The miscibility temperatures obtained for different compositions are plotted against composition, and the CST is determined as the maximum of this curve.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare Aniline-Water Mixture B Place in Cuvette of a Spectrophotometer with Temperature Control A->B C Set Wavelength to Monitor Light Scattering B->C D Ramp Temperature Up and Down C->D E Continuously Record Transmittance/Absorbance D->E F Plot Transmittance vs. Temperature E->F G Identify Miscibility Temperature (Inflection Point) F->G H Repeat for Multiple Compositions G->H I Plot Miscibility Temp vs. Composition to find CST H->I

Caption: Workflow for spectroscopic (turbidimetric) CST determination.

Viscometric Method

The viscosity of a liquid mixture is sensitive to its phase behavior. A significant change in viscosity is expected at the phase transition temperature. This principle can be utilized to determine the CST.

Experimental Protocol:

  • Instrumentation: A viscometer capable of operating over a range of temperatures is required. A temperature-controlled bath is essential for precise temperature regulation of the sample.

  • Sample Preparation: Aniline-water mixtures of known compositions are prepared.

  • Measurement: The viscosity of a mixture is measured at a series of increasing and decreasing temperatures, ensuring the system reaches thermal equilibrium at each temperature point.

  • Data Acquisition: The viscosity is recorded as a function of temperature.

  • Data Analysis: A plot of viscosity versus temperature is constructed. The miscibility temperature is identified as the temperature at which a distinct change or discontinuity in the slope of the viscosity-temperature curve occurs. This change reflects the transition from a two-phase (heterogeneous) system to a single-phase (homogeneous) system.

  • CST Determination: The experiment is repeated for various compositions, and the resulting miscibility temperatures are plotted against composition to determine the CST.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare Aniline-Water Mixture B Place in a Temperature-Controlled Viscometer A->B C Measure Viscosity at a Series of Temperatures B->C D Allow Thermal Equilibrium at Each Point C->D E Plot Viscosity vs. Temperature D->E F Identify Miscibility Temperature (Change in Slope) E->F G Repeat for Multiple Compositions F->G H Plot Miscibility Temp vs. Composition to find CST G->H

Caption: Workflow for viscometric CST determination.

Comparative Analysis of Techniques

FeatureVisual Turbidity MethodSpectroscopic (Turbidimetric) MethodViscometric Method
Principle Visual observation of phase separation.Measurement of light scattering due to turbidity.Detection of viscosity changes at phase transition.
Objectivity Subjective, depends on the observer's perception.Objective, based on instrument readings.Objective, based on instrument readings.
Sensitivity Can be less sensitive, especially for gradual transitions.High sensitivity to the onset of phase separation.Can be sensitive, but depends on the magnitude of the viscosity change.
Automation Difficult to automate.Easily automated for continuous monitoring.Can be automated.
Equipment Simple and inexpensive (test tubes, thermometer, water bath).Requires a spectrophotometer with temperature control.Requires a viscometer with temperature control.
Sample Volume Relatively large volumes may be needed for clear observation.Small sample volumes can be used (cuvette-based).Sample volume depends on the viscometer type.
Potential Errors Subjective judgment of turbidity, slow heating/cooling rates needed.Presence of other light-scattering particles (impurities), bubbles.Incomplete thermal equilibrium, shear-induced effects on phase separation.

Conclusion

The choice of method for determining the Critical Solution Temperature of the aniline-water system depends on the required accuracy, objectivity, and available resources.

  • The visual turbidity method is a simple, cost-effective technique suitable for educational purposes and preliminary investigations.

  • The spectroscopic (turbidimetric) method offers a significant improvement in objectivity and sensitivity, making it well-suited for research and quality control applications where precise and reproducible data are required.

  • The viscometric method provides an alternative objective approach and can offer additional insights into the rheological properties of the system near the critical point, which can be valuable in certain research contexts.

For researchers, scientists, and drug development professionals, the spectroscopic and viscometric methods are generally recommended for their objectivity and the quantitative nature of the data they produce. The selection between these two may depend on the specific information sought beyond just the CST value.

An In-depth Analysis of the Aniline-Cyclohexane-Water Ternary System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical engineering, understanding the phase behavior of ternary systems is crucial for processes such as liquid-liquid extraction and reaction engineering. This guide provides a detailed analysis of the aniline-cyclohexane-water ternary system, presenting experimental data, outlining methodologies for its characterization, and visualizing the system's behavior and experimental workflow.

Comparative Analysis of Phase Composition

The mutual solubility of aniline (B41778), cyclohexane, and water has been experimentally determined at various temperatures. The following table summarizes the liquid-liquid equilibrium data at 29.0 °C, 39.0 °C, and 45.6 °C, with compositions expressed in mole fractions.[1] This data is essential for understanding the partitioning of the components between the different liquid phases.

Temperature (°C)PhaseAniline (mole fraction)Cyclohexane (mole fraction)Water (mole fraction)
29.0Aniline-rich0.8870.0830.030
Cyclohexane-rich0.0310.9680.001
Water-rich0.0020.0000.998
39.0Aniline-rich0.7980.1650.037
Cyclohexane-rich0.0570.9410.002
Water-rich0.0030.0000.997
45.6Aniline-rich0.6550.2950.050
Cyclohexane-rich0.1150.8820.003

Note: Data extracted from Sazonov et al., Journal of Chemical and Engineering Data, 2001.[1]

As the temperature increases, the mutual solubility of the components generally increases, leading to a smaller two-phase region in the ternary phase diagram.[1]

Experimental Protocols

The determination of the phase diagram for a ternary system like aniline-cyclohexane-water involves two key experimental procedures: the determination of the binodal curve (solubility curve) and the determination of tie lines.

Determination of the Binodal Curve (Titration Method)

The boundary of the two-phase region, known as the binodal curve, is typically determined by the titration method.[1][2]

  • Preparation of Binary Mixtures: Prepare a series of binary mixtures of known compositions of two of the components (e.g., aniline and cyclohexane) in a thermostated vessel.

  • Titration: Titrate the binary mixture with the third component (e.g., water) at a constant temperature. The titrant is added dropwise with constant stirring.

  • Endpoint Detection: The endpoint of the titration is the appearance of turbidity, which indicates the transition from a single-phase to a two-phase system.[2] The composition of the mixture at this point lies on the binodal curve.

  • Repeat for Different Compositions: Repeat the process with different initial binary mixture compositions to obtain a series of points on the binodal curve.

  • Connecting the Points: The binodal curve is then constructed by connecting these experimentally determined points on a triangular phase diagram.

Determination of Tie Lines (Equilibrium and Analysis Method)

Tie lines connect the compositions of the two liquid phases that are in equilibrium.[3]

  • Preparation of Ternary Mixtures: Prepare several ternary mixtures with compositions that fall within the two-phase region of the phase diagram.

  • Equilibration: Place the mixtures in a thermostated vessel and stir them for a sufficient time to allow the system to reach equilibrium. After stirring, allow the mixture to stand for a period to ensure complete phase separation.

  • Phase Separation and Sampling: Carefully separate the two liquid phases (e.g., the aniline-rich and cyclohexane-rich phases).

  • Compositional Analysis: Determine the composition of each phase. A common analytical technique for this is gas chromatography.[1]

  • Plotting the Tie Lines: Plot the compositions of the two equilibrium phases on the triangular phase diagram. A straight line connecting these two points represents a tie line.

Visualizing the Process and Phase Behavior

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of a ternary phase diagram.

G Experimental Workflow for Ternary Phase Diagram Determination cluster_0 Binodal Curve Determination cluster_1 Tie Line Determination A Prepare Binary Mixtures (e.g., Aniline + Cyclohexane) B Titrate with Third Component (Water) at Constant T A->B C Observe Turbidity Endpoint B->C D Record Composition C->D I Plot Data on Ternary Diagram D->I E Prepare Ternary Mixtures in Two-Phase Region F Equilibrate and Separate Phases E->F G Analyze Phase Compositions (e.g., Gas Chromatography) F->G H Record Equilibrium Compositions G->H H->I J Construct Binodal Curve and Tie Lines I->J G Aniline-Cyclohexane-Water Phase Diagram (Schematic) A Water B Aniline C Cyclohexane p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 t1_start t1_start t1_end t1_end t1_start->t1_end t2_start t2_start t2_end t2_end t2_start->t2_end one_phase One-Phase Region two_phase Two-Phase Region

References

A Comparative Guide to the Aqueous Solubility of Aniline and Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solubility of aniline (B41778) and phenol (B47542) in water, supported by quantitative data and detailed experimental methodologies. Understanding the aqueous solubility of these fundamental aromatic compounds is crucial for a wide range of applications, from reaction kinetics and synthesis optimization to drug design and environmental impact assessment.

Executive Summary

Phenol exhibits significantly higher solubility in water compared to aniline at room temperature. This difference is primarily attributed to the greater ability of phenol's hydroxyl group to engage in hydrogen bonding with water molecules compared to aniline's amino group. While both compounds feature a hydrophobic benzene (B151609) ring that limits solubility, the stronger intermolecular forces between phenol and water lead to its enhanced miscibility. The solubility of both compounds is temperature-dependent, increasing as temperature rises.

Quantitative Solubility Data

The following table summarizes the key physicochemical properties of aniline and phenol related to their aqueous solubility.

PropertyAnilinePhenol
Chemical Structure C₆H₅NH₂C₆H₅OH
Molar Mass 93.13 g/mol 94.11 g/mol
Solubility in Water ( g/100 mL at 20°C) 3.6[1]8.3[2]
Solubility in Water ( g/100 mL at 25°C) ~3.6[3]8.28[4]
Temperature Dependence of Solubility 3.7 g/100 mL at 30°C, 4.2 g/100 mL at 50°C[5]Becomes miscible with water above 65.3°C[4]
pKa 4.63 (for the conjugate acid, anilinium ion)[1]9.95[2]

Comparative Analysis of Aqueous Solubility

The difference in water solubility between phenol and aniline can be explained by examining their molecular structures and the resulting intermolecular forces with water.

1. Hydrogen Bonding: Both aniline and phenol can act as hydrogen bond donors (via the N-H and O-H groups, respectively) and acceptors (via the lone pairs on nitrogen and oxygen). However, the oxygen atom in phenol's hydroxyl group is more electronegative than the nitrogen atom in aniline's amino group. This creates a more polarized O-H bond, leading to stronger hydrogen bonds with water molecules. Consequently, phenol can integrate more effectively into the hydrogen-bonding network of water.

2. Acidity and Basicity:

  • Phenol is weakly acidic (pKa ≈ 9.95)[2]. The hydroxyl proton can be donated, and the resulting phenoxide ion is stabilized by resonance, which delocalizes the negative charge onto the benzene ring. This acidity contributes to its interaction with water.

  • Aniline is a weak base (pKa of its conjugate acid is ~4.63)[1]. The lone pair of electrons on the nitrogen atom can accept a proton from water. In acidic solutions, aniline is protonated to form the anilinium ion (C₆H₅NH₃⁺), which is significantly more soluble in water due to its ionic nature[3].

3. The Hydrophobic Benzene Ring: Both molecules contain a nonpolar benzene ring, which is hydrophobic and disrupts the hydrogen-bonding structure of water. This large nonpolar component is the primary reason for the limited solubility of both compounds compared to smaller alcohols or amines. However, the stronger hydrogen bonding capability of the hydroxyl group in phenol is more effective at overcoming the hydrophobicity of the phenyl group than the amino group in aniline.

Logical Relationship Diagram

The following diagram illustrates the relationship between molecular properties and the resulting aqueous solubility of aniline and phenol.

G cluster_aniline Aniline cluster_phenol Phenol A_Structure Aniline (C₆H₅NH₂) A_FG Amino Group (-NH₂) A_Structure->A_FG A_Ring Benzene Ring A_Structure->A_Ring A_HBond Moderate H-Bonding A_FG->A_HBond A_Hydrophobic Hydrophobic Character A_Ring->A_Hydrophobic A_Solubility Lower Solubility (3.6 g/100 mL at 20°C) A_HBond->A_Solubility A_Hydrophobic->A_Solubility P_Structure Phenol (C₆H₅OH) P_FG Hydroxyl Group (-OH) P_Structure->P_FG P_Ring Phenyl Group P_Structure->P_Ring P_HBond Stronger H-Bonding (Higher Electronegativity of O) P_FG->P_HBond P_Hydrophobic Hydrophobic Character P_Ring->P_Hydrophobic P_Solubility Higher Solubility (8.3 g/100 mL at 20°C) P_HBond->P_Solubility P_Hydrophobic->P_Solubility

Caption: Factors influencing the aqueous solubility of aniline and phenol.

Experimental Protocol: Quantitative Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent[6].

Objective: To quantitatively determine and compare the solubility of aniline and phenol in deionized water at a constant temperature (e.g., 20°C).

Materials:

  • Aniline (ACS reagent grade, ≥99.5%)

  • Phenol (ACS reagent grade, ≥99.5%)

  • Deionized water

  • Erlenmeyer flasks with stoppers (100 mL)

  • Thermostatic water bath or shaker

  • Analytical balance

  • Pipettes and volumetric flasks

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solute (aniline or phenol) to separate Erlenmeyer flasks containing a known volume of deionized water (e.g., 50 mL). The excess solid/liquid ensures that a saturated solution is formed.

    • Seal the flasks to prevent evaporation.

    • Place the flasks in a thermostatic shaker bath set to the desired temperature (20°C ± 0.5°C).

    • Agitate the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary test can determine the optimal equilibration time[7].

  • Sample Preparation for Analysis:

    • After equilibration, remove the flasks from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow any undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

    • To remove any suspended micro-droplets or particles, centrifuge the aliquot.

    • Filter the supernatant from the centrifuged sample through a 0.45 µm syringe filter. This step is crucial to avoid erroneously high results.

  • Quantitative Analysis:

    • Calibration: Prepare a series of standard solutions of known concentrations for both aniline and phenol in deionized water.

    • Analysis of Samples: Accurately dilute the filtered saturated solutions to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted samples using a suitable analytical method.

      • For Aniline: HPLC with UV detection is a common method. A C18 column can be used with a mobile phase of methanol/water or acetonitrile/water.

      • For Phenol: HPLC with UV detection or direct UV-Vis spectrophotometry can be used. For spectrophotometry, the reaction with ferric chloride to produce a colored complex can be employed for quantification[8].

    • Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

    • Determine the concentration of aniline or phenol in the diluted saturated solutions using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in the desired units, typically g/100 mL or mol/L.

Safety Precautions:

  • Aniline and phenol are toxic and can be absorbed through the skin. Handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dispose of all chemical waste according to institutional guidelines.

References

A Comparative Guide to the Thermodynamic Properties of Aniline and Nitrobenzene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic properties of aniline (B41778) and nitrobenzene (B124822) when dissolved in water. The information presented is supported by experimental data to assist researchers in understanding the behavior of these compounds in aqueous environments, a critical consideration in fields ranging from chemical synthesis to drug development and environmental science.

Executive Summary

Aniline and nitrobenzene, while structurally similar as monosubstituted benzene (B151609) derivatives, exhibit distinct thermodynamic profiles in water. Aniline's ability to form hydrogen bonds via its amino group leads to a greater, though still limited, solubility compared to nitrobenzene. The dissolution of both compounds is thermodynamically unfavorable, as indicated by positive standard Gibbs free energies of solution. This unfavorability is largely driven by the significant entropic penalty associated with the ordering of water molecules around the hydrophobic benzene ring.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic properties for the dissolution of aniline and nitrobenzene in water at standard conditions (298.15 K, 1 atm).

Thermodynamic PropertyAniline (C₆H₅NH₂)Nitrobenzene (C₆H₅NO₂)
Molar Mass ( g/mol ) 93.13123.11
Solubility in Water (g/L at 25°C) ~3.6[1]~1.8 - 2.1[2][3]
Molar Solubility (mol/L at 25°C) ~0.0387 (Calculated)~0.0158 (Calculated, average)
Standard Gibbs Free Energy of Solution (ΔG°sol, kJ/mol) +8.1 (Calculated)+10.3 (Calculated)
Enthalpy of Solution (ΔH°sol) Slightly endothermic. The process involves breaking hydrogen bonds in water and forming new solute-water bonds. Experimental values have been determined by calorimetry[4].Endothermic. The dissolution requires energy to overcome intermolecular forces in nitrobenzene and disrupt water's hydrogen bond network.
Entropy of Solution (ΔS°sol) Unfavorable (negative). A significant decrease in entropy occurs as water molecules form ordered, cage-like structures around the hydrophobic phenyl group, outweighing the entropy gain from the dispersal of aniline molecules.[5]Unfavorable (negative). Similar to aniline, the hydrophobic effect dominates, leading to a net decrease in the system's entropy.

Note: The Standard Gibbs Free Energy of Solution (ΔG°sol) was calculated from molar solubility (S) using the formula ΔG°sol = -RTln(S), where R = 8.314 J/(mol·K) and T = 298.15 K.

Molecular Interactions in Aqueous Solution

The differences in the thermodynamic properties of aniline and nitrobenzene in water can be attributed to their distinct molecular interactions with water molecules.

Aniline Dissolution Pathway

The dissolution of aniline involves a balance between favorable and unfavorable interactions. The amino (-NH₂) group is polar and capable of acting as both a hydrogen bond donor and acceptor with water molecules. This interaction is energetically favorable. However, the large, nonpolar benzene ring disrupts the extensive hydrogen-bonding network of water, forcing the water molecules to rearrange into a more ordered, cage-like structure around the ring. This process, known as the hydrophobic effect, is entropically unfavorable.

Aniline_Dissolution cluster_bulk_water Bulk Water cluster_solvated Solvated Aniline H2O1 H₂O H2O2 H₂O H2O1->H2O2 H-Bond H2O3 H₂O H2O2->H2O3 H-Bond Aniline_solute Aniline (C₆H₅NH₂) Aniline_solvated Aniline Aniline_solute->Aniline_solvated Dissolution H2O_solv1 H₂O Aniline_solvated->H2O_solv1 H-Bond (-NH₂) H2O_solv2 H₂O H2O_solv2->Aniline_solvated H-Bond (-NH₂) H2O_solv3 H₂O H2O_solv4 H₂O H2O_solv3->H2O_solv4 Ordered Water (Hydrophobic Effect) Nitrobenzene_Dissolution cluster_bulk_water Bulk Water cluster_solvated Solvated Nitrobenzene H2O1 H₂O H2O2 H₂O H2O1->H2O2 H-Bond H2O3 H₂O H2O2->H2O3 H-Bond Nitrobenzene_solute Nitrobenzene (C₆H₅NO₂) Nitrobenzene_solvated Nitrobenzene Nitrobenzene_solute->Nitrobenzene_solvated Dissolution H2O_solv1 H₂O Nitrobenzene_solvated->H2O_solv1 Dipole-Dipole Interaction H2O_solv2 H₂O H2O_solv3 H₂O H2O_solv2->H2O_solv3 Ordered Water (Hydrophobic Effect) Calorimetry_Workflow A 1. Equilibration Place known volume of water in calorimeter. Allow to reach thermal equilibrium. B 2. Solute Injection Inject a small, known amount of solute (e.g., aniline). A->B C 3. Data Acquisition Record temperature change (ΔT) as dissolution occurs. B->C D 4. Calculation Calculate heat change (q) using: q = (m_sol * c_sol + C_cal) * ΔT C->D E 5. Molar Enthalpy Calculate ΔH_sol per mole of solute: ΔH_sol = -q / n_solute D->E

References

A Comparative Guide to Aniline Adsorption from Aqueous Solutions: Performance of Various Adsorbent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778), a primary aromatic amine, is a crucial component in numerous industrial processes, including the manufacturing of dyes, pharmaceuticals, and polymers. However, its presence in industrial wastewater poses significant environmental and health risks due to its toxicity. Adsorption is a widely employed, effective, and economical method for the removal of aniline from aqueous solutions. This guide provides a comprehensive comparison of different adsorbent materials for aniline removal, supported by experimental data, detailed protocols, and visual representations of the underlying processes.

Performance Comparison of Adsorbent Materials

The efficiency of an adsorbent is primarily evaluated based on its maximum adsorption capacity (qmax), which indicates the maximum amount of aniline that can be adsorbed per unit mass of the adsorbent. The following table summarizes the performance of various materials in the adsorption of aniline from aqueous solutions.

Adsorbent MaterialAdsorption Capacity (qmax, mg/g)Optimal pHEquilibrium TimeApplicable Isotherm ModelApplicable Kinetic ModelReference
Carbon-Based Materials
Activated Carbon (from apple peel)237.986.0Not SpecifiedFreundlichPseudo-second-order[1]
Activated Carbon (commercial)77.28.030 minNot SpecifiedNot Specified[2]
Microwave-heated Activated Carbon Nanoparticles (MHM-ACNPs)155.88.030 minNot SpecifiedNot Specified[2]
Clay-Based Materials
Cr-bentonite21.60Not SpecifiedNot SpecifiedLangmuirPseudo-second-order[3]
Polymer-Based Materials
Crosslinked sawdust-cyclodextrin polymer84.034.0-8.030 minLangmuirPseudo-second-order[4]
Bifunctional polymeric resin (LS-2)Not SpecifiedNot SpecifiedNot SpecifiedFreundlichPseudo-second-order[5]
Nanocomposite Materials
Graphene oxide-modified attapulgite902.0-4.0Not SpecifiedLangmuirNot SpecifiedNot Specified
Clay/Graphene Oxide/Iron Oxide (Clay/GO/Fe2O3)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSecond-order[6]

Experimental Protocols

To ensure reproducibility and accurate comparison of adsorbent performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in aniline adsorption studies.

Adsorbent Preparation
  • Activated Carbon from Biomass (e.g., Apple Peel):

    • Wash the biomass (e.g., apple peels) thoroughly with deionized water to remove any dirt and impurities.

    • Dry the washed biomass in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.

    • Carbonize the dried biomass in a furnace under an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 600°C) for a specific duration (e.g., 2 hours).

    • Activate the resulting char, for example, by steam activation at a higher temperature (e.g., 800°C) for a set time (e.g., 1 hour), to create a porous structure.[2]

    • Wash the activated carbon with deionized water to remove any remaining activating agent and dry it in an oven.

  • Graphene Oxide-Clay Composite:

    • Synthesize graphene oxide (GO) from graphite (B72142) powder using a modified Hummers' method.

    • Prepare a suspension of clay (e.g., montmorillonite) in deionized water and exfoliate it using ultrasonication.

    • Add the GO suspension to the exfoliated clay suspension and stir for an extended period to ensure homogeneous mixing.

    • The composite can be further modified, for instance by incorporating iron oxide nanoparticles.[6]

    • Dry the resulting composite material for further use.

Batch Adsorption Experiments

Batch adsorption studies are conducted to evaluate the effects of various parameters on aniline removal and to determine the adsorption capacity at equilibrium.

  • Preparation of Aniline Solutions: Prepare a stock solution of aniline (e.g., 1000 mg/L) in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.

  • Adsorption Procedure:

    • Take a series of flasks, each containing a fixed volume of aniline solution of a specific concentration (e.g., 50 mL).

    • Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.

    • Add a known amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Agitate the flasks in a shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.[7]

  • Sample Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

    • Determine the final concentration of aniline in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for aniline (typically around 230 nm or 280 nm).[8]

  • Calculation of Adsorption Capacity: The amount of aniline adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:

    qe = (C₀ - Ce) * V / m

    Where:

    • C₀ is the initial aniline concentration (mg/L).

    • Ce is the equilibrium aniline concentration (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

Adsorption Isotherm Analysis

Adsorption isotherms describe how aniline molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are commonly used to analyze the experimental data.

  • Langmuir Isotherm: Assumes monolayer adsorption on a homogeneous surface. The linearized form is: Ce / qe = 1 / (qm * KL) + Ce / qm A plot of Ce/qe versus Ce gives a straight line, from which the maximum adsorption capacity (qm) and the Langmuir constant (KL) can be determined.[9]

  • Freundlich Isotherm: An empirical model for adsorption on a heterogeneous surface. The linearized form is: log(qe) = log(KF) + (1/n) * log(Ce) A plot of log(qe) versus log(Ce) gives a straight line, from which the Freundlich constants KF (related to adsorption capacity) and n (related to adsorption intensity) can be determined.[10]

Adsorption Kinetic Analysis

Adsorption kinetics describe the rate of aniline uptake by the adsorbent. The pseudo-first-order and pseudo-second-order models are frequently used.

  • Pseudo-Second-Order Model: This model is often found to best describe the adsorption of aniline. The linearized form is: t / qt = 1 / (k₂ * qe²) + t / qe A plot of t/qt versus t gives a straight line, allowing the determination of the equilibrium adsorption capacity (qe) and the pseudo-second-order rate constant (k₂).[11]

Visualizing Adsorption Processes

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in aniline adsorption studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Adsorbent Adsorbent Preparation Batch Batch Adsorption Experiment Adsorbent->Batch Aniline Aniline Solution Preparation Aniline->Batch Analysis Concentration Analysis (UV-Vis) Batch->Analysis Isotherm Isotherm Modeling (Langmuir, Freundlich) Analysis->Isotherm Kinetic Kinetic Modeling (Pseudo-second-order) Analysis->Kinetic

An overview of the experimental workflow for aniline adsorption studies.

Adsorption_Models cluster_isotherm Equilibrium Analysis cluster_kinetic Kinetic Analysis ExperimentalData Experimental Data (Ce, qe, t, qt) Langmuir Langmuir Isotherm (Monolayer Adsorption) ExperimentalData->Langmuir Plot Ce/qe vs. Ce Freundlich Freundlich Isotherm (Heterogeneous Surface) ExperimentalData->Freundlich Plot log(qe) vs. log(Ce) PSO Pseudo-Second-Order (Rate of Adsorption) ExperimentalData->PSO Plot t/qt vs. t

Relationship between experimental data and common adsorption models.

Conclusion

The selection of an appropriate adsorbent for aniline removal depends on various factors, including the required adsorption capacity, cost-effectiveness, and the specific characteristics of the wastewater. Activated carbons, particularly those derived from biomass, demonstrate high adsorption capacities. Clay-based materials offer a low-cost alternative, while novel polymer and nanocomposite materials show promising performance. This guide provides a foundational understanding and practical protocols for researchers to evaluate and compare the efficacy of different materials for the critical task of aniline removal from aqueous environments.

References

A Comparative Guide to the Coupled Treatment of Aniline and Phenol in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and phenol (B47542) are prevalent and toxic organic pollutants found in the wastewater of various industries, including pharmaceuticals, dyes, and petrochemicals. Their simultaneous presence poses a significant challenge for conventional wastewater treatment methods. This guide provides an objective comparison of promising technologies for the coupled treatment of aniline and phenol, supported by experimental data, detailed protocols, and visual diagrams to aid in research and development.

I. Comparative Analysis of Treatment Technologies

The effective removal of both aniline and phenol from wastewater can be achieved through several methods, each with distinct advantages and operational parameters. This section compares three prominent approaches: Electrochemical Copolymerization, Advanced Oxidation Processes (AOPs), and Biological Treatment.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of different coupled treatment methods for aniline and phenol based on published experimental data.

Treatment MethodPollutants & Initial Conc.Removal Efficiency (%)Treatment TimeKey Operating ConditionsReference
Electrochemical Copolymerization Aniline (5 g/L), Phenol (5 g/L)>96% (Aniline), 78% (Phenol), 98% (COD)7 - 10 hoursCurrent: 100-1300 mA, Electrolyte: Na₂SO₄, Electrodes: Titanium-based lead dioxide (anode), Stainless steel (cathode)[1][2]
Advanced Oxidation Process (Fenton) Phenol (100 mg/L)~50.1% (COD)50 minutespH: 3, Fe²⁺:H₂O₂ molar ratio: 3:12[3]
Advanced Oxidation Process (Photocatalysis) Aniline, 2-chloroaniline, 2,6-dichloroanilineComplete degradation300 minutesPhotocatalyst: Halloysite-TiO₂/Fe₂O₃ nanocomposites, UV irradiation[4]
Biological Treatment (Microbial Consortium) Aniline (50-500 mg/L)Effective degradationNot specifiedOptimal pH: 7.0, Optimal Temperature: 30°C[5]
Biological Treatment (Rhodococcus sp. DH-2) Aniline (1000 mg/L)>90%36 hourspH: 8.0, Temperature: 35°C[6]

Note: Direct comparative studies for all methods under identical conditions are limited. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental setups.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the key treatment methods discussed.

Electrochemical Copolymerization of Aniline and Phenol

This method leverages electrochemical oxidation to induce the copolymerization of aniline and phenol, forming insoluble polymers that can be easily removed from water.

Materials and Equipment:

  • Electrolytic cell (e.g., IKA® ElectroSyn 2.0 or a larger custom cell)

  • Anode: Titanium-based lead dioxide electrode

  • Cathode: Stainless steel electrode

  • DC power supply

  • Magnetic stirrer

  • Reagents: Aniline, phenol, sodium sulfate (B86663) (Na₂SO₄)

  • Analytical equipment for concentration measurement (e.g., GC-MS)

Procedure:

  • Prepare an aqueous solution containing aniline (e.g., 5 g/L), phenol (e.g., 5 g/L), and a supporting electrolyte such as Na₂SO₄ (e.g., 0.1 M).

  • Set up the electrolytic cell with the titanium-based lead dioxide anode and stainless steel cathode.

  • Fill the cell with the prepared solution and initiate stirring.

  • Apply a constant current (e.g., 100 mA to 1300 mA) using the DC power supply.

  • Run the electrolysis for a specified duration (e.g., 7-10 hours).

  • During electrolysis, observe the formation of a brown precipitate (the copolymer).

  • After the reaction, separate the insoluble copolymer from the solution by filtration.

  • Analyze the filtrate for residual aniline and phenol concentrations and Chemical Oxygen Demand (COD) to determine the removal efficiency.

Advanced Oxidation Process: Fenton Treatment

The Fenton process utilizes hydroxyl radicals (•OH) generated from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to degrade organic pollutants.

Materials and Equipment:

  • Glass reactor

  • pH meter

  • Magnetic stirrer

  • Reagents: Aniline, phenol, ferrous sulfate (FeSO₄·7H₂O), hydrogen peroxide (H₂O₂), sulfuric acid (H₂SO₄), sodium hydroxide (B78521) (NaOH)

  • Analytical equipment for concentration and COD measurement

Procedure:

  • Prepare a synthetic wastewater solution containing known concentrations of aniline and phenol.

  • Adjust the pH of the solution to the optimal range for the Fenton reaction (typically around 3) using H₂SO₄ or NaOH.

  • Add the Fenton reagents: first, the source of ferrous ions (e.g., FeSO₄·7H₂O), followed by the dropwise addition of H₂O₂. The molar ratio of Fe²⁺ to H₂O₂ is a critical parameter to optimize (e.g., 1:5 to 1:15).

  • Stir the solution vigorously for the desired reaction time (e.g., 30-120 minutes).

  • After the reaction, quench the process by raising the pH to above 7 to precipitate the iron as ferric hydroxide.

  • Separate the precipitate by filtration.

  • Analyze the supernatant for residual pollutant concentrations and COD.

Biological Treatment using a Microbial Consortium

This method employs a mixed culture of microorganisms to biodegrade aniline and phenol.

Materials and Equipment:

  • Bioreactor (e.g., sequencing batch reactor)

  • Aeration system

  • pH and temperature controllers

  • Microbial consortium (isolated from a contaminated site or a culture collection)

  • Mineral salt medium (MSM)

  • Analytical equipment for biomass and pollutant concentration measurement

Procedure:

  • Acclimatize the microbial consortium to the presence of aniline and phenol by gradually increasing their concentrations in the culture medium.

  • Prepare a sterile mineral salt medium containing essential nutrients for microbial growth.

  • Inoculate the bioreactor containing the MSM with the acclimatized microbial consortium.

  • Add the aniline and phenol wastewater to the bioreactor.

  • Maintain optimal operating conditions, including pH (e.g., 7.0) and temperature (e.g., 30°C), and provide sufficient aeration for aerobic degradation.

  • Monitor the degradation of aniline and phenol over time by taking periodic samples and analyzing the pollutant concentrations.

  • Monitor biomass growth, often measured as optical density or volatile suspended solids.

III. Mandatory Visualizations

Diagrams illustrating key processes and pathways are provided below to enhance understanding.

experimental_workflow cluster_pretreatment Pre-treatment (Optional) cluster_main_treatment Main Treatment Stage cluster_post_treatment Post-treatment pretreatment Physical/Chemical Pre-treatment electrochemical Electrochemical Copolymerization pretreatment->electrochemical aop Advanced Oxidation Process (AOP) pretreatment->aop biological Biological Treatment pretreatment->biological separation Solid-Liquid Separation electrochemical->separation aop->separation biological->separation analysis Effluent Quality Analysis separation->analysis treated_water Treated Water analysis->treated_water Discharge/Reuse wastewater Aniline & Phenol Wastewater wastewater->pretreatment Influent

Caption: Experimental workflow for the coupled treatment of aniline and phenol in wastewater.

biodegradation_pathway Aniline Aniline Catechol Catechol Aniline->Catechol Oxidative deamination Phenol Phenol Phenol->Catechol Hydroxylation RingCleavage Ring Cleavage (ortho- or meta-) Catechol->RingCleavage TCA TCA Cycle RingCleavage->TCA CO2_H2O CO₂ + H₂O + Biomass TCA->CO2_H2O

Caption: Converging biodegradation pathways of aniline and phenol.[7]

logical_relationship start Wastewater with Aniline & Phenol fenton Fenton Pre-treatment (Partial Oxidation) start->fenton neutralization Neutralization & Iron Sludge Removal fenton->neutralization Increases biodegradability biological Biological Treatment (Biodegradation of intermediates) neutralization->biological end Treated Effluent biological->end

Caption: Logical relationship in a coupled Fenton-biological treatment system.

References

Safety Operating Guide

Aniline Water: Proper Disposal and Safe Handling Procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of aniline-contaminated water is critical for ensuring laboratory safety and environmental protection. Aniline (B41778) is a toxic substance, classified as a probable human carcinogen, and requires careful handling as hazardous waste.[1][2] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

All work with aniline must be conducted within a designated area, such as a certified laboratory chemical fume hood, to minimize inhalation exposure.[3][4] This area should be clearly marked with a warning sign indicating the presence of a hazardous chemical.[3]

Personal Protective Equipment (PPE): Before handling aniline or its waste, personnel must wear appropriate PPE:

  • Gloves: Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are required. Nitrile gloves are not recommended for handling aniline.[3]

  • Eye Protection: Chemical splash goggles are mandatory.[3]

  • Protective Clothing: A fully-buttoned lab coat, long pants, and closed-toe shoes must be worn.[3][4]

Waste Collection and Containment

Aniline-contaminated water must be managed as dangerous or hazardous waste.[3] It is strictly prohibited to dispose of aniline waste down the drain or in the regular trash.[3][5]

Step-by-Step Collection Procedure:

  • Container Selection: Use a chemically compatible, leak-proof waste container with a secure, screw-on cap. Polyethylene containers are often suitable.[3][5]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "Aniline".[5][6]

  • Waste Transfer: Carefully transfer the aniline water into the designated container. Do not mix with other waste types, especially incompatible materials such as strong oxidizers, strong acids, or strong bases.[3][6]

  • Fill Level: Do not fill the container beyond 75-80% of its capacity to allow for expansion.[5]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[5]

Storage of Aniline Waste

Proper storage of hazardous waste is crucial to prevent accidents and environmental contamination.

  • Location: Store the sealed waste container in a designated, secure, cool, and well-ventilated satellite accumulation area.[3][6][7]

  • Incompatibles: Ensure the storage area is away from incompatible chemicals.[3][6]

  • Ignition Sources: Keep the container away from direct sunlight, heat, sparks, or other sources of ignition.[3]

  • Containment: The use of secondary containment, such as a polypropylene (B1209903) tub, is highly recommended to capture any potential leaks.[3][7]

Spill Management

In the event of a spill, trained personnel should follow these procedures:

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes, absorb the liquid with an inert, dry material such as vermiculite, sand, or earth.[3][6] The contaminated absorbent material must then be collected, placed in a suitable sealed container, and disposed of as hazardous waste.[3][4][6]

  • Large Spills: If a significant amount of aniline is spilled, immediately evacuate the area, secure it, and notify your institution's Environmental Health & Safety (EHS) department or call 911 if there is an immediate threat.[3]

Final Disposal

The ultimate disposal of aniline waste must be handled by professionals. Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal firm to arrange for the pickup and disposal of the hazardous waste container.[7][8][9]

Quantitative Safety Data

The following table summarizes key quantitative safety and exposure limit data for aniline.

ParameterValueReference
OSHA PEL (8-hr TWA)5 ppm (19 mg/m³)[4]
ACGIH TLV (8-hr TWA)2 ppm (7.6 mg/m³)[4]
Flash Point76°C (169°F)[9]
Lower Explosive Limit (LEL)1.3%[9]
Upper Explosive Limit (UEL)11%[9]
Water SolubilityApprox. 35 g/L

Experimental Protocols and Visualizations

This compound Disposal Workflow

The logical flow for the proper handling and disposal of aniline-contaminated water is illustrated below. This process ensures safety and regulatory compliance from waste generation to final disposal.

AnilineDisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Prepare & Label Compatible Waste Container ppe->container transfer Step 3: Transfer Waste to Container (Do not overfill) container->transfer cap Step 4: Securely Cap Container transfer->cap storage Step 5: Store in Designated Satellite Accumulation Area cap->storage pickup Step 6: Request Pickup from Environmental Health & Safety (EHS) storage->pickup end End: Proper Disposal by Licensed Professionals pickup->end

References

Essential Safety and Operational Guide for Handling Aniline Water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of aniline (B41778) water in a laboratory setting. Adherence to these protocols is critical to minimize exposure risks and ensure a safe working environment. Aniline is classified as a combustible, toxic substance that can be harmful if inhaled, ingested, or absorbed through the skin, and is a suspected carcinogen and mutagen.[1][2]

Personal Protective Equipment (PPE)

A robust PPE strategy is essential to prevent exposure to aniline. The following equipment must be worn at all times when handling aniline water.

Required PPE:

  • Hand Protection: Chemical-resistant gloves are mandatory. Recommended materials include butyl, neoprene, Polyvinyl alcohol (PVA), or Viton.[3] Nitrile gloves are not generally recommended for prolonged contact but may be used for short-term applications with double gloving and frequent changes.[1][3] Always consult the glove manufacturer's compatibility chart.[3]

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]

  • Body Protection: A fully buttoned, flame-retardant lab coat is required.[2][3] For tasks with a higher splash potential, a chemical-resistant apron should also be worn.[2] Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[1][3]

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][2][3] If a fume hood is unavailable or during a large spill, a NIOSH-approved full-facepiece respirator with an organic vapor cartridge is necessary.[2][4] Note that personnel must be medically cleared, fit-tested, and trained to use a respirator.[3]

Safe Handling and Operating Procedures

All work with aniline must be performed in a designated area, such as a chemical fume hood, clearly marked with a warning sign indicating the hazards (e.g., "WARNING! ANILINE WORK AREA – CARCINOGEN & REPRODUCTIVE TOXIN").[3]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly.[2] Locate and verify the accessibility of the nearest safety shower, eyewash station, and a chemical spill kit appropriate for amines.[1][2]

  • Handling: Don all required PPE before entering the designated area.[2] Conduct all dispensing and handling of this compound inside the fume hood.[1] Use tools like syringes or pipettes for liquid transfers to minimize spill risks.[2]

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment that came into contact with aniline using an appropriate solvent (e.g., ethanol) followed by soap and water.[2]

  • Decontamination: Remove PPE before leaving the designated area. Remove gloves using the proper technique to avoid contaminating your skin.[2] Wash hands thoroughly with soap and water immediately after handling is complete.[1][2]

Exposure Limits and Physical Properties

The following table summarizes key quantitative data for aniline.

ParameterValueReference
OSHA PEL (Permissible Exposure Limit) - TWA5 ppm (19 mg/m³)[1][5]
ACGIH TLV (Threshold Limit Value) - TWA2 ppm (7.6 mg/m³)[1][5]
Flash Point 76°C (169°F)[6]
Specific Gravity 1.02 g/mL @ 20°C[6]
Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes. Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and shoes.[1] Immediately flush the affected skin area with plenty of water for at least 15 minutes.[1] Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Spill Management:

  • Small Spills (inside a fume hood): Absorb the spill with an inert, non-flammable material such as vermiculite, sand, or earth.[3][5] Collect the contaminated absorbent material into a sealable, compatible container for hazardous waste disposal.[3][5]

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately and secure access.[8] Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[3][5] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1]

Storage and Disposal Plan

Proper storage and waste management are critical to prevent accidents and environmental contamination.

Storage:

  • Store aniline containers in a designated, secure, cool, and well-ventilated area away from direct sunlight and sources of ignition.[3]

  • Containers should be stored upright and below eye level, preferably in a chemical storage cabinet with secondary containment (e.g., a polypropylene (B1209903) tub).[3]

  • Store aniline away from incompatible materials such as strong oxidizers, strong acids, strong bases, iron, and zinc.[1][3][5]

Waste Disposal:

  • Aniline waste must be managed as hazardous waste and must not be disposed of down the drain or in regular trash.[3]

  • Collect all liquid and solid waste contaminated with aniline in a compatible, clearly labeled hazardous waste container (e.g., a polyethylene (B3416737) container provided by EH&S).[3][5]

  • The label must include "Hazardous Waste" and the full chemical name.[5]

  • When the container is full, submit an online chemical collection request form to your institution's waste management group.[3]

Workflow for Handling this compound

The following diagram illustrates the procedural flow for safely working with this compound, from initial preparation through to final disposal.

AnilineHandlingWorkflow cluster_emergency Emergency Response prep 1. Preparation - Verify Fume Hood - Locate Safety Equipment - Prepare Spill Kit ppe 2. Don PPE - Chemical Gloves - Splash Goggles - Lab Coat prep->ppe handling 3. Handling in Fume Hood - Perform all work in hood - Use designated area ppe->handling spill Spill Occurs handling->spill decon 4. Decontamination - Clean workspace - Doff PPE correctly handling->decon Normal Operation spill_response Spill Response - Evacuate (if large) - Use Spill Kit (if small) - Notify EH&S spill->spill_response Immediate Action spill_response->decon disposal 5. Waste Disposal - Collect in labeled container - Store in designated area - Request pickup decon->disposal wash 6. Final Step - Wash Hands Thoroughly disposal->wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.